Pembrolizumab (anti-PD-1)
Description
BenchChem offers high-quality Pembrolizumab (anti-PD-1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pembrolizumab (anti-PD-1) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C85H170N4OS |
|---|---|
Poids moléculaire |
1296.4 g/mol |
Nom IUPAC |
1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol |
InChI |
InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3 |
Clé InChI |
AMOIBCKFWIUEKF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Pembrolizumab's Interaction with PD-1: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of pembrolizumab (B1139204), a humanized monoclonal antibody, with its target, the programmed cell death protein 1 (PD-1). A comprehensive understanding of these binding characteristics is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy in oncology. This document outlines the quantitative binding parameters, details the experimental methodologies used for their determination, and illustrates the relevant biological pathways.
Core Data: Binding Affinity and Kinetics of Pembrolizumab to PD-1
The interaction between pembrolizumab and PD-1 is characterized by high affinity and specific kinetic properties. This strong and durable binding is fundamental to its ability to effectively block the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby restoring anti-tumor T-cell activity.[1][2] The binding kinetics have been characterized using various biophysical techniques, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Giant Magnetoresistance (GMR) biosensors.[3][4][5]
The key quantitative parameters describing this interaction are the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD). The KD is calculated as the ratio of kd to ka and represents the concentration of pembrolizumab required to saturate 50% of the PD-1 receptors at equilibrium. A lower KD value indicates a higher binding affinity.
The following table summarizes the reported binding affinity and kinetic constants for the pembrolizumab-PD-1 interaction from various studies. It is important to note that variations in experimental conditions, such as the specific instrumentation, buffer conditions, and assay format, can lead to differences in the measured values.[4]
| Technology | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Equilibrium Dissociation Constant (KD) (M) | Reference |
| SPR | 1.04 x 105 | 3.1 x 10-3 | 2.9 x 10-8 (29 nM) | [4] |
| SPR | 6.7 x 105 | 2.7 x 10-4 | 3.9 x 10-10 (390 pM) | [4] |
| SPR | 4.2 x 105 | 1.4 x 10-4 | 3.4 x 10-10 (340 pM) | [4] |
| BLI | 4.0 x 105 | 1.2 x 10-3 | 2.8 x 10-9 (2.8 nM) | [4] |
| GMR | - | - | 1.01 x 10-10 (101 pM) | [4] |
| SPR | - | - | 2.8 x 10-9 (2.8 nM) | [6] |
Experimental Protocols for Binding Analysis
The determination of pembrolizumab's binding kinetics relies on sophisticated, label-free biosensor technologies. Below are detailed methodologies for the most commonly employed techniques.
Surface Plasmon Resonance (SPR)
SPR is a widely used optical technique for real-time monitoring of biomolecular interactions.[7] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.
Experimental Workflow:
-
Sensor Chip Preparation: A sensor chip, typically a carboxymethylated dextran (B179266) (CM5) chip, is activated for ligand immobilization.[8]
-
Ligand Immobilization: Recombinant human PD-1 protein is immobilized onto the sensor chip surface using amine coupling chemistry.[8] A reference flow cell is often prepared with an irrelevant protein or left blank to subtract non-specific binding signals.
-
Analyte Injection: A series of concentrations of pembrolizumab (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.[8]
-
Association Phase: As pembrolizumab binds to the immobilized PD-1, the accumulation of mass on the sensor surface causes a change in the refractive index, which is recorded in real-time as an increase in response units (RU).
-
Dissociation Phase: After the injection of pembrolizumab, the running buffer is flowed over the chip, and the dissociation of the pembrolizumab-PD-1 complex is monitored as a decrease in RU over time.
-
Regeneration: The sensor surface is regenerated by injecting a solution (e.g., low pH glycine) to remove the bound pembrolizumab, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI)
BLI is another optical, label-free technology that measures biomolecular interactions in real-time.[9] It analyzes the interference pattern of white light reflected from two surfaces: a layer of the immobilized ligand on a biosensor tip and an internal reference layer.
Experimental Workflow:
-
Biosensor Hydration: Biosensors (e.g., streptavidin-coated) are hydrated in the assay buffer.[10]
-
Ligand Loading: Biotinylated recombinant human PD-1 is loaded onto the streptavidin-coated biosensor tips.
-
Baseline: The biosensor tips with the immobilized PD-1 are moved to wells containing buffer to establish a stable baseline.
-
Association: The tips are then moved to wells containing different concentrations of pembrolizumab. The binding of pembrolizumab to PD-1 causes a shift in the interference pattern, which is recorded as a change in wavelength (nm).
-
Dissociation: Subsequently, the biosensor tips are moved back to buffer-containing wells to monitor the dissociation of the complex.
-
Data Analysis: The resulting binding curves are globally fitted to a 1:1 binding model to extract the kinetic parameters (ka, kd, and KD).
Mechanism of Action: PD-1 Signaling Blockade
PD-1 is a key immune checkpoint receptor expressed on activated T cells.[11] Its engagement with its ligands, PD-L1 and PD-L2, which can be overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance.[11]
Pembrolizumab exerts its therapeutic effect by binding to PD-1 with high affinity and blocking its interaction with both PD-L1 and PD-L2.[2] This blockade releases the "brakes" on the immune system, leading to the reactivation of cytotoxic T cells that can then recognize and eliminate cancer cells. The crystal structure of the pembrolizumab Fab fragment in complex with the extracellular domain of human PD-1 reveals that the antibody's binding epitope on PD-1 directly overlaps with the binding site for PD-L1, providing a clear structural basis for its blocking mechanism.[11]
References
- 1. Pembrolizumab/Keytruda - Proteopedia, life in 3D [proteopedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Characterization of antibody-antigen interactions using biolayer interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for blocking PD-1-mediated immune suppression by therapeutic antibody pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathway of Pembrolizumab Following PD-1 Engagement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular signaling cascade downstream of the Programmed Death-1 (PD-1) receptor upon its blockade by the immune checkpoint inhibitor, pembrolizumab (B1139204). By preventing the interaction of PD-1 with its ligands, PD-L1 and PD-L2, pembrolizumab reinvigorates the anti-tumor activity of T-cells. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key studies, detailed experimental protocols, and visual representations of the molecular interactions.
Introduction to Pembrolizumab and the PD-1 Pathway
Pembrolizumab is a humanized monoclonal antibody of the IgG4-kappa isotype that targets the PD-1 receptor with high affinity.[1][2] Under normal physiological conditions, the PD-1 pathway serves as a crucial immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of immune responses.[3] Many tumor cells exploit this mechanism by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[3][4][5] Pembrolizumab's mechanism of action is to sterically hinder this interaction, thereby releasing the "brakes" on the T-cell-mediated anti-tumor response.[1][3][6]
The Core Signaling Cascade Downstream of PD-1
Upon engagement by its ligands, the cytoplasmic tail of the PD-1 receptor becomes phosphorylated on its immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM).[5][7] This phosphorylation event initiates a negative signaling cascade that attenuates T-cell receptor (TCR) signaling.
The key molecular player recruited to the phosphorylated ITSM of PD-1 is the Src homology region 2 domain-containing phosphatase 2 (SHP-2), and to a lesser extent, SHP-1.[5][7][8] SHP-2, in turn, dephosphorylates and inactivates several critical proximal signaling molecules of the TCR pathway.
The primary downstream pathways inhibited by PD-1 signaling are:
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for T-cell proliferation, survival, and metabolic activity. PD-1-mediated SHP-2 activity leads to the dephosphorylation of key components of the PI3K pathway, thereby inhibiting downstream signaling through AKT and mTOR.[5][9][10]
-
The RAS/MEK/ERK Pathway: This cascade is vital for T-cell activation, differentiation, and cytokine production. PD-1 signaling dampens this pathway by inhibiting the activation of key kinases such as Lck and ZAP70, which are upstream of RAS activation.[11]
By blocking the PD-1/PD-L1 interaction, pembrolizumab prevents the recruitment of SHP-2 to the PD-1 receptor. This, in turn, allows for the sustained phosphorylation and activation of TCR signaling intermediates, leading to the restoration of T-cell effector functions, including cytokine production (e.g., IFN-γ, IL-2), proliferation, and cytotoxicity directed against tumor cells.[5]
Quantitative Data on Pembrolizumab and PD-1 Signaling
The following tables summarize key quantitative data related to the interaction of pembrolizumab with PD-1 and its impact on downstream signaling and clinical response.
Table 1: Binding Affinity and Inhibitory Concentration of Pembrolizumab
| Parameter | Value | Reference |
| Binding Affinity (Kd) to PD-1 | 29 pM | [5] |
| IC50 for PD-L1 binding inhibition | ~0.1-0.3 nM | [12] |
| IC50 for PD-L2 binding inhibition | ~0.5-0.9 nM | [12] |
Table 2: Clinical Efficacy of Pembrolizumab in NSCLC by PD-L1 Expression (KEYNOTE-001)
| PD-L1 Tumor Proportion Score (TPS) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| ≥50% | 45.2% | 6.3 months | Not Reached | [13][14] |
| 1-49% | 16.5% | 3.3 months | 8.8 months | [13] |
| <1% | 10.7% | 2.3 months | 8.8 months | [13] |
Table 3: Clinical Efficacy of Pembrolizumab vs. Ipilimumab in Advanced Melanoma
| Treatment Group | 1-Year Overall Survival Rate | Hazard Ratio for OS vs. Ipilimumab | Reference |
| Pembrolizumab Q2W | 74.1% | 0.63 | [15] |
| Pembrolizumab Q3W | 68.4% | 0.69 | [15] |
| Ipilimumab | 58.2% | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the pembrolizumab signaling pathway. Below are protocols for key experiments.
This protocol is designed to detect the phosphorylation status of the PD-1 receptor in T-cells upon co-culture with PD-L1 expressing cells, with and without pembrolizumab treatment.
-
Cell Culture: Co-culture activated human T-cells (e.g., from peripheral blood mononuclear cells, PBMCs) with a human cancer cell line known to express high levels of PD-L1 (e.g., MC38).
-
Treatment: Treat the co-cultures with pembrolizumab (or an isotype control antibody) at a concentration of 10 µg/mL for 24 hours. Include a positive control for PD-1 phosphorylation by treating a separate set of T-cells with a pervanadate (B1264367) solution.
-
Cell Lysis: Harvest the T-cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PD-1 (e.g., anti-phospho-PD-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total PD-1 and a loading control (e.g., GAPDH) to normalize the data.
-
This protocol measures the production of key effector cytokines, such as IFN-γ and IL-2, by T-cells.
-
Co-culture Setup: Co-culture activated T-cells with PD-L1 expressing tumor cells in a 96-well plate.
-
Treatment: Add pembrolizumab or an isotype control antibody at various concentrations to the co-cultures.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected supernatants and a standard curve of recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
This bioassay measures the ability of antibodies like pembrolizumab to block the PD-1/PD-L1 interaction and restore T-cell activation, often using a luciferase reporter system.[16]
-
Cell Preparation: Use genetically engineered Jurkat T-cells expressing human PD-1 and an NFAT-luciferase reporter (PD-1 Effector Cells) and CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator (PD-L1 aAPC/CHO-K1 Cells).[16]
-
Co-culture and Treatment:
-
Co-culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells in a 96-well white assay plate.
-
Add serial dilutions of pembrolizumab or a control antibody to the wells.
-
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Luminescence Detection:
-
Add a luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay Reagent) to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The increase in luminescence is proportional to the blockade of the PD-1/PD-L1 interaction and the subsequent T-cell activation. Plot the luminescence signal against the antibody concentration to determine the EC50.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
Pembrolizumab effectively reinvigorates anti-tumor immunity by blocking the inhibitory PD-1 signaling pathway. A thorough understanding of the downstream molecular events, from the recruitment of SHP-2 to the suppression of the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, is critical for the rational design of combination therapies and the development of novel immunotherapeutic strategies. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate mechanisms governing the response to PD-1 blockade.
References
- 1. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 2. Pembrolizumab: PD-1 inhibition as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keytrudahcp.com [keytrudahcp.com]
- 4. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 5. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 7. PD-1 (Pembrolizumab Biosimilar) Human Monoclonal Antibody (#60194) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Spotlight on pembrolizumab in non-small cell lung cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 10. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer [jcancer.org]
- 11. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Checkpoint Inhibition of PD-1: The Promise of Pembrolizumab (MK-3475) and Beyond - Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Systematic evaluation of pembrolizumab dosing in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PD‐1 Pathway Inhibitors: Immuno‐Oncology Agents for Restoring Antitumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
An In-depth Structural Comparison of Pembrolizumab and Nivolumab Binding Epitopes on PD-1
Abstract
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that negatively regulates T-cell activation, a pathway often exploited by tumor cells to evade immune surveillance. Monoclonal antibodies that block the interaction between PD-1 and its ligands (PD-L1 and PD-L2) have revolutionized cancer therapy. Pembrolizumab (B1139204) and nivolumab (B1139203) are two leading FDA-approved humanized IgG4 monoclonal antibodies targeting PD-1. While both drugs share the same therapeutic goal, they exhibit distinct structural and kinetic binding characteristics. This technical guide provides a detailed structural comparison of the binding epitopes of pembrolizumab and nivolumab on the human PD-1 receptor, supported by quantitative data, experimental methodologies, and pathway visualizations. Understanding these molecular differences is crucial for researchers, scientists, and drug development professionals seeking to innovate within the field of cancer immunotherapy.
Introduction to PD-1 and Checkpoint Inhibition
The PD-1 receptor, a member of the CD28 family, is expressed on activated T-cells, B-cells, and natural killer cells.[1] Its engagement with its ligands, PD-L1 and PD-L2—often overexpressed on tumor cells—triggers an inhibitory cascade within the T-cell, suppressing anti-tumor immune responses.[1][2] This signaling pathway involves the recruitment of phosphatases like SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates key components of the T-cell receptor (TCR) signaling complex, effectively dampening T-cell activation, proliferation, and cytokine release.[3][4]
Pembrolizumab and nivolumab are therapeutic antibodies designed to disrupt this inhibitory axis.[5][6] By binding to PD-1, they sterically hinder the binding of PD-L1 and PD-L2, thereby "releasing the brakes" on the immune system and restoring the ability of T-cells to recognize and eliminate cancer cells.[7][8][9] Both are of the IgG4 isotype, which minimizes host effector functions due to low affinity for Fc receptors.[10] Despite their similar mechanism of action, their interaction with PD-1 occurs at distinct, largely non-overlapping epitopes, leading to differences in binding affinity, kinetics, and structural conformation of the complex.[10][11]
The PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on a T-cell initiates a negative regulatory signal that inhibits T-cell activation. This process is crucial for maintaining self-tolerance and preventing autoimmunity under normal physiological conditions.[3] However, cancer cells co-opt this pathway to evade immune destruction. The diagram below illustrates the key steps in the PD-1 signaling cascade that leads to T-cell exhaustion.
Caption: PD-1 signaling pathway leading to T-cell inhibition.
Structural Comparison of Binding Epitopes
The interaction between an antibody and its antigen is defined by the specific amino acid residues that form the binding interface, or epitope. High-resolution X-ray crystallography has revealed that pembrolizumab and nivolumab bind to distinct regions on the extracellular IgV-like domain of PD-1.[12][13]
Pembrolizumab Epitope
Pembrolizumab binds to a large, relatively flat surface on PD-1, creating a significant interaction footprint.[14] Its epitope is primarily composed of residues from the C, C', F, and G strands of the PD-1 beta-sheet, as well as the flexible C'D loop.[12][15] A key feature of the pembrolizumab binding site is its substantial overlap with the binding site for PD-L1, providing a clear mechanism for competitive inhibition through direct steric hindrance.[10][16] The interaction is stabilized by numerous hydrogen bonds, salt bridges, and hydrophobic interactions.[14]
Nivolumab Epitope
In contrast, nivolumab binds to a different face of the PD-1 molecule. A unique and dominant feature of its epitope is the N-terminal loop of PD-1, a region that is not involved in the binding of PD-L1.[17][18] The binding interface also includes residues from the BC and FG loops.[13][18] While the nivolumab epitope has some overlap with the PD-L1 binding site, particularly at the FG loop, the overlap is considerably smaller than that of pembrolizumab.[10][15] This suggests that in addition to direct occlusion, nivolumab may also rely on inducing conformational changes in PD-1 to block ligand binding.[19]
The distinct, non-overlapping nature of the two epitopes is a striking feature of their interaction with PD-1.[10][11]
Caption: Logical relationship of pembrolizumab and nivolumab epitopes on PD-1.
Quantitative Analysis of Binding
The differences in the structural epitopes of pembrolizumab and nivolumab translate into distinct quantitative binding characteristics, including binding affinity, kinetics, and the size of the interaction surface.
Table 1: Binding Kinetics and Affinity to Human PD-1
This table summarizes the binding constants for each antibody. Pembrolizumab exhibits a significantly higher affinity (lower KD value), primarily driven by a slower dissociation rate (kd), suggesting a more stable binding complex compared to nivolumab.
| Parameter | Pembrolizumab | Nivolumab | PD-1 / PD-L1 Interaction |
| Affinity (KD) | ~27-29 pM[15][20] | ~1.45-3.06 nM[11][15][20] | ~8.2 µM[11] |
| Association Rate (ka) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Dissociation Rate (kd) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Binding Stoichiometry | 1:1[12] | 1:1 | 1:1 |
Table 2: Structural Interaction Parameters
The buried surface area (BSA) indicates the extent of the contact interface. Pembrolizumab's larger BSA is consistent with its more extensive epitope.
| Parameter | Pembrolizumab | Nivolumab |
| Buried Surface Area (BSA) | ~2,126 Ų[11][19] | ~1,487 Ų[11][19] |
| PDB ID (Fab-PD-1 Complex) | 5GGS[21], 5B8C[15] | 5WT9[17], 5GGR[22] |
Table 3: Key PD-1 Epitope Contact Residues
The specific residues on PD-1 that interact with each antibody define their respective epitopes.
| Antibody | Key PD-1 Loops/Strands Involved | Specific Interacting Residues (Partial List) |
| Pembrolizumab | C, C', C'D, F, G strands/loops[15] | Tyr68, Gln75, Thr76, Asp77, Lys78, Pro83, Asn66[12][14] |
| Nivolumab | N-terminal, BC, FG loops[13][18] | Ser27, Pro28, Pro31, Glu61, Ala129, Pro130, Lys131, Ala132, Gln133[19] |
Experimental Methodologies
The characterization of antibody-antigen interactions relies on a suite of sophisticated biophysical and structural biology techniques.
X-ray Crystallography
This is considered the gold standard for determining the atomic-level structure of the antibody-antigen complex and precisely identifying the epitope.[23][24]
-
Protein Expression and Purification: The extracellular domain (ECD) of human PD-1 and the antigen-binding fragments (Fab) of pembrolizumab or nivolumab are expressed, typically in mammalian or insect cell systems, and purified to homogeneity.
-
Complex Formation and Crystallization: The purified PD-1 ECD and the antibody Fab are mixed in an equimolar ratio to form a stable complex. This complex is then subjected to high-throughput screening of various buffer conditions (salts, pH, precipitants) to induce the formation of well-ordered crystals.
-
Data Collection and Structure Solution: The crystals are exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is recorded and processed to calculate an electron density map, from which the 3D atomic coordinates of the protein complex are determined.[17][25]
Caption: General experimental workflow for X-ray crystallography.
Surface Plasmon Resonance (SPR)
SPR is a label-free biosensor technique used to measure real-time binding kinetics (ka and kd) and determine binding affinity (KD).[26]
-
Immobilization: One binding partner (the ligand, e.g., PD-1) is immobilized onto the surface of a sensor chip.
-
Association: The other binding partner (the analyte, e.g., pembrolizumab or nivolumab) is flowed over the sensor surface at various concentrations. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as an increase in the SPR signal.
-
Dissociation: A buffer solution without the analyte is flowed over the surface, and the dissociation of the antibody from the receptor is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[27]
Other Epitope Mapping Techniques
-
Alanine Scanning Mutagenesis: Individual amino acid residues within the putative epitope of the antigen are mutated to alanine. A loss of antibody binding to a specific mutant indicates that the mutated residue is a critical component of the epitope.[28][29]
-
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This method identifies regions of the antigen that are protected from solvent exchange upon antibody binding. The antigen is incubated in heavy water (D₂O) with and without the antibody. Regions that form the binding interface (the epitope) will show a lower rate of deuterium (B1214612) uptake, which can be identified by mass spectrometry.[23][29]
Conclusion
Pembrolizumab and nivolumab, while both highly effective PD-1 inhibitors, achieve their therapeutic function by binding to distinct, non-overlapping epitopes on the PD-1 receptor. Pembrolizumab interacts with a larger surface area that has a greater overlap with the PD-L1 binding site and demonstrates a significantly higher binding affinity in the picomolar range.[11][15][20] Nivolumab's binding is uniquely characterized by its interaction with the N-terminal loop of PD-1 and exhibits a nanomolar binding affinity.[11][17] These fundamental structural and kinetic differences underscore the molecular diversity achievable in targeting the same therapeutic receptor. This in-depth comparison provides a critical knowledge base for the rational design of next-generation immunotherapies and for understanding the nuances of clinical responses to these transformative cancer treatments.
References
- 1. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 2. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 4. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 8. Nivolumab - NCI [dctd.cancer.gov]
- 9. Nivolumab - Wikipedia [en.wikipedia.org]
- 10. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Interactions of Antibody Drugs Targeting PD-1, PD-L1, and CTLA-4 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for blocking PD-1-mediated immune suppression by therapeutic antibody pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the structural characterization of complexes of therapeutic antibodies with PD-1 or PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pembrolizumab/Keytruda - Proteopedia, life in 3D [proteopedia.org]
- 15. Anti-PD-1 And Anti-PD-L1 Antibodies as Immunotherapy Against Cancer: A Structural Perspective [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural basis of checkpoint blockade by monoclonal antibodies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rcsb.org [rcsb.org]
- 23. An overview of methods for the structural and functional mapping of epitopes recognized by anti-SARS-CoV-2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Epitope mapping - Wikipedia [en.wikipedia.org]
- 25. rcsb.org [rcsb.org]
- 26. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interaction Mechanism of Pembrolizumab and PD-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pembrolizumab (B1139204) is a humanized IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1). By binding with high affinity to PD-1, pembrolizumab blocks the interaction with its ligands, PD-L1 and PD-L2, thereby abrogating the inhibitory signals that suppress T-cell activity. This guide provides a detailed technical overview of the molecular interactions, binding kinetics, structural basis, and functional consequences of the pembrolizumab-PD-1 engagement, supported by experimental methodologies.
The PD-1 Signaling Pathway and Pembrolizumab's Mechanism of Action
PD-1 is a key inhibitory receptor expressed on activated T cells. When engaged by its ligands, PD-L1 or PD-L2, which are often overexpressed on tumor cells, PD-1 recruits the phosphatase SHP-2 to its intracellular domain. This initiates a signaling cascade that dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, such as Akt, leading to T-cell exhaustion and immune evasion by the tumor.[1]
Pembrolizumab's mechanism is a direct, competitive blockade of this interaction. By binding to a specific epitope on the extracellular domain of PD-1, it sterically hinders the binding of PD-L1 and PD-L2, thus preventing the downstream inhibitory signaling and restoring the cytotoxic function of T cells against cancer cells.[1][2]
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, preventing T-cell suppression.
Quantitative Binding and Structural Data
The efficacy of pembrolizumab is rooted in its high-affinity and specific binding to human PD-1. This has been characterized through biophysical methods, with the atomic-level details elucidated by X-ray crystallography.
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) has been employed to determine the binding kinetics of pembrolizumab to the extracellular domain of human PD-1. The interaction is characterized by a rapid association rate and a very slow dissociation rate, resulting in a high-affinity interaction with a dissociation constant (KD) in the picomolar range.
Table 1: Pembrolizumab-PD-1 Binding Kinetics
| Parameter | Value | Description |
|---|---|---|
| KD (Equilibrium Dissociation Constant) | ~28 pM | A measure of binding affinity; lower values indicate stronger binding.[3] |
| ka (Association Rate Constant) | ~1.0 x 106 M-1s-1 | The rate at which pembrolizumab binds to PD-1.[4] |
| kd (Dissociation Rate Constant) | ~3.1 x 10-5 s-1 | The rate at which the pembrolizumab-PD-1 complex decays.[4] |
Note: Kinetic values can vary between different experimental setups and platforms.[4]
Structural Basis of Interaction (PDB: 5B8C)
The crystal structure of the pembrolizumab Fab fragment in complex with the PD-1 extracellular domain (PDB ID: 5B8C) reveals a large, flat binding interface.[5][6] The interaction involves multiple loops on PD-1, primarily the C'D and FG loops, which are engaged by the complementarity-determining regions (CDRs) of both the heavy and light chains of pembrolizumab.[7][8] The binding is stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions.[8]
Table 2: Key Interacting Residues in the Pembrolizumab-PD-1 Complex
| Interacting Region | PD-1 Residues | Pembrolizumab (Heavy Chain) Residues | Pembrolizumab (Light Chain) Residues |
|---|---|---|---|
| Primary Interface | Asn66, Tyr68, Gln75, Thr76, Lys78, Asp85, Arg86 | Tyr33, Asn52, Gly57, Thr58, Asn59, Tyr101, Arg102 | Tyr34, Tyr57 |
| Stabilizing Contacts | Ser60, Glu61, Leu128 | Gly33 | Arg96 |
Source: Data compiled from analysis of PDB ID 5B8C.[6][7]
Experimental Protocols
The characterization of the pembrolizumab-PD-1 interaction involves a multi-faceted approach combining biophysical, structural, and functional assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free measurement of binding kinetics.
Methodology:
-
Immobilization: Recombinant human PD-1 is covalently immobilized onto a sensor chip (e.g., a CM5 chip) surface using standard amine coupling chemistry. A reference flow cell is prepared for background subtraction.
-
Analyte Injection: A dilution series of pembrolizumab (analyte) in running buffer (e.g., HBS-EP+) is injected at a constant flow rate over the PD-1 and reference surfaces.
-
Data Acquisition: The association of pembrolizumab is monitored, followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: The sensor surface is regenerated between cycles using a low-pH solution (e.g., glycine-HCl) to remove bound antibody.
-
Data Analysis: The sensorgrams are double-referenced (subtracting both the reference channel and a buffer blank) and globally fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. EP3261663A1 - Crystals of anti-human pd-1 monoclonal antibodies - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. rcsb.org [rcsb.org]
- 5. Investigation of Molecular Interactions Mechanism of Pembrolizumab and PD-1 [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pembrolizumab/Keytruda - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
The Impact of Pembrolizumab on Innate Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (B1139204), a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1), has revolutionized cancer therapy. Its primary mechanism of action involves blocking the interaction between PD-1 on T cells and its ligands, PD-L1 and PD-L2, on tumor cells, thereby reinvigorating anti-tumor T-cell responses.[1][2][3] However, a growing body of evidence indicates that the therapeutic efficacy of pembrolizumab extends beyond adaptive immunity, significantly impacting the function of various innate immune cells. This technical guide provides an in-depth analysis of pembrolizumab's effects on Natural Killer (NK) cells, dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSCs), offering a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Beyond T Cells
While the most potent therapeutic effect of pembrolizumab is on T-cell populations, PD-1 is also expressed to a lesser extent on NK cells, DCs, and macrophages.[1] The engagement of PD-1 by its ligands generally leads to an immune-dampening phenotype, and pembrolizumab's blockade of this axis can directly and indirectly modulate the activity of these innate immune cells.[1] The indirect effects are often mediated by the cytokines, such as interferon-gamma (IFN-γ), released by reactivated T cells, which in turn influence the behavior of innate immune cells within the tumor microenvironment.[1]
Impact on Natural Killer (NK) Cells
NK cells are crucial components of the innate immune system, capable of recognizing and killing tumor cells without prior sensitization. PD-1 expression on NK cells has been identified and is associated with a suppression of their cytotoxic function when engaged by PD-L1-expressing tumor cells.[4][5]
Quantitative Data on Pembrolizumab's Impact on NK Cells
| Parameter | Observation | Cell Type/Model | Reference |
| Cytotoxicity | Increased NK cell-mediated lysis of PD-L1+ melanoma cells with PD-1/PD-L1 blockade. | Human NK cells and melanoma cell lines | [6] |
| Cytotoxicity | Pembrolizumab scFv increased NK cell cytolytic activity against K562 and THP-1 tumor targets by 2-fold. | Human NK cells and tumor cell lines | [4] |
| Cytokine Production | Pembrolizumab scFv increased IFN-γ production by NK cells by 3-4 fold in the presence of tumor targets. | Human NK cells and tumor cell lines | [4] |
| Cell Population | In patients with advanced NSCLC, combination therapy of pembrolizumab and allogeneic NK cells increased the percentage of NK cells in the blood from 8.76% ± 4.06% to 20.67% ± 5.31%. | Patients with Non-Small Cell Lung Cancer (NSCLC) | [7] |
| Activation Markers | Culture-expanded NK cells for combination therapy showed high expression of activating receptors: NKG2D (98.87%±2.43%), CD16 (87.37%±3.56%), DNAM-1 (98.63%±1.84%), NKp30 (96.05%±5.05%), and NKp46 (91.59%±9.01%). | Ex vivo expanded human NK cells | [8] |
| Prognostic Relevance | Baseline frequencies of peripheral blood NK cells were significantly associated with improved objective response rates, progression-free survival, and overall survival in NSCLC patients treated with pembrolizumab. | Patients with NSCLC | [9][10] |
Experimental Protocols: NK Cell Assays
1. NK Cell Cytotoxicity Assay (Calcein-AM Release)
-
Objective: To quantify the cytotoxic activity of NK cells against target tumor cells.
-
Methodology:
-
Target tumor cells are labeled with 15 µM Calcein-AM for 30 minutes at 37°C.
-
Labeled target cells are co-incubated with NK cells at various effector-to-target (E:T) ratios (e.g., 50:1 to 1:1) for 4 hours.
-
Pembrolizumab or an isotype control is added to the co-culture as required.
-
Supernatants are collected, and the amount of released Calcein-AM (indicating cell lysis) is measured using a microplate reader.
-
Maximum release is determined by lysing target cells with 4% Triton-X 100, and spontaneous release is measured from target cells incubated alone.
-
Percentage of specific lysis is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.[6]
-
2. Flow Cytometry for NK Cell Phenotyping
-
Objective: To characterize the expression of surface receptors on NK cells.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes.
-
Stain cells with a cocktail of fluorescently labeled antibodies against NK cell markers (e.g., CD3, CD56) and activation/inhibitory receptors (e.g., PD-1, NKG2D, CD16, KIRs).
-
Acquire data on a flow cytometer.
-
Gate on the NK cell population (e.g., CD3-CD56+) to analyze the expression of various markers.
-
Signaling Pathways in NK Cells
Pembrolizumab's blockade of the PD-1/PD-L1 axis on NK cells prevents the recruitment of phosphatases like SHP-1 and SHP-2 to the PD-1 receptor's cytoplasmic tail. This, in turn, allows for the sustained activation of downstream signaling pathways crucial for NK cell effector functions, such as the PI3K/Akt pathway, which is important for cytotoxicity and cytokine production.[4]
Impact on Dendritic Cells (DCs)
DCs are potent antigen-presenting cells (APCs) that are critical for initiating and shaping adaptive immune responses. While the primary effect of pembrolizumab is on T cells, the function of DCs is intricately linked to the resulting anti-tumor immunity.
Mechanism of Action
PD-1 is expressed on DCs, and its engagement can lead to the downregulation of pro-inflammatory cytokines like IL-12, TNF-α, and IL-6.[1] By blocking this interaction, pembrolizumab may directly enhance DC function. More significantly, pembrolizumab-activated T cells produce IFN-γ, which is a potent activator of DCs, leading to increased IL-12 production. This creates a positive feedback loop, where activated DCs further stimulate T-cell responses.[1]
Experimental Protocols: DC Functional Assays
1. DC Maturation Assay (Flow Cytometry)
-
Objective: To assess the maturation status of DCs following treatment.
-
Methodology:
-
Generate monocyte-derived DCs (mo-DCs) from PBMCs by culturing with GM-CSF and IL-4.
-
Treat mo-DCs with a stimulus (e.g., LPS) in the presence of pembrolizumab or an isotype control.
-
Stain cells with fluorescently labeled antibodies against DC lineage markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, HLA-DR).
-
Analyze the expression levels of maturation markers on the DC population by flow cytometry.
-
2. Cytokine Production Assay (ELISA or Luminex)
-
Objective: To measure the production of key cytokines by DCs.
-
Methodology:
-
Culture DCs as described above.
-
Collect culture supernatants after treatment.
-
Quantify the concentration of cytokines such as IL-12, TNF-α, and IL-10 using specific ELISA kits or a multiplex Luminex assay.
-
Signaling Pathways in DCs
The interaction between pembrolizumab-activated T cells and DCs is a critical component of the anti-tumor immune response. This interplay forms a positive feedback loop that amplifies immune activation.
Impact on Macrophages
Tumor-associated macrophages (TAMs) are abundant in the tumor microenvironment and can exhibit both pro-tumor (M2-like) and anti-tumor (M1-like) functions. PD-1 expression on TAMs has been shown to inhibit their phagocytic activity and promote a pro-tumor phenotype.[11]
Quantitative Data on Pembrolizumab's Impact on Macrophages
| Parameter | Observation | Cell Type/Model | Reference |
| Phagocytosis | PD-1/PD-L1 blockade rescued the phagocytic function of macrophages. | Murine and human macrophages | [1] |
| Polarization | Anti-PD-L1 therapy reduces M2-like markers (e.g., Arg-1) and increases M1-like markers (e.g., iNOS, MHC II, CD40) on TAMs. | Murine models | [12] |
| Cytokine Production | PD-1 engagement on macrophages leads to a shift from pro-inflammatory IL-6 to anti-inflammatory IL-10 and TGF-β production. Anti-PD-1 therapy can reverse this. | Murine models | [1] |
| Prognostic Relevance | High baseline levels of PD-1-expressing CD68+ macrophages were predictive of progression-free survival benefit from pembrolizumab in mesothelioma. | Patients with mesothelioma | [13] |
Experimental Protocols: Macrophage Functional Assays
1. Macrophage Phagocytosis Assay
-
Objective: To measure the ability of macrophages to engulf tumor cells.
-
Methodology:
-
Label target tumor cells with a fluorescent dye (e.g., pHrodo).
-
Co-culture macrophages with the labeled tumor cells in the presence of pembrolizumab or an isotype control.
-
After incubation, analyze the macrophages by flow cytometry. An increase in the fluorescence intensity of macrophages indicates phagocytosis.
-
2. Macrophage Polarization Assay (qPCR or Flow Cytometry)
-
Objective: To determine the M1/M2 polarization state of macrophages.
-
Methodology:
-
qPCR:
-
Treat macrophages with relevant stimuli (e.g., IFN-γ for M1, IL-4 for M2) and pembrolizumab.
-
Isolate RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., INOS, TNF) and M2 markers (e.g., ARG1, CD206).
-
-
Flow Cytometry:
-
Stain treated macrophages with antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Analyze the expression of these markers on the macrophage population.
-
-
Signaling Pathways in Macrophages
The PD-1 signaling pathway in macrophages also involves the recruitment of SHP phosphatases, which can inhibit pathways like PI3K/Akt and ERK.[12][14] By blocking PD-1, pembrolizumab prevents this inhibition, thereby promoting pro-inflammatory (M1) functions and enhancing phagocytosis.
Impact on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive activity. They are often elevated in cancer patients and can contribute to immunotherapy resistance.
Mechanism of Action
The effect of pembrolizumab on MDSCs is complex and appears to be context-dependent. Some studies suggest that anti-PD-1 therapy can modulate the frequency and function of MDSC subsets. For instance, changes in the ratios of monocytic MDSCs (M-MDSCs) and polymorphonuclear MDSCs (PMN-MDSCs) have been observed in patients undergoing checkpoint inhibitor therapy.
Experimental Protocols: MDSC Analysis
1. MDSC Subtyping by Flow Cytometry
-
Objective: To identify and quantify different MDSC subsets in peripheral blood.
-
Methodology:
-
Isolate PBMCs from patient blood samples.
-
Stain cells with a panel of antibodies to identify MDSCs and their subsets. A common gating strategy is:
-
Total MDSCs: Lin- HLA-DR-/low CD33+ CD11b+
-
M-MDSCs: CD14+ CD15- within the total MDSC gate.
-
PMN-MDSCs: CD14- CD15+ within the total MDSC gate.
-
-
Acquire data on a flow cytometer and analyze the frequencies of each subset.
-
References
- 1. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 3. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 4. ashpublications.org [ashpublications.org]
- 5. JCI - Contribution of NK cells to immunotherapy mediated by PD-1/PD-L1 blockade [jci.org]
- 6. mdpi.com [mdpi.com]
- 7. Pembrolizumab plus allogeneic NK cells in advanced non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I/IIa Randomized Trial Evaluating the Safety and Efficacy of SNK01 Plus Pembrolizumab in Patients with Stage IV Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mass cytometry reveals classical monocytes, NK cells and ICOS+ CD4+ T cells associated with pembrolizumab efficacy in lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-associated macrophages—additional effectors at anti-PD-1/PD-L1 therapy? - Suda - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. Roles of tumor-associated macrophages in anti-PD-1/PD-L1 immunotherapy for solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Targeting immune checkpoints on tumor-associated macrophages in tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Changes in PD-1 Induced by Pembrolizumab Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and dynamic changes that occur in the Programmed Death-1 (PD-1) receptor upon binding of the therapeutic monoclonal antibody, pembrolizumab (B1139204). By leveraging data from high-resolution crystal structures and molecular dynamics simulations, we will explore the intricate molecular interactions that underpin the mechanism of action of this pivotal cancer immunotherapy drug.
Introduction to PD-1 and Pembrolizumab
Programmed Death-1 (PD-1), a member of the CD28 family, is an immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that curtails T-cell activity, a crucial mechanism for maintaining self-tolerance and preventing autoimmune responses.[2][3] However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface, which allows them to deactivate tumor-infiltrating T cells and evade immune destruction.[2][4]
Pembrolizumab (brand name Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype designed to block the PD-1/PD-L1 interaction.[5][6] By binding to the PD-1 receptor, pembrolizumab prevents its engagement with PD-L1, thereby releasing the "brakes" on the anti-tumor immune response and restoring the ability of T cells to recognize and eliminate cancer cells.[5][7][8][9] Understanding the precise molecular details of how pembrolizumab binds to PD-1 and the resulting conformational changes is critical for optimizing existing therapies and designing next-generation immunotherapies.
The Structural Landscape of PD-1 and Pembrolizumab Interaction
The extracellular domain of PD-1 adopts a canonical immunoglobulin variable (IgV) fold, characterized by a β-sandwich structure.[2][10] Crucial for its interaction with both ligands and antibodies are several flexible loop regions, including the BC, C'D, and FG loops.[10][11] The binding of pembrolizumab to PD-1 is a highly specific interaction that sterically hinders the binding of both PD-L1 and PD-L2.[2][7]
The crystal structure of the PD-1/pembrolizumab Fab fragment complex reveals a large, flat binding interface.[2][12] The epitope for pembrolizumab on PD-1 is discontinuous, involving residues from multiple regions, with the C'D and FG loops playing a major role in the interaction.[9][10][13] The binding site for pembrolizumab significantly overlaps with that of PD-L1, providing a clear structural basis for its competitive inhibition mechanism.[14][15]
Key Conformational Changes Induced by Pembrolizumab
Molecular dynamics (MD) simulations and high-resolution crystal structures have revealed that pembrolizumab does not simply bind to a static PD-1 molecule. Instead, it induces significant and unique conformational changes.[4][10][12]
The "Overturned" Conformation of the CC' Loop
A key finding from molecular dynamics simulations is that pembrolizumab induces a novel conformation in the CC' loop of PD-1, termed the "overturned" conformation.[4][16] This state represents a 180° turn of the loop relative to the "open" conformation seen in the unbound (apo) state.[4][16] This induced change is distinct from the effect of the natural ligand, PD-L1, which stabilizes a pre-existing "closed" conformation in what is known as a conformational selection model.[4][16] Another anti-PD-1 antibody, nivolumab, also shifts the equilibrium towards the "closed" conformation, highlighting the unique mechanism of pembrolizumab.[4][16]
Stabilization of Flexible Loops
The C'D and FG loops of PD-1 are known to be highly flexible in their unbound state.[11] Upon binding, pembrolizumab makes extensive contact with these loops, significantly stabilizing their structure.[10][11][13] This induced stabilization is critical for the high-affinity interaction and contributes to the overall conformational change in the receptor.[9]
Alteration of PD-1 Surface Topology
The binding of pembrolizumab alters the overall surface shape of the PD-1 receptor. The interaction induces a shift from the relatively flat conformation observed when PD-1 is bound to PD-L1 to a distinct, shallow, "crescent-like" shape.[12] These induced conformational changes in the BC and FG loops are incompatible with PD-L1 binding.[11]
Quantitative Analysis of Pembrolizumab-PD-1 Interaction
The interaction between pembrolizumab and PD-1 has been characterized using various biophysical techniques, providing quantitative data on binding affinity and structural changes.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 29 pM | Not Specified | [17] |
| Crystal Structure Resolution | 2.15 Å (PemFv-PD-1) | X-ray Crystallography | [14][18] |
| 2.9 Å (PemFab-PD-1) | X-ray Crystallography | [2] | |
| 2.0 Å (PemFab-PD-1) | X-ray Crystallography | [11][19] | |
| PD-1 Solvent Accessible Surface Area (SASA) - Unbound | 64.46 nm² | Molecular Dynamics | [9][10][20] |
| PD-1 Solvent Accessible Surface Area (SASA) - Pembrolizumab-bound | 67.29 nm² | Molecular Dynamics | [9][10][20] |
| PD-1 Radius of Gyration (Rg) - Unbound | 1.38 nm | Molecular Dynamics | [9][10][20] |
| PD-1 Radius of Gyration (Rg) - Pembrolizumab-bound | 1.39 nm | Molecular Dynamics | [9][10][20] |
| Intermolecular Hydrogen Bonds (PD-1/Pembrolizumab) | 15 direct, 15 water-mediated | X-ray Crystallography | [12] |
| Intermolecular Salt Bridges (PD-1/Pembrolizumab) | 2 | X-ray Crystallography | [12] |
Experimental Protocols
The detailed understanding of the PD-1/pembrolizumab interaction is built upon several key experimental techniques.
X-ray Crystallography
This technique provides high-resolution, static snapshots of the protein complex at an atomic level.
-
Protein Expression and Purification : The extracellular domain of human PD-1 and the Fab or Fv fragment of pembrolizumab are expressed, typically in mammalian or insect cell lines, and purified to high homogeneity using chromatography techniques.
-
Complex Formation : The purified PD-1 and pembrolizumab fragments are mixed in a specific molar ratio to form the complex, which is then further purified.
-
Crystallization : The purified complex is subjected to extensive screening of various buffer conditions (precipitants, salts, pH) to find conditions that promote the growth of well-ordered crystals.
-
Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[19]
-
Structure Determination and Refinement : The diffraction data is processed to calculate an electron density map, into which the amino acid sequence of the complex is fitted. The resulting model is then refined to best fit the experimental data, yielding the final atomic coordinates.[19]
Molecular Dynamics (MD) Simulation
MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into conformational dynamics.[9][13]
-
System Setup : The simulation is initiated using the atomic coordinates from a solved crystal structure (e.g., PDB ID: 5B8C or 5GGS).[4][9] The protein complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Minimization and Equilibration : The system is first energy-minimized to remove any steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure while restraints on the protein atoms are slowly removed.
-
Production Run : The simulation is run for an extended period (e.g., 200 nanoseconds), during which the positions, velocities, and energies of all atoms are calculated at discrete time steps by integrating Newton's laws of motion.[10][13]
-
Trajectory Analysis : The resulting trajectory is analyzed to study various dynamic properties, including root-mean-square deviation (RMSD), radius of gyration (Rg), solvent accessible surface area (SASA), hydrogen bond networks, and conformational clustering to identify dominant structural states.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions and determine binding kinetics (association and dissociation rates) and affinity.[21][22]
-
Chip Preparation : A sensor chip with a gold surface is activated for protein immobilization.
-
Ligand Immobilization : Human PD-1 protein is covalently coupled to the sensor chip surface.[21]
-
Analyte Injection : A series of concentrations of pembrolizumab (the analyte) are flowed over the chip surface. Binding of pembrolizumab to the immobilized PD-1 causes a change in the refractive index at the surface, which is detected in real-time and recorded as a sensorgram.[23]
-
Dissociation Phase : Buffer is flowed over the chip to monitor the dissociation of the pembrolizumab from PD-1.
-
Data Analysis : The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/ka.[22]
Visualizations of Pathways and Processes
Signaling Pathways and Mechanism of Action
Caption: PD-1 signaling and Pembrolizumab's blocking mechanism.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining protein crystal structures.
Conclusion
The binding of pembrolizumab to PD-1 is a dynamic process that induces significant and unique conformational changes in the receptor, most notably the "overturned" conformation of the CC' loop.[4][16] This induced-fit mechanism, which stabilizes flexible regions of PD-1 into a conformation incompatible with ligand binding, is fundamental to its potent therapeutic activity.[10][11] The detailed structural and quantitative data presented in this guide, derived from advanced experimental and computational techniques, provide a deep understanding of pembrolizumab's mechanism of action. These insights are invaluable for the ongoing development of novel and more effective cancer immunotherapies targeting the PD-1/PD-L1 axis.
References
- 1. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 2. Structural basis for blocking PD-1-mediated immune suppression by therapeutic antibody pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pembrolizumab Induces an Unexpected Conformational Change in the CC′-loop of PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 7. keytrudahcp.com [keytrudahcp.com]
- 8. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis of checkpoint blockade by monoclonal antibodies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pembrolizumab/Keytruda - Proteopedia, life in 3D [proteopedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pembrolizumab Induces an Unexpected Conformational Change in the CC'-loop of PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-resolution crystal structure of the therapeutic antibody pembrolizumab bound to the human PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. Investigation of Molecular Interactions Mechanism of Pembrolizumab and PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Pembrolizumab in In Vivo Syngeneic Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing syngeneic animal models in the preclinical evaluation of pembrolizumab (B1139204), a monoclonal antibody targeting the programmed cell death protein 1 (PD-1). Syngeneic models are critical tools in immuno-oncology research as they employ immunocompetent mice, allowing for the investigation of immunotherapies in the context of a fully functional immune system.[1][2][3][4]
Introduction to Syngeneic Models for Immunotherapy Research
Syngeneic mouse models involve the transplantation of murine tumor cells into mice of the same genetic background.[1][5] This genetic homogeneity prevents graft rejection and preserves the natural interactions between the tumor, the host immune system, and the tumor microenvironment (TME).[1][2] Consequently, these models are indispensable for studying the efficacy and mechanisms of action of immune checkpoint inhibitors like pembrolizumab.[3][4] Commonly used syngeneic models for immunotherapy studies include MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and B16-F10 (melanoma).[1]
Mechanism of Action: Pembrolizumab and the PD-1/PD-L1 Pathway
Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T cells, blocking its interaction with its ligands, PD-L1 and PD-L2.[6][7][8] Many cancer cells upregulate PD-L1 on their surface, which, upon binding to PD-1 on T cells, sends an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune destruction.[6][8] By blocking this interaction, pembrolizumab "releases the brakes" on the immune system, restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.[6][9] This reactivation of T cells leads to an enhanced anti-tumor immune response.[9]
Signaling Pathway of Pembrolizumab Action
References
- 1. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medicilon.com [medicilon.com]
- 4. championsoncology.com [championsoncology.com]
- 5. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 6. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 7. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
Application Notes and Protocols for CRISPR-Based Identification of Pembrolizumab Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (B1139204), a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1), has revolutionized the treatment of various cancers. By blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, pembrolizumab unleashes the anti-tumor activity of the immune system. Despite its remarkable efficacy in a subset of patients, a significant number exhibit either primary or acquired resistance. Understanding the genetic basis of this resistance is paramount for developing novel combination therapies and identifying predictive biomarkers.
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has emerged as a powerful tool for genome-wide and targeted genetic screens to systematically identify genes whose loss-of-function confers resistance to therapeutic agents. This application note provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to pembrolizumab. The protocol is designed for an in vitro co-culture system of cancer cells and T cells, mimicking the tumor microenvironment.
Key Signaling Pathways in Pembrolizumab Resistance
CRISPR screens have consistently identified two major pathways as critical mediators of resistance to PD-1 blockade: the Interferon-gamma (IFN-γ) signaling pathway and the Antigen Presentation Machinery (APM) pathway .[1][2] Loss-of-function mutations in key components of these pathways can render tumor cells invisible to the immune system or unresponsive to immune-activating signals, thereby abrogating the therapeutic effect of pembrolizumab.[1][2] Additionally, chromatin remodeling complexes, such as the PBAF complex, have been implicated in modulating the tumor's response to immunotherapy.
Interferon-gamma (IFN-γ) Signaling Pathway
IFN-γ is a crucial cytokine secreted by activated T cells that exerts anti-tumor effects by promoting growth arrest and apoptosis of tumor cells and by upregulating the expression of MHC class I molecules.[2] However, IFN-γ also induces the expression of PD-L1 on tumor cells, creating a negative feedback loop. The IFN-γ signaling cascade is initiated by the binding of IFN-γ to its receptor (IFNGR), leading to the activation of the Janus kinases JAK1 and JAK2.[2][3] These kinases then phosphorylate and activate the transcription factor STAT1, which translocates to the nucleus and induces the expression of IFN-stimulated genes, including those involved in antigen presentation. Loss-of-function mutations in JAK1, JAK2, or STAT1 disrupt this pathway, leading to impaired anti-tumor responses and resistance to PD-1 blockade.[2][3]
Antigen Presentation Machinery (APM) Pathway
For T cells to recognize and kill tumor cells, tumor-associated antigens must be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process involves several key steps, including the degradation of intracellular proteins by the proteasome, transport of the resulting peptides into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), and loading of these peptides onto MHC class I molecules, which are stabilized by Beta-2-microglobulin (B2M).[1] Loss-of-function mutations in genes encoding components of the APM pathway, such as B2M, TAP1, or TAP2, can lead to a loss of antigen presentation and subsequent immune evasion.[1]
Experimental Protocols
This section outlines the detailed methodology for a pooled, loss-of-function CRISPR-Cas9 screen to identify genes conferring resistance to pembrolizumab.
References
- 1. Identification of essential genes for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance [frontiersin.org]
Preclinical Application Notes and Protocols: Pembrolizumab and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical studies investigating the combination of pembrolizumab (B1139204), an immune checkpoint inhibitor targeting the PD-1 receptor, with various chemotherapy agents. The following sections detail the synergistic mechanisms, experimental protocols, and quantitative outcomes observed in various murine cancer models.
Introduction
The combination of immunotherapy with conventional chemotherapy has emerged as a powerful strategy in oncology. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable tumor microenvironment for immune-mediated killing. Pembrolizumab, by blocking the PD-1/PD-L1 axis, reinvigorates exhausted T cells, enabling them to recognize and eliminate cancer cells. Preclinical models are crucial for optimizing dosing schedules, identifying synergistic combinations, and understanding the underlying immunological mechanisms that drive anti-tumor efficacy.
Mechanism of Action: A Synergistic Approach
The combination of pembrolizumab and chemotherapy leverages a multi-pronged attack on tumors. Chemotherapy can enhance the efficacy of pembrolizumab through several mechanisms:
-
Induction of Immunogenic Cell Death (ICD): Certain chemotherapeutic agents cause cancer cells to die in a way that alerts the immune system, releasing damage-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs).
-
Enhanced T-cell Infiltration: Chemotherapy can alter the tumor microenvironment, making it more permissive to the infiltration of cytotoxic T lymphocytes.
-
Upregulation of PD-L1 Expression: Some chemotherapy agents can increase the expression of PD-L1 on tumor cells, potentially increasing their susceptibility to PD-1/PD-L1 blockade.
-
Depletion of Immunosuppressive Cells: Chemotherapy can reduce the numbers of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor, further unleashing the anti-tumor immune response.
Pembrolizumab complements this by directly activating and sustaining the T-cell response against the newly available tumor antigens.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative outcomes from various preclinical studies combining pembrolizumab (or its murine surrogate) with different chemotherapy agents.
Pancreatic Ductal Adenocarcinoma (PDAC) Models
| Animal Model | Cell Line | Treatment Group | Median Survival | Key Immune Cell Changes |
| C57BL/6J Mice | PAN02 (liver metastasis) | Gemcitabine (B846) | 56 days | - |
| Gemcitabine + anti-PD-1 | 66 days | Increased infiltration of Th1 lymphocytes and M1 macrophages.[1][2] | ||
| KPC Mice | KPC | Gemcitabine + anti-PD-1 | No impact on tumor outgrowth | - |
| Gemcitabine + anti-PD-1 + Galunisertib (TGFβ inhibitor) | Markedly enhanced overall survival | Robust CD8+ T-cell response.[3] |
Ovarian Cancer Models
| Animal Model | Cell Line | Treatment Group | Outcome | Key Immune Cell Changes |
| Syngeneic ID8-fLuc Ovarian Cancer Mouse Model | ID8 | anti-PD-1 followed by Carboplatin/Paclitaxel | Most beneficial schedule, though not significantly improved survival vs. chemo alone.[4] | - |
| ID8 p53-null in vivo mouse model | ID8 | Carboplatin + STING agonist + anti-PD-1 | Longest survival. | Highest level of intratumoral PD-1+ cells.[5] |
| ID8 VEGF Defb29 mouse model | ID8 | Chemotherapy + STING agonist + anti-IL-10 + anti-PD-L1 | Increased survival. | Significantly reduced MDSCs, increased infiltrating T cells and dendritic cells.[5] |
Breast Cancer Models
| Animal Model | Cell Line | Treatment Group | Outcome |
| BALB/c Mice | 4T1 | Doxorubicin + anti-PD-L1 | Weak anti-tumor effect. |
| Cisplatin + anti-PD-1 | Optimized anti-tumor response compared to monotherapy.[6] | ||
| Humanized NSG Mice | TNBC PDX (BR1126P5) | Pembrolizumab | Significant tumor growth inhibition. |
| Cisplatin | Significant tumor growth inhibition.[7][8] |
Non-Small Cell Lung Cancer (NSCLC) Models
| Animal Model | Cell Line | Treatment Group | Outcome |
| Humanized NSG Mice | NSCLC PDX (LG1306P5) | Pembrolizumab | Significant tumor growth inhibition.[7][8] |
| C57Bl/6 Mice | Lewis Lung Carcinoma (LLC) | Paclitaxel | Significant tumor growth inhibition. |
| Cisplatin | Significant tumor growth inhibition.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and should be adapted for specific experimental needs.
General Syngeneic Mouse Model Workflow
Protocol 1: Pancreatic Cancer Liver Metastasis Model (PAN02)
1. Animal Model:
-
Strain: C57BL/6J mice.
-
Cell Line: PAN02 murine pancreatic cancer cells.
2. Tumor Inoculation:
-
Harvest PAN02 cells and resuspend in sterile PBS.
-
Anesthetize mice and perform a small flank incision to expose the spleen.
-
Inject 1 x 10^6 PAN02 cells in 50 µL PBS into the spleen.
-
Close the incision with sutures or wound clips. This method leads to the formation of liver metastases.[1][2]
3. Treatment Protocol:
-
Gemcitabine: Administer intraperitoneally (i.p.) at a dose of 50 mg/kg body weight, typically in a cyclical manner (e.g., once every 3 days for 5 cycles).
-
Anti-PD-1 Antibody (Pembrolizumab surrogate): Administer i.p. at a dose of 200 µg per mouse, typically twice a week.
-
Combination Therapy: Administer both agents according to the schedules above. The timing of administration (concurrent vs. sequential) can be varied.
4. Efficacy Assessment:
-
Survival: Monitor mice daily and record survival.
-
Tumor Burden: At the experimental endpoint, harvest livers and count the number of metastatic nodules.
-
Immune Cell Analysis:
-
Isolate lymphocytes from tumors, spleens, and lymph nodes.
-
Perform flow cytometry to quantify populations of CD4+ T cells, CD8+ T cells, macrophages (F4/80+), and their activation status (e.g., IFN-γ production).
-
Immunohistochemistry (IHC) can be performed on liver sections to visualize immune cell infiltration.
-
Protocol 2: Triple-Negative Breast Cancer Model (4T1)
1. Animal Model:
-
Strain: BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
2. Tumor Inoculation:
-
Inject 1 x 10^5 4T1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the mammary fat pad.[6]
3. Treatment Protocol:
-
Cisplatin: Administer i.p. at a dose of 5 mg/kg body weight, typically once a week.
-
Anti-PD-1 Antibody (Pembrolizumab surrogate): Administer i.p. at a dose of 10 mg/kg body weight, typically twice a week.
-
Combination Therapy: Administer both agents concurrently.
4. Efficacy Assessment:
-
Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).
-
Survival: Monitor mice for survival endpoints.
-
Metastasis: At the endpoint, harvest lungs and other organs to assess metastatic burden.
-
Immune Cell Analysis: Perform flow cytometry and IHC on tumor tissue to analyze the composition and activation state of tumor-infiltrating lymphocytes.
Protocol 3: Humanized Mouse Model for TNBC and NSCLC
1. Animal Model:
-
Strain: NOD-scid IL2Rgamma(null) (NSG) mice engrafted with human CD34+ hematopoietic stem cells to create a humanized immune system (Hu-NSG).
-
Tumor Models:
-
TNBC: Patient-derived xenograft (PDX) model BR1126P5.
-
NSCLC: PDX model LG1306P5.
-
2. Tumor Implantation:
3. Treatment Protocol:
-
Pembrolizumab: Administer i.p. with an initial dose of 10 mg/kg, followed by 5 mg/kg every 5 days.[7][8]
-
Cisplatin (for TNBC model): Administer intravenously (i.v.) at a dose of 2 mg/kg on days 0, 7, and 14.[7][8]
4. Efficacy Assessment:
-
Tumor Growth: Monitor tumor volume regularly with calipers.
-
Immune Cell Analysis:
-
At the endpoint, harvest tumors and spleens.
-
Use flow cytometry with antibodies specific for human immune cell markers (e.g., hCD45, hCD3, hCD8, hPD-1) to analyze the human immune cell populations.
-
Signaling Pathway: PD-1/PD-L1 Axis Inhibition
Conclusion
Preclinical models are indispensable tools for evaluating the therapeutic potential of combining pembrolizumab with chemotherapy. The data consistently demonstrate that these combinations can lead to enhanced anti-tumor efficacy and prolonged survival across a range of cancer types. The provided protocols offer a foundation for designing and executing robust preclinical studies to further investigate these promising therapeutic strategies. Careful consideration of the tumor model, chemotherapy agent, and treatment schedule is critical for translating these preclinical findings into clinical success.
References
- 1. Combination of gemcitabine and anti-PD-1 antibody enhances the anticancer effect of M1 macrophages and the Th1 response in a murine model of pancreatic cancer liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of gemcitabine and anti-PD-1 antibody enhances the anticancer effect of M1 macrophages and the Th1 response in a murine model of pancreatic cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Gemcitabine Treatment Reshapes the Pancreatic Tumor Microenvironment and Sensitizes Murine Carcinoma to Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Perfect Combination: Enhancing Patient Response to PD-1-Based Therapies in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 7. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Flow Cytometry Analysis of Pembrolizumab-Treated PBMCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pembrolizumab (B1139204) (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, a critical immune checkpoint.[1][2][3] By blocking the interaction between PD-1 on T cells and its ligands, PD-L1 and PD-L2, pembrolizumab reinvigorates exhausted T cells, restoring their ability to recognize and eliminate cancer cells.[1][4] Monitoring the immunological effects of pembrolizumab is crucial for understanding its mechanism of action, identifying biomarkers of response, and optimizing cancer immunotherapy strategies. Flow cytometry is a powerful tool for the detailed immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess changes in T-cell activation, exhaustion, and proliferation in patients undergoing pembrolizumab therapy.[5][6]
These application notes provide a comprehensive guide, including a detailed flow cytometry panel and a step-by-step protocol, for analyzing PBMCs from patients treated with pembrolizumab.
Signaling Pathway of Pembrolizumab Action
Pembrolizumab functions by disrupting the inhibitory signaling cascade initiated by the binding of PD-L1 or PD-L2 to the PD-1 receptor on T cells.[1][7] This interaction normally leads to the recruitment of the phosphatase SHP-2, which dephosphorylates downstream components of the T-cell receptor (TCR) signaling pathway, leading to T-cell "exhaustion" characterized by reduced proliferation and cytokine release.[4] By physically blocking this interaction, pembrolizumab allows for sustained TCR signaling, promoting T-cell activation, proliferation, and cytotoxic function against tumor cells.[2][4]
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.
Recommended Flow Cytometry Panel
This multi-color flow cytometry panel is designed for a comprehensive analysis of T-cell subsets, including markers for lineage, activation, exhaustion, and proliferation.
| Marker | Fluorochrome | Cellular Location | Rationale for Inclusion |
| Viability Dye | e.g., Zombie NIR™ | Surface/Intracellular | Excludes dead cells from analysis, which can non-specifically bind antibodies. |
| CD45 | BUV395 | Surface | Pan-leukocyte marker, used for initial gating on immune cells. |
| CD3 | BUV737 | Surface | Primary lineage marker for T lymphocytes.[8] |
| CD4 | BUV496 | Surface | Identifies helper T-cell subset.[8] |
| CD8 | PerCP-Cy5.5 | Surface | Identifies cytotoxic T-cell subset. |
| CD45RA | APC-H7 | Surface | In combination with CCR7, identifies naïve and effector T-cell subsets. |
| CCR7 | PE-CF594 | Surface | In combination with CD45RA, identifies naïve, central memory, effector memory, and TEMRA subsets. |
| PD-1 (CD279) | PE | Surface | Target of pembrolizumab; key exhaustion marker. Its expression may be higher on CD4+ T cells of non-responders.[8][9] Note: Pembrolizumab can block detection by some antibody clones.[5] |
| TIM-3 | PE-Cy7 | Surface | Co-expressed with PD-1 on exhausted T cells. Higher expression on CD8+ T cells may indicate non-response.[8][9] |
| LAG-3 | BV421 | Surface | Another key inhibitory receptor associated with T-cell exhaustion.[9] |
| CTLA-4 | BV605 | Surface/Intracellular | Immune checkpoint receptor; increased expression on regulatory T cells may be associated with non-response.[5] |
| Ki-67 | Alexa Fluor 700 | Intracellular | Marker of proliferation. An increase in Ki-67+ CD8+ T cells can be a correlate of response to PD-1 blockade.[5][6] |
| CD25 | BV786 | Surface | Alpha chain of the IL-2 receptor, marker of activation and regulatory T cells. |
| FoxP3 | Alexa Fluor 647 | Intracellular | Lineage-defining transcription factor for regulatory T cells (Tregs). |
Experimental Protocol
This protocol outlines the steps for isolating, staining, and acquiring PBMCs for flow cytometry analysis.
Materials
-
Blood collection tubes (Sodium Heparin or EDTA)
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Viability Dye (e.g., Zombie NIR™ Fixable Viability Kit)
-
Fluorochrome-conjugated antibodies (see panel table)
-
Intracellular Staining Buffer Set (e.g., FoxP3/Transcription Factor Staining Buffer Set)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Step-by-Step Methodology
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS containing 2% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue.
-
-
Surface Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (PBS + 2% FBS).
-
Add Fc Receptor Blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature in the dark.
-
Wash the cells with staining buffer.
-
Add the cocktail of surface-marker antibodies (CD45, CD3, CD4, CD8, CD45RA, CCR7, PD-1, TIM-3, LAG-3, CD25) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining (for Ki-67 and FoxP3):
-
Following the final surface staining wash, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 45-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 100 µL of Permeabilization Buffer.
-
Add the intracellular antibodies (Ki-67, FoxP3, and intracellular CTLA-4 if desired) at pre-titrated concentrations.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a properly calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations (a minimum of 300,000 to 500,000 events in the lymphocyte gate is recommended).
-
Experimental Workflow Diagram
Caption: Workflow for immunophenotyping of pembrolizumab-treated PBMCs.
Data Presentation and Expected Outcomes
The analysis of flow cytometry data should follow a hierarchical gating strategy, starting with singlets, then viable cells, followed by lymphocytes (CD45+), and then T-cell subsets (CD3+, CD4+, CD8+). Within these populations, the expression of activation, exhaustion, and proliferation markers can be quantified.
Summary of Expected Changes in Immune Cell Populations Post-Pembrolizumab
| Cell Population | Marker | Expected Change in Responders | Reference |
| CD8+ T cells | Ki-67 | Increase in proliferation | [5][6] |
| CD4+ T cells | PD-1 | Lower expression compared to non-responders | [9] |
| CD8+ T cells | TIM-3 | Lower expression compared to non-responders | [9] |
| Regulatory T cells (CD4+ FoxP3+) | CTLA-4 | Decrease or stable levels (increase associated with non-response) | [5] |
Note: The magnitude and timing of these changes can vary between patients. It is recommended to analyze samples at baseline (before treatment) and at several time points after the initiation of pembrolizumab therapy (e.g., after the first cycle and at subsequent evaluations) to monitor dynamic changes.[5][10]
Conclusion
This comprehensive flow cytometry panel and protocol provide a robust framework for the detailed immunophenotyping of PBMCs from patients treated with pembrolizumab. By analyzing key T-cell subsets and their expression of activation, exhaustion, and proliferation markers, researchers can gain valuable insights into the immunological effects of PD-1 blockade, identify potential biomarkers of response, and further refine immunotherapeutic strategies.
References
- 1. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 2. massivebio.com [massivebio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 5. Stratification of PD-1 blockade response in melanoma using pre- and post-treatment immunophenotyping of peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral blood immune cell-based biomarkers in anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Patient Response to Pembrolizumab With Peripheral Blood Exhaustion Marker Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Monitoring Patient Response to Pembrolizumab With Peripheral Blood Exhaustion Marker Profiles [frontiersin.org]
- 10. ascopubs.org [ascopubs.org]
Application Note: In Vitro Co-Culture Assay for Evaluating Pembrolizumab Efficacy
Introduction
Pembrolizumab (B1139204) (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[1] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, pembrolizumab reinvigorates T-cell immune responses against tumor cells.[1] Evaluating the bioactivity and potency of pembrolizumab and other immune checkpoint inhibitors (ICIs) is a critical step in immuno-oncology research and drug development. This document provides a detailed protocol for an in vitro co-culture assay designed to measure the ability of pembrolizumab to enhance T-cell-mediated anti-tumor activity.
The assay co-cultures PD-L1-expressing tumor cells (target cells) with human peripheral blood mononuclear cells (PBMCs) or isolated T cells (effector cells). In this system, the engagement of PD-1 on activated T cells by PD-L1 on tumor cells delivers an inhibitory signal, suppressing T-cell effector functions. The addition of pembrolizumab blocks this interaction, restoring T-cell functions, which can be quantified by measuring key readouts such as cytokine release (e.g., IFN-γ) and direct tumor cell killing.[2][3] This mechanism-of-action-based assay is a valuable tool for characterizing the potency of anti-PD-1 antibodies and screening for new immunomodulatory agents.[4]
Signaling Pathway and Experimental Overview
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the general workflow of the co-culture experiment.
Caption: PD-1/PD-L1 signaling pathway and mechanism of pembrolizumab action.
Caption: General experimental workflow for the pembrolizumab co-culture assay.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays evaluating pembrolizumab.
Table 1: Pembrolizumab Potency in Different Assay Formats
| Assay Type | Cell System | Readout | Pembrolizumab EC50 | Reference |
|---|---|---|---|---|
| Luciferase Bioassay | Engineered Jurkat (PD-1) + CHO-K1 (PD-L1) | Luminescence | 0.11 µg/mL | [4] |
| Co-culture | NSCLC Cells + Activated T-Cells | Tumor Cell Killing | Not specified, 30% killing at 10 µg/mL | [2] |
| Co-culture | NSCLC Cells + Activated T-Cells | IFN-γ Release | Not specified, 2.48-fold increase at 10 µg/mL |[2] |
Table 2: Dose-Dependent Effect of Pembrolizumab on IFN-γ Release
| Pembrolizumab Conc. (µg/mL) | IFN-γ Concentration (pg/mL) ± SD | Fold Change vs. Isotype |
|---|---|---|
| 0 (Isotype Control) | 850 ± 75 | 1.00 |
| 0.1 | 1275 ± 110 | 1.50 |
| 1.0 | 1850 ± 160 | 2.18 |
| 10.0 | 2108 ± 195 | 2.48[2] |
Table 3: Dose-Dependent Effect of Pembrolizumab on Tumor Cell Killing
| Pembrolizumab Conc. (µg/mL) | Percent Tumor Cell Killing (%) ± SD |
|---|---|
| 0 (Isotype Control) | 5.2 ± 1.5 |
| 0.1 | 12.5 ± 2.1 |
| 1.0 | 21.8 ± 3.0 |
| 10.0 | 30.0 ± 3.5[2] |
Experimental Protocols
I. Materials and Reagents
-
Target Cells: PD-L1 expressing human tumor cell line (e.g., NSCLC lines NCI-H2228, NCI-H1975; or engineered cell lines).[2]
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Antibodies:
-
Cell Culture Media: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin/Streptomycin.
-
Reagents for PBMC Isolation: Ficoll-Paque PLUS, Phosphate-Buffered Saline (PBS).
-
Cytokines (optional, for T-cell expansion): Recombinant human IL-2, IL-7.[5]
-
Assay Kits:
-
Human IFN-γ ELISA Kit
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or live-cell imaging reagents (e.g., Caspase 3/7 dye).[7]
-
II. Protocol 1: Effector Cell Preparation (PBMC Isolation and Activation)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Activate the PBMCs. A common method is to use T-cell receptor (TCR) stimulation.
-
Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.[6]
-
Wash the plate with PBS to remove unbound antibody.
-
Seed PBMCs at a density of 1-2 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Culture for 3 days to induce T-cell activation and PD-1 expression.[2]
-
III. Protocol 2: Target Cell Preparation
-
Culture the PD-L1 expressing tumor cell line according to standard cell culture protocols.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before the assay.
-
On the day of the assay, harvest the cells using trypsin, wash, and resuspend in complete RPMI-1640 medium. Count the cells and adjust the concentration for plating.
IV. Protocol 3: Co-culture Assay Setup
-
Seed the target tumor cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1-2 x 10^4 cells/well) and allow them to adhere for 4-6 hours or overnight.
-
Prepare serial dilutions of pembrolizumab and the isotype control antibody in complete RPMI-1640 medium. A typical concentration range might be 0.01 to 20 µg/mL.
-
Harvest the pre-activated effector cells (from Protocol 1), wash, and resuspend in complete RPMI-1640.
-
Remove the medium from the adhered target cells.
-
Add the effector cells to the wells containing target cells at a specified Effector:Target (E:T) ratio (e.g., 1:1).[2]
-
Immediately add the diluted pembrolizumab or isotype control antibodies to the appropriate wells.
-
Incubate the co-culture plate at 37°C, 5% CO2 for 72 to 120 hours.[2]
V. Protocol 4: Endpoint Analysis
A. Cytokine Release Assay (IFN-γ ELISA)
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of IFN-γ in the supernatant using a commercial human IFN-γ ELISA kit, following the manufacturer’s instructions.
B. Tumor Cell Killing Assay
-
Method 1: Luminescence-Based Viability (for luciferase-expressing cells)
-
After collecting the supernatant, add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to the remaining cells in each well.
-
Lyse the cells according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of cell killing relative to wells with tumor cells only (no effector cells) and effector/target wells with isotype control.
-
-
Method 2: Live-Cell Imaging
-
If using a live-cell imaging system (e.g., IncuCyte), include a nuclear fluorescent probe (to count total tumor cells) and a caspase 3/7 reagent (to count apoptotic tumor cells) at the start of the co-culture.[7]
-
The system will acquire images over the entire incubation period.
-
Use the system's software to analyze the number of dead tumor cells over time, allowing for a kinetic measurement of killing.[7]
-
Calculate the percentage of killing as (Dead tumor cells / Total tumor cells) x 100 for each condition. Enhanced tumor cell killing by pembrolizumab is demonstrated by a dose-dependent increase in this value.[2]
-
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 5. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
Application Notes and Protocols for Measuring Pembrolizumab Concentration in Plasma using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (B1139204) (Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that targets the programmed cell death protein 1 (PD-1) receptor.[1][2] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, pembrolizumab releases the brakes on the immune system, enabling T-cells to recognize and attack cancer cells.[3][4] This mechanism of action has made pembrolizumab a cornerstone of immunotherapy for a wide range of malignancies, including melanoma, non-small cell lung cancer, and Hodgkin's lymphoma.[1]
Monitoring the concentration of pembrolizumab in patient plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and understanding exposure-response relationships. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantitative determination of pembrolizumab in biological matrices like plasma and serum due to its high sensitivity, specificity, and relatively simple workflow.[5][6]
These application notes provide detailed protocols and performance characteristics for the measurement of pembrolizumab in human plasma using a sandwich ELISA format.
Principle of the Assay
The most common ELISA format for quantifying pembrolizumab is the sandwich ELISA.[5][6] This method utilizes a pair of antibodies that specifically bind to different epitopes on the pembrolizumab molecule. The general principle is as follows:
-
A capture antibody, specific for pembrolizumab, is pre-coated onto the wells of a microtiter plate.
-
Standards, controls, and plasma samples containing pembrolizumab are added to the wells. Pembrolizumab binds to the immobilized capture antibody.
-
After a washing step to remove unbound substances, a detection antibody, also specific for pembrolizumab and conjugated to an enzyme like horseradish peroxidase (HRP), is added. This antibody binds to the captured pembrolizumab, forming a "sandwich".
-
Another wash step removes any unbound detection antibody.
-
A substrate solution is added, which is converted by the HRP enzyme into a colored product.
-
The reaction is stopped, and the intensity of the color, which is proportional to the concentration of pembrolizumab in the sample, is measured using a microplate reader.[6][7]
Quantitative Data Summary
The performance characteristics of commercially available ELISA kits for pembrolizumab quantification can vary. Below is a summary of typical quantitative data to aid in assay selection and comparison.
| Parameter | AffinityImmuno (EL-1611-161) | Matriks Biotek (TR-PEMv1) | GenScript (L00733) | In-house Developed ELISA |
| Assay Range | 2.5 - 2500 ng/mL (diluted) | 0.01 - 1 µg/mL | 1.5625 - 100 ng/mL | 2.5 - 50 µg/mL |
| Detection Limit | 0.39 ng/mL | 0.01 µg/mL (10 ng/mL) | 0.295 ng/mL | 1 µg/mL |
| Sample Type | EDTA-plasma, heparin-plasma, serum | Serum, plasma | Human serum/plasma, mouse serum/plasma | Plasma |
| Intra-assay CV (%) | < 10% | < 20% | 3.50% | Not Specified |
| Inter-assay CV (%) | < 10% | < 20% | 6.51% | < 20% at LLOQ |
| Spike Recovery (%) | 90 - 105% | 80 - 120% | 85 - 115% | Not Specified |
| Specificity | No cross-reactivity with hIgG4, Natalizumab | Reactant specific for Pembrolizumab | Not Specified | Not Specified |
Note: The data presented is a summary from various sources and should be confirmed with the specific manufacturer's instructions for the chosen kit.[5][6][7][8][9]
Experimental Protocols
The following is a generalized protocol for the quantification of pembrolizumab in plasma using a sandwich ELISA. This protocol should be adapted based on the specific instructions provided with the chosen ELISA kit.
Reagent Preparation
-
Wash Buffer: If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to a 1X working solution.[10]
-
Standards and Controls: Reconstitute or dilute the provided standards and controls to the recommended concentrations using the specified assay buffer. A standard curve is typically prepared by performing a serial dilution of the highest standard.
-
Detection Antibody: Prepare the detection antibody solution according to the kit's instructions. This may involve diluting a concentrated stock in assay buffer.
-
Substrate and Stop Solution: These reagents are typically provided ready-to-use.
Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the plasma.
-
Sample Dilution: Due to the high expected concentrations of pembrolizumab in patient samples, a significant dilution is required. A common starting dilution is 1:100 in assay buffer (e.g., 5 µL of plasma + 495 µL of assay buffer).[6][10] Further dilutions may be necessary if the initial measurement falls outside the assay's dynamic range.
-
Storage: Samples can be stored at 2-8°C for short periods (e.g., up to 2 days) or at -20°C or lower for long-term storage (e.g., up to 6 months).[2][10] Avoid repeated freeze-thaw cycles.[10] It is recommended to collect trough specimens, taken just before the next scheduled dose, for consistent monitoring.[2]
Assay Procedure
-
Plate Preparation: Allow the pre-coated microtiter plate to equilibrate to room temperature.
-
Addition of Standards, Controls, and Samples: Add 100 µL of assay buffer to each well, followed by 10 µL of the prepared standards, controls, and diluted samples into their respective wells.[5]
-
Incubation: Cover the plate and incubate for a specified time at room temperature (e.g., 60 minutes).[5] Some protocols may recommend incubation on a plate shaker.[6]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 300 µL of 1X wash buffer per well.[5][6] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual wash buffer.
-
Addition of Detection Antibody: Add 100 µL of the prepared detection antibody solution to each well.
-
Incubation: Cover the plate and incubate for a specified time at room temperature (e.g., 60 minutes).[5]
-
Washing: Repeat the washing step as described above.
-
Substrate Addition and Incubation: Add 100 µL of TMB substrate solution to each well. Incubate the plate in the dark at room temperature for a specified time (e.g., 20 minutes) to allow for color development.[5]
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm is often used for background correction.[6]
Data Analysis
-
Standard Curve Generation: Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards, controls, and samples.
-
Plot the mean absorbance for each standard on the y-axis against its corresponding concentration on the x-axis.
-
Use a four- or five-parameter logistic (4-PL or 5-PL) curve fit to generate the standard curve.
-
Concentration Calculation: Determine the concentration of pembrolizumab in the diluted samples by interpolating their mean absorbance values from the standard curve.
-
Final Concentration: Multiply the calculated concentration by the dilution factor to obtain the final concentration of pembrolizumab in the original plasma sample.
Visualizations
Pembrolizumab Signaling Pathway
Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway.
ELISA Experimental Workflow
Caption: Generalized workflow for a pembrolizumab sandwich ELISA.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. assaygenie.com [assaygenie.com]
- 3. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 4. massivebio.com [massivebio.com]
- 5. ibl-international.com [ibl-international.com]
- 6. affinityimmuno.com [affinityimmuno.com]
- 7. genscript.com [genscript.com]
- 8. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Developing In vitro Potency Assays to Evaluate Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (B1139204) (Keytruda®) is a humanized monoclonal antibody that has revolutionized cancer treatment. It functions as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor on T-cells.[1][2][3] Under normal physiological conditions, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, serves as an immune checkpoint to dampen T-cell responses and prevent autoimmunity.[1][4] However, many cancer cells exploit this mechanism by overexpressing PD-L1, effectively putting the brakes on the immune system and evading T-cell-mediated destruction.[1][2] Pembrolizumab works by binding to PD-1 and blocking its interaction with PD-L1 and PD-L2, thereby releasing the brakes on the immune system and restoring the ability of T-cells to recognize and eliminate cancer cells.[1][2][5]
The development and manufacturing of pembrolizumab require robust and reliable in vitro potency assays to ensure product quality, consistency, and biological activity. These assays are critical for lot release, stability testing, and comparability studies. This document provides detailed application notes and protocols for three commonly employed in vitro assays to evaluate the potency of pembrolizumab: a PD-1/PD-L1 Blockade Reporter Gene Assay, a T-Cell Activation (Cytokine Release) Assay, and a T-Cell Mediated Tumor Cell Killing Assay.
Mechanism of Action of Pembrolizumab
Pembrolizumab is a high-affinity IgG4 monoclonal antibody that specifically binds to the PD-1 receptor on activated T-cells.[2][4] This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often expressed on the surface of tumor cells and other cells within the tumor microenvironment.[1][5] The engagement of PD-1 by its ligands normally leads to the recruitment of the phosphatase SHP-2 to the T-cell, which in turn dephosphorylates key signaling molecules in the T-cell receptor (TCR) pathway, such as Akt and ERK.[5] This results in the inhibition of T-cell activation, proliferation, and cytotoxic functions.[2][5] By blocking this interaction, pembrolizumab prevents the inhibitory downstream signaling, leading to sustained T-cell activation and an enhanced anti-tumor immune response.[4][5]
PD-1/PD-L1 Blockade Reporter Gene Assay
This assay provides a rapid and high-throughput method to quantify the ability of pembrolizumab to block the PD-1/PD-L1 interaction. It utilizes engineered cell lines to mimic the immune synapse and a reporter gene for a quantifiable readout.
Experimental Protocol
a. Materials:
-
PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.[6][7]
-
PD-L1 aAPC/CHO-K1 Cells: Chinese Hamster Ovary (CHO-K1) cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator on their surface.[7]
-
Pembrolizumab reference standard and test samples.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well white, flat-bottom cell culture plates.
-
Luciferase detection reagent.
-
Luminometer.
b. Method:
-
Culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend both cell types in fresh culture medium to the desired concentrations.
-
Prepare serial dilutions of the pembrolizumab reference standard and test samples in culture medium.
-
In a 96-well plate, add the diluted pembrolizumab or control antibody.
-
Add the PD-L1 aAPC/CHO-K1 cells to each well and incubate for 30 minutes at 37°C.
-
Add the PD-1 Effector Cells to each well. The final volume should be 100 µL.
-
Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, equilibrate the plate to room temperature.
-
Add 100 µL of luciferase detection reagent to each well.
-
Measure luminescence using a luminometer.
Data Presentation
| Pembrolizumab Concentration (µg/mL) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Average Luminescence (RLU) | % Maximal Response |
| 10 | 1,250,000 | 1,265,000 | 1,257,500 | 100.0% |
| 1 | 1,150,000 | 1,175,000 | 1,162,500 | 92.4% |
| 0.1 | 650,000 | 670,000 | 660,000 | 52.5% |
| 0.01 | 150,000 | 160,000 | 155,000 | 12.3% |
| 0.001 | 55,000 | 60,000 | 57,500 | 4.6% |
| 0 (No Ab) | 50,000 | 52,000 | 51,000 | 4.1% |
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated from the dose-response curve. For pembrolizumab, a typical EC50 in this assay is around 0.11 µg/mL.[8]
T-Cell Activation (Cytokine Release) Assay
This functional assay measures the ability of pembrolizumab to enhance T-cell activation by quantifying the release of cytokines, such as Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2). A mixed lymphocyte reaction (MLR) is a common format for this assay.
Experimental Protocol
a. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, unrelated donors.
-
Pembrolizumab reference standard and test samples.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well round-bottom cell culture plates.
-
IFN-γ or IL-2 ELISA kit.
-
Plate reader.
b. Method:
-
Isolate PBMCs from two healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Co-culture the PBMCs from the two donors in a 96-well plate at a 1:1 ratio (e.g., 1x10^5 cells from each donor per well).
-
Prepare serial dilutions of the pembrolizumab reference standard and test samples in culture medium.
-
Add the diluted pembrolizumab or control antibody to the appropriate wells.
-
Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator.[9]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ or IL-2 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
Data Presentation
| Pembrolizumab Concentration (µg/mL) | IFN-γ (pg/mL) - Replicate 1 | IFN-γ (pg/mL) - Replicate 2 | Average IFN-γ (pg/mL) | Fold Increase over Control |
| 10 | 2500 | 2650 | 2575 | 5.15 |
| 1 | 2200 | 2350 | 2275 | 4.55 |
| 0.1 | 1500 | 1600 | 1550 | 3.10 |
| 0.01 | 800 | 850 | 825 | 1.65 |
| 0.001 | 550 | 580 | 565 | 1.13 |
| 0 (No Ab) | 500 | 500 | 500 | 1.00 |
Potency Assessment: The potency of the test sample is determined by comparing its dose-response curve to that of the reference standard. A significant, dose-dependent increase in cytokine secretion indicates biological activity.
T-Cell Mediated Tumor Cell Killing Assay
This assay directly measures the cytotoxic function of T-cells enhanced by pembrolizumab, providing a highly biologically relevant measure of its potency.
Experimental Protocol
a. Materials:
-
PD-L1 expressing tumor cell line (e.g., NCI-H2228 non-small cell lung cancer cells).[9]
-
Effector cells: Activated T-cells or PBMCs from a healthy donor.
-
Pembrolizumab reference standard and test samples.
-
Cell culture medium.
-
96-well flat-bottom cell culture plates.
-
Method for quantifying tumor cell viability (e.g., live-cell imaging with a caspase-3/7 reporter, or a luminescence-based cell viability assay).[9][10]
b. Method:
-
Seed the PD-L1 positive tumor cells in a 96-well plate and allow them to adhere overnight.
-
Activate T-cells or PBMCs from a healthy donor with appropriate stimuli (e.g., anti-CD3/anti-CD28 beads) for 2-3 days prior to the assay.[11]
-
Prepare serial dilutions of the pembrolizumab reference standard and test samples.
-
Remove the culture medium from the tumor cells and add the diluted pembrolizumab or control antibody.
-
Add the activated effector cells to the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).[9]
-
Co-culture the cells for 72 to 120 hours.[9]
-
Quantify the number of viable tumor cells using a chosen method. For live-cell imaging, images can be acquired at regular intervals. For luminescence-based assays, a cell viability reagent is added at the end of the incubation.
Data Presentation
| Pembrolizumab Concentration (µg/mL) | Tumor Cell Viability (% of control) - Replicate 1 | Tumor Cell Viability (% of control) - Replicate 2 | Average Tumor Cell Viability (%) | % Tumor Cell Killing |
| 10 | 30 | 32 | 31 | 69 |
| 1 | 45 | 48 | 46.5 | 53.5 |
| 0.1 | 65 | 68 | 66.5 | 33.5 |
| 0.01 | 85 | 88 | 86.5 | 13.5 |
| 0.001 | 95 | 96 | 95.5 | 4.5 |
| 0 (No Ab) | 100 | 100 | 100 | 0 |
Potency Assessment: A dose-dependent decrease in tumor cell viability (or increase in tumor cell killing) indicates the potency of pembrolizumab in enhancing T-cell cytotoxicity.
Conclusion
The in vitro potency assays described in these application notes provide robust and biologically relevant methods for assessing the functional activity of pembrolizumab. The choice of assay will depend on the specific application, such as high-throughput screening, lot release testing, or mechanistic studies. A well-characterized and validated potency assay is essential for ensuring the quality and efficacy of pembrolizumab throughout its lifecycle. It is recommended to use a phase-appropriate approach to assay development and validation, starting with characterization assays in early development and moving towards fully validated potency assays for late-stage clinical trials and commercial manufacturing.[12]
References
- 1. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 2. massivebio.com [massivebio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 7. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 8. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. criver.com [criver.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pharmaron.com [pharmaron.com]
Application Notes and Protocols for Mass Cytometry Analysis of Immune Cells in Pembrolizumab-Treated Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pembrolizumab (B1139204), a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1), has revolutionized the treatment of various cancers.[1][2][3] By blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2), pembrolizumab reinvigorates exhausted T cells, enabling them to mount a robust anti-tumor immune response.[1][2][4] Understanding the complex cellular and molecular changes induced by pembrolizumab is crucial for predicting patient response, elucidating mechanisms of resistance, and developing novel combination therapies.
Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful high-dimensional, single-cell analysis technique that allows for the simultaneous measurement of over 40 parameters on a single cell.[5][6] This technology utilizes antibodies tagged with heavy metal isotopes, which are detected by a time-of-flight mass spectrometer, minimizing spectral overlap and enabling deep immunophenotyping.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing mass cytometry to analyze immune cell populations in peripheral blood mononuclear cells (PBMCs) of patients undergoing pembrolizumab therapy.
Key Findings from Pembrolizumab Studies using Mass cytometry
Mass cytometry studies have been instrumental in identifying potential predictive biomarkers of response to pembrolizumab. A seminal study analyzing baseline blood samples from non-small cell lung cancer (NSCLC) patients in the KEYNOTE-001 trial revealed that the frequencies of specific immune cell populations were associated with clinical outcomes.[7][8][9][10]
Table 1: Baseline Immune Cell Populations Associated with Pembrolizumab Efficacy in NSCLC Patients [7][8][9][10]
| Immune Cell Population | Association with Clinical Outcome |
| Classical Monocytes | Higher baseline frequency associated with improved objective response rate, progression-free survival (PFS), and overall survival (OS). |
| Natural Killer (NK) Cells | Higher baseline frequency associated with improved objective response rate, PFS, and OS. |
| ICOS+ CD4+ T Cells | Higher baseline frequency associated with improved objective response rate, PFS, and OS. |
These findings have led to the development of a baseline immune peripheral score (BIPS) that combines the frequencies of these three cell populations to predict pembrolizumab efficacy.[7]
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
A standardized protocol for PBMC isolation is critical for obtaining high-quality data.
Materials:
-
Whole blood collected in heparin-containing tubes
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Centrifuge
-
15 mL or 50 mL conical tubes
Procedure:
-
Dilute the whole blood 1:1 with PBS at room temperature.[11]
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing.[11]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[11][12]
-
After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.[11]
-
Transfer the collected PBMCs to a new conical tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and viability assessment (e.g., using trypan blue).
-
Cells can then be cryopreserved for later analysis or used immediately for staining.
Mass Cytometry Antibody Panel Design
Thoughtful antibody panel design is crucial for a successful mass cytometry experiment.
Key Considerations:
-
Antigen Abundance: Assign brighter metal isotopes (e.g., in the 153-176 Da range) to low-abundance antigens to ensure robust detection.[13]
-
Isotopic Purity: Be mindful of isotopic impurities that can cause minor signal spillover. Online tools like the Maxpar® Panel Designer can help optimize metal-antibody pairings to minimize this.[13]
-
Marker Selection: The panel should include lineage markers to identify major immune cell populations, as well as markers for activation, exhaustion, memory, and other functional states relevant to immunotherapy.
Example Panel for Immuno-Oncology Monitoring:
| Marker | Metal Tag | Cell Population/Function |
| CD45 | 195Pt | All Leukocytes |
| CD3 | 175Lu | T Cells |
| CD4 | 141Pr | Helper T Cells |
| CD8 | 144Nd | Cytotoxic T Cells |
| CD19 | 142Nd | B Cells |
| CD56 | 165Ho | NK Cells |
| CD14 | 169Tm | Monocytes |
| CD16 | 151Eu | NK Cells, Monocytes |
| PD-1 | 159Tb | Exhaustion/Activation Marker |
| ICOS | 167Er | Activation Marker |
| CTLA-4 | 154Sm | Inhibitory Receptor |
| TIM-3 | 168Er | Exhaustion Marker |
| Ki-67 | 170Er | Proliferation Marker |
| Granzyme B | 164Dy | Cytotoxicity Marker |
Cell Staining Protocol for Mass Cytometry
This protocol outlines a general workflow for staining PBMCs with metal-conjugated antibodies.
Materials:
-
Isolated PBMCs
-
Metal-conjugated antibodies
-
Cell Staining Buffer (e.g., PBS with 0.5% BSA)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Iridium-based DNA intercalator (for cell identification)
-
Cell acquisition solution
Procedure:
-
Surface Staining: a. Resuspend up to 3 million PBMCs in 50 µL of Cell Staining Buffer. b. Add the cocktail of surface marker antibodies and incubate for 30 minutes at room temperature. c. Wash the cells twice with 1-2 mL of Cell Staining Buffer.
-
Intracellular Staining (if applicable): a. After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C. b. Wash the cells twice with Permeabilization Buffer. c. Add the cocktail of intracellular marker antibodies and incubate for 30 minutes at room temperature. d. Wash the cells twice with Permeabilization Buffer.
-
DNA Intercalation: a. Resuspend the cells in 1 mL of PBS containing an Iridium intercalator (e.g., 1:2000 dilution) and incubate overnight at 4°C.
-
Sample Acquisition: a. The following day, wash the cells once with Cell Staining Buffer and once with deionized water. b. Resuspend the cells in a cell acquisition solution at a concentration of approximately 1 million cells/mL. c. Acquire the samples on a Helios™ or other CyTOF instrument.[5]
Data Analysis Workflow
High-dimensional CyTOF data requires specialized analysis tools.
Steps:
-
Data Pre-processing: Normalize the raw FCS files using bead standards, debarcode if necessary, and gate for live, single cells.[14]
-
Dimensionality Reduction: Use algorithms like viSNE (t-SNE), UMAP, or opt-SNE to visualize the high-dimensional data in two or three dimensions.[15][16][17]
-
Clustering: Employ unsupervised clustering algorithms such as PhenoGraph, X-shift, or FlowSOM to automatically identify distinct cell populations based on their marker expression profiles.[14][18]
-
Population Identification and Annotation: Manually annotate the identified clusters based on the expression of known lineage and functional markers.
-
Statistical Analysis: Compare the frequencies and marker expression levels of cell populations between different patient groups (e.g., responders vs. non-responders) to identify statistically significant differences.[19]
Visualizations
Pembrolizumab Mechanism of Action
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, restoring T cell activation.
Mass Cytometry Experimental Workflow
Caption: A typical workflow for mass cytometry analysis of clinical samples.
References
- 1. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 2. massivebio.com [massivebio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 5. Immunophenotyping of Human Peripheral Blood Mononuclear Cells by Mass Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Validation of CyTOF Against Flow Cytometry for Immunological Studies and Monitoring of Human Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass cytometry reveals classical monocytes, NK cells and ICOS+ CD4+ T cells associated with pembrolizumab efficacy in lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mass Cytometry Reveals Classical Monocytes, NK Cells, and ICOS+ CD4+ T Cells Associated with Pembrolizumab Efficacy in Patients with Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. kumc.edu [kumc.edu]
- 13. CyTOF Panel Design [biomed.au.dk]
- 14. Mass Cytometry Analysis — The Clambey Lab [clambeylab.squarespace.com]
- 15. standardbio.com [standardbio.com]
- 16. Agile workflow for interactive analysis of mass cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Beginner’s Guide To Analyzing and Visualizing Mass Cytometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. learncytometry.com [learncytometry.com]
Application Notes & Protocols: Preclinical Pharmacokinetics and Biodistribution of Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies and findings from preclinical studies on the pharmacokinetics (PK) and biodistribution of pembrolizumab (B1139204), a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[1][2][3][4] These studies are critical for understanding the in vivo behavior of the antibody, informing clinical dosing strategies, and ensuring its successful translation into therapeutic use.[1][3]
Mechanism of Action of Pembrolizumab
Pembrolizumab is an immune checkpoint inhibitor.[5] It functions by binding to the PD-1 receptor on T-cells and blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[5][6][7] This blockade disrupts the inhibitory signals that suppress T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.[5][6]
Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway, restoring T-cell activation.
Experimental Protocols for Preclinical Evaluation
The following protocols are based on studies using Zirconium-89 (⁸⁹Zr)-labeled pembrolizumab for in vivo tracking via Positron Emission Tomography (PET).[3][4][8] This methodology allows for non-invasive, longitudinal assessment of the antibody's distribution.[3][8]
This protocol details the conjugation of a chelator to pembrolizumab and subsequent radiolabeling.
-
Antibody Preparation: Prepare a solution of pembrolizumab in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Chelator Conjugation:
-
Add the chelator, such as deferoxamine-p-SCN (Df-p-SCN), to the pembrolizumab solution.
-
Incubate the mixture for a specified time (e.g., 1 hour) at room temperature with gentle mixing to allow for the conjugation of the chelator to the antibody.
-
Purify the resulting Df-pembrolizumab conjugate using size-exclusion chromatography to remove any unconjugated chelator.
-
-
Radiolabeling:
-
Prepare the ⁸⁹Zr in an acidic solution (e.g., 1 M oxalic acid).
-
Adjust the pH of the Df-pembrolizumab solution to approximately 7.0-7.5.
-
Add the ⁸⁹Zr solution to the Df-pembrolizumab conjugate.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Quality Control:
-
Assess the radiochemical purity of the ⁸⁹Zr-Df-pembrolizumab using instant thin-layer chromatography (iTLC).
-
Confirm the stability of the radiolabeled antibody in serum over time.
-
Preclinical studies have utilized various rodent models to assess the pharmacokinetics and biodistribution of pembrolizumab.[3]
-
Standard Rodent Models:
-
Humanized Murine Models:
-
Study Groups: Animals are typically divided into groups for longitudinal PET imaging and terminal biodistribution studies at various time points (e.g., 0.5, 24, 72, 120, and 168 hours post-injection).[3]
-
Tracer Administration: Administer a defined dose of ⁸⁹Zr-Df-pembrolizumab (e.g., 10 µg, 2.5 MBq) to each animal via intravenous (tail vein) injection.[9]
-
Anesthesia: Anesthetize the animals using a suitable anesthetic (e.g., isoflurane) before and during imaging.
-
Image Acquisition:
-
Position the animal in the PET scanner.
-
Acquire whole-body static or dynamic PET scans at predetermined time points post-injection.
-
A CT scan is often performed for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Draw regions of interest (ROIs) over various organs (e.g., blood pool, liver, spleen, kidneys, tumor) on the co-registered PET/CT images.
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][10]
-
This protocol is performed at the end of the study to validate the PET imaging data.
-
Euthanasia: At the final time point (e.g., 168 hours), euthanize the animals according to approved institutional protocols.[11]
-
Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor if applicable).[1]
-
Sample Processing:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected radiotracer to allow for decay correction and calculation of %ID/g.
-
-
Data Calculation: Calculate the %ID/g for each tissue using the formula: %ID/g = (Tissue Radioactivity / Injected Dose Radioactivity) / Tissue Weight * 100
Data Presentation: Quantitative Summary
The following tables summarize the biodistribution of ⁸⁹Zr-Df-pembrolizumab in preclinical models.
Table 1: Biodistribution of ⁸⁹Zr-Df-pembrolizumab in ICR Mice (168h post-injection) [1]
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 4.09 | ± 0.31 |
| Liver | 8.71 | ± 0.65 |
| Spleen | 5.23 | ± 0.41 |
| Kidneys | 3.15 | ± 0.28 |
| Lungs | 2.11 | ± 0.17 |
| Heart | 1.13 | ± 0.09 |
| Stomach | 0.89 | ± 0.07 |
| Intestines | 0.75 | ± 0.06 |
| Muscle | 0.55 | ± 0.04 |
| Brain | 0.12 | ± 0.01 |
Table 2: Biodistribution of ⁸⁹Zr-Df-pembrolizumab in Sprague-Dawley Rats (168h post-injection) [3]
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 1.16 | ± 0.10 |
| Liver | 0.87 | ± 0.06 |
| Spleen | 0.71 | ± 0.05 |
| Kidneys | 1.54 | ± 0.12 |
| Lungs | 0.86 | ± 0.19 |
| Heart | 0.45 | ± 0.04 |
| Ovaries | 1.89 | ± 0.15 |
| Muscle | 0.32 | ± 0.03 |
| Brain | 0.08 | ± 0.01 |
Experimental and Logical Workflows
Visualizing the workflow ensures a systematic approach to preclinical evaluation.
Caption: Workflow for preclinical PK and biodistribution studies of radiolabeled pembrolizumab.
Application Notes
-
High Liver and Spleen Uptake: Preclinical studies consistently show that ⁸⁹Zr-pembrolizumab accumulates significantly in the liver and spleen in both mice and rats.[1][3] These organs are rich in immune cells and are part of the reticuloendothelial system, which is involved in the clearance of monoclonal antibodies.
-
Similar Biodistribution in Mice and Rats: The overall biodistribution and pharmacokinetic profiles of ⁸⁹Zr-pembrolizumab were found to be similar between mouse and rat models, suggesting comparable in vivo processing in these species.[1][3]
-
Utility of Humanized Models: Humanized mouse models are invaluable for studying the biodistribution of pembrolizumab in the context of a human immune system.[3][9] Studies in these models have successfully visualized the infiltration of human T-cells into specific tissues, such as salivary and lacrimal glands, demonstrating the ability to track PD-1 expressing cells non-invasively.[3][4][8]
-
Low Brain Penetration: As expected for a large molecule like a monoclonal antibody, minimal accumulation of ⁸⁹Zr-pembrolizumab was observed in the brain, indicating poor penetration across the blood-brain barrier.[1][11]
-
Informing Clinical Practice: The data gathered from these preclinical studies, including dosimetry estimates extrapolated to humans, are crucial for designing safe and effective clinical trials and for developing optimized dosing strategies.[3] The ability to image PD-1 expression could also aid in patient selection for anti-PD-1 therapy.[1][12]
References
- 1. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 6. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 7. massivebio.com [massivebio.com]
- 8. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Preclinical pharmacokinetics and biodistribution studies of 89Zr-labeled pembrolizumab for human dosimetry estimation | Journal of Nuclear Medicine [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pemb-rolizumab Dosage for Mouse Tumor Models
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using pembrolizumab (B1139204) or surrogate anti-PD-1 antibodies in mouse tumor models.
Troubleshooting Guide
This section addresses common problems encountered during in vivo experiments with anti-PD-1 antibodies.
Question: Why am I observing a lack of tumor response or resistance to anti-PD-1 therapy?
Answer: Lack of efficacy is a common challenge and can stem from multiple factors related to the tumor model, the host immune system, or the experimental design.
-
Inappropriate Mouse Model:
-
Immune Status: Standard laboratory mice (e.g., C57BL/6, BALB/c) have fully competent immune systems and are suitable for syngeneic models where the tumor and host are from the same genetic background. However, humanized mice (e.g., NSG mice engrafted with human immune cells) are necessary when studying human-specific therapeutics like pembrolizumab.[1] Using pembrolizumab in a non-humanized model will not yield a response, as it does not cross-react with murine PD-1.[2] For syngeneic models, a species-specific surrogate antibody (e.g., anti-mouse PD-1 clones RMP1-14, J43, or MuDX400) is required.[3][4][5]
-
Tumor Microenvironment (TME): Some tumor models have an inherently "cold" or non-immunogenic TME with low infiltration of T cells.[6] The efficacy of anti-PD-1 therapy is dependent on a pre-existing anti-tumor immune response.[6] Models with known low T cell infiltration may be inherently resistant.
-
PD-L1 Expression: While not always a perfect biomarker, low or absent PD-L1 expression on tumor cells can be associated with a lack of response.[7]
-
Acquired Resistance: Tumors can develop resistance mechanisms, such as mutations in the IFN-gamma signaling pathway or loss of MHC I expression, which prevents T-cells from recognizing tumor antigens.[8][9][10]
-
-
Suboptimal Dosing or Schedule:
-
Dosage: The antibody dose may be too low to achieve sufficient receptor occupancy and blockade. A dose-titration study may be necessary.
-
Frequency: Dosing might be too infrequent to maintain adequate plasma concentration and sustained PD-1 blockade. Common schedules involve dosing every 3 to 5 days.[1][3][4]
-
-
Solutions & Recommendations:
-
Confirm Model Suitability: Ensure you are using the correct antibody for your chosen mouse model (pembrolizumab for humanized mice, murine-specific anti-PD-1 for syngeneic models).
-
Characterize Your Model: Before starting a large study, characterize the immune infiltrate and PD-L1 expression of your tumor model.
-
Optimize Dose and Schedule: If the model is appropriate, perform a pilot study with varying doses and schedules to identify the optimal therapeutic window. Refer to the data tables below for common starting points.
-
Consider Combination Therapy: For resistant models, combining anti-PD-1 with other treatments like radiotherapy, chemotherapy, or other immunotherapies (e.g., anti-CTLA-4) can enhance efficacy by stimulating an immune response.[8]
-
Question: My mice are experiencing toxicity or severe adverse effects. What should I do?
Answer: Toxicity, often in the form of immune-related adverse events (irAEs), can occur when the activated immune system attacks healthy tissues.[11][12]
-
Potential Causes:
-
High Dosage: The administered dose may be too high, leading to excessive immune activation.
-
Xenogeneic Antibody Response: Using non-murinized antibodies (e.g., rat or hamster anti-mouse PD-1) for repeated dosing can induce an immune response against the antibody itself, leading to neutralizing antibodies or, in some models like 4T1, fatal hypersensitivity reactions.[5][13][14]
-
Model Susceptibility: Some mouse strains or tumor models may be more prone to developing irAEs.
-
-
Troubleshooting Steps:
-
Monitor Mice Closely: Regularly check for signs of toxicity, including weight loss, ruffled fur, hunched posture, and lethargy. Body weight is a key indicator of general health.[15]
-
Reduce the Dose: If toxicity is observed, consider reducing the antibody dose in subsequent cohorts.
-
Use Murinized/Mouse Antibodies: For long-term studies involving repeated dosing in syngeneic models, use a murinized or fully mouse anti-mouse PD-1 antibody to avoid generating an anti-drug antibody response.[5][14]
-
Establish Humane Endpoints: Define clear criteria for euthanizing mice that experience severe toxicity, such as exceeding a certain percentage of body weight loss (e.g., 15-20%).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for an anti-PD-1 antibody in a syngeneic mouse model?
A typical starting dose for surrogate anti-mouse PD-1 antibodies is in the range of 5-10 mg/kg, which often translates to 100-250 µg per mouse, administered intraperitoneally (i.p.).[4] However, the optimal dose can vary significantly based on the antibody clone, tumor model, and experimental goals.
Q2: How often should I administer the anti-PD-1 antibody?
A common dosing schedule is to administer the antibody 2 to 3 times per week, or every 3 to 5 days.[1][3][4][7] This frequency is generally sufficient to maintain therapeutic levels for the duration of the study.
Q3: Should I use a fixed dose (e.g., 200 µ g/mouse ) or a weight-based dose (e.g., 10 mg/kg)?
Both methods are widely used. Weight-based dosing normalizes the dose to the size of the animal, which can reduce variability. Fixed dosing is simpler to administer. For pembrolizumab in clinical settings, both 2 mg/kg and a fixed dose of 200 mg have been shown to provide similar exposure and efficacy.[16][17] For preclinical studies, consistency is key; choose one method and apply it across all experimental groups.
Q4: What is the mechanism of action for pembrolizumab?
Pembrolizumab is a monoclonal antibody that binds to the PD-1 receptor on T-cells.[18][19] This action blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often expressed by cancer cells to evade the immune system.[18][19] By blocking this inhibitory signal, pembrolizumab "releases the brakes" on T-cells, restoring their ability to recognize and attack tumor cells.[11][19]
Data Presentation
Table 1: Recommended Starting Doses for Anti-Mouse PD-1 Antibodies in Syngeneic Models
| Antibody Clone | Typical Dose (per mouse) | Typical Dose (weight-based) | Dosing Route | Frequency | Reference(s) |
| RMP1-14 | 200-500 µg | ~10-25 mg/kg | i.p. | Every 3-4 days | [4] |
| J43 | 250 µg | ~12.5 mg/kg | i.p. | Every 2-3 days | [5] |
| 29F.1A12 | 100-200 µg | ~5-10 mg/kg | i.p. | Every 3-4 days | [4] |
| MuDX400 | 250-500 µg | ~5 mg/kg | i.p. | Every 5 days | [3][5] |
Table 2: Example Dosing for Pembrolizumab in Humanized Mouse Models
| Mouse Model | Tumor Type | Initial Dose | Subsequent Doses | Dosing Route | Frequency | Reference(s) |
| HuNSG | TNBC, NSCLC | 10 mg/kg | 5 mg/kg | i.p. | Every 5 days | [1] |
| HuNSG | Bladder PDX | 10 mg/kg | 5 mg/kg | i.p. | Twice weekly | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a standard workflow for assessing the efficacy of an anti-mouse PD-1 antibody.
-
Animal Model and Cell Line:
-
Animals: Use 6-8 week old female C57BL/6 or BALB/c mice, depending on the origin of the syngeneic cell line.[15] Allow mice to acclimate for at least one week before the experiment begins.
-
Cell Line: Culture a suitable murine tumor cell line (e.g., MC38, CT26, B16-F10) under standard sterile conditions.
-
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 0.5-1 x 10^6 cells) into the right flank of each mouse.[15]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Begin monitoring tumor growth approximately 7 days post-implantation.
-
Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[8][15]
-
When average tumor volumes reach 100-200 mm³, randomize mice into treatment groups (e.g., Isotype Control, Anti-PD-1 Antibody) with similar average tumor sizes.[3][7]
-
-
Treatment Administration:
-
Prepare the antibody solution in sterile PBS.
-
Administer the antibody or isotype control via intraperitoneal (i.p.) injection according to the predetermined dose and schedule (e.g., 10 mg/kg every 3 days).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.[15]
-
Monitor mice for any signs of toxicity.
-
The primary endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).[2][15] At this point, all mice are euthanized.
-
Excise tumors at the end of the study for weight measurement and downstream analysis (e.g., flow cytometry, IHC).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze for statistical significance between treatment groups.
-
Calculate Tumor Growth Inhibition (TGI) if applicable.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and mechanism of pembrolizumab action.
Caption: Standard experimental workflow for an in vivo anti-PD-1 efficacy study.
References
- 1. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reverse Translating Molecular Determinants of Anti–Programmed Death 1 Immunotherapy Response in Mouse Syngeneic Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 8. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
- 11. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 12. Toxicity Associated with Pembrolizumab Monotherapy in Patients with Gastrointestinal Cancers: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 19. massivebio.com [massivebio.com]
troubleshooting variability in pembrolizumab in vitro assays
Welcome to the technical support center for troubleshooting variability in pembrolizumab (B1139204) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific problems you might encounter with your pembrolizumab in vitro assays.
Q1: My pembrolizumab dose-response curve is shifted, showing a lower-than-expected potency (high EC50 value). What are the potential causes?
A1: A right-shifted dose-response curve indicates reduced potency of pembrolizumab. Several factors could be contributing to this issue:
-
Cell Health and Viability: Ensure your effector cells (e.g., PD-1+ Jurkat cells, PBMCs) and target cells (PD-L1+ cells) are healthy and viable. Low viability can lead to a reduced response. Perform a viability test (e.g., trypan blue exclusion) before starting the assay.
-
Suboptimal PD-1 or PD-L1 Expression: The expression levels of PD-1 on effector cells and PD-L1 on target cells are critical.[1][2][3] Verify the expression levels by flow cytometry. Cell passage number can affect receptor expression; it's recommended to use cells within a validated passage range.[4]
-
Incorrect Antibody Concentration or Dilution: Double-check your calculations for the pembrolizumab serial dilutions. An error in the initial concentration or dilution series will shift the entire curve.
-
Issues with Assay Reagents:
-
Serum: Fetal Bovine Serum (FBS) lot-to-lot variability can impact cell health and response. It is advisable to test new FBS lots before use in critical experiments.
-
Stimulation Reagents: If using a T-cell activation assay, ensure that your stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, antigens) are used at the optimal concentration.[5]
-
-
Inappropriate Incubation Time: The incubation time for pembrolizumab with the cells might be too short. Refer to the specific protocol for the recommended incubation period, which is often between 6 and 72 hours depending on the assay type.[6][7][8]
Q2: I am observing high background signal in my "no antibody" control wells. What could be the reason?
A2: High background signal can mask the specific response to pembrolizumab. Here are some common causes:
-
Spontaneous Cell Activation: Effector cells may be spontaneously activated, leading to a high baseline signal. This can be due to cell handling stress or issues with the cell culture medium.
-
High Basal Reporter Gene Activity: In reporter assays, the reporter construct might have high basal activity.[1][3] Ensure you are using the correct parental cell line as a negative control to assess this.
-
Contamination: Mycoplasma contamination can lead to non-specific cell activation and should be checked for regularly.[4]
-
Reagent Autofluorescence/Autoluminescence: In fluorescence or luminescence-based assays, some components of the medium or the assay plates themselves might contribute to the background signal.
Q3: My assay window (signal-to-background ratio) is too narrow, making it difficult to get reliable results. How can I improve it?
A3: A narrow assay window can result from either low maximal signal, high background, or both. To improve it:
-
Optimize Effector-to-Target Cell Ratio (E:T Ratio): The ratio of effector cells to target cells is a critical parameter. Titrate the E:T ratio to find the optimal balance that provides the highest signal-to-background ratio.[8]
-
Optimize Stimulation Conditions: In T-cell activation assays, the concentration of the stimulating agent (e.g., anti-CD3 antibody, viral peptides) can be adjusted to enhance the maximal signal.[9]
-
Cell Line Selection: If using engineered cell lines, consider using a different clone with higher receptor expression or a more sensitive reporter system.
-
Increase Incubation Time: A longer incubation period may allow for a more robust signal to develop. However, this needs to be balanced with maintaining cell viability.
Q4: I am seeing significant well-to-well or plate-to-plate variability. What are the likely sources of this inconsistency?
A4: High variability can compromise the reliability of your results.[4] Consider the following:
-
Inconsistent Cell Seeding: Ensure that cells are evenly suspended before plating and that your pipetting technique is consistent. "Edge effects" in microplates can be a source of variability; consider avoiding the outer wells or filling them with medium only.[4]
-
Temperature and CO2 Gradients: Inconsistent temperature or CO2 levels across the incubator can affect cell growth and response. Ensure your incubator is properly calibrated and maintained.
-
Reagent Addition Inconsistency: Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Lot-to-Lot Reagent Variability: As mentioned earlier, different lots of serum, antibodies, and other reagents can introduce variability. Qualify new lots before use in critical experiments.
Quantitative Data Summary
The following table summarizes typical quantitative data for in vitro assays with pembrolizumab and other PD-1/PD-L1 blocking antibodies. Note that these values can vary depending on the specific assay system and conditions.
| Parameter | Pembrolizumab | Nivolumab | Assay Type | Reference |
| EC50 | 0.11 µg/ml | 0.28 µg/ml | PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter) | [6] |
| EC50 | ~0.015 - 150 µg/ml (for IFN-γ release) | - | T-cell Activation (IFN-γ release) | [9] |
| IC50 (T-cell inhibition) | 0.535 µg/mL | - | In vitro T-cell inhibition studies | [11] |
| Imax (T-cell inhibition) | 0.961 µg/mL | - | In vitro T-cell inhibition studies | [11] |
| Intra-assay CV | <20% (for 0.01-1 µg/mL range) | - | ELISA | [12] |
| Inter-assay CV | <20% (for 0.01-1 µg/mL range) | - | ELISA | [12] |
Experimental Protocols
PD-1/PD-L1 Blockade Reporter Gene Assay
This protocol is a generalized procedure based on commercially available assays that measure the potency of PD-1/PD-L1 blocking antibodies.[1][2][3][7]
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 Target Cells (e.g., CHO-K1 cells expressing human PD-L1)
-
Assay medium (e.g., RPMI 1640 + 10% FBS)
-
Pembrolizumab and other control antibodies
-
White, 96-well clear-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Preparation: Thaw and prepare the PD-1 Effector and PD-L1 Target cells according to the supplier's instructions. Ensure cell viability is >90%.
-
Plating Target Cells: Seed the PD-L1 Target Cells into the 96-well plate at the optimized density (e.g., 20,000 cells/well in 50 µL of assay medium). Incubate for 4-6 hours to allow for cell attachment.
-
Antibody Dilution: Prepare a serial dilution of pembrolizumab in assay medium. A typical starting concentration might be 10-25 µg/mL, followed by 3- to 5-fold dilutions.[7]
-
Treatment and Co-culture:
-
Add 25 µL of the diluted pembrolizumab or control antibodies to the wells containing the target cells.
-
Add 25 µL of the PD-1 Effector Cells at the optimized density (e.g., 100,000 cells/well).
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.[6][7]
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL/well).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the pembrolizumab concentration and fit a four-parameter logistic curve to determine the EC50 value.
T-cell Activation Assay (IFN-γ Release)
This protocol describes a method to assess the effect of pembrolizumab on T-cell activation by measuring IFN-γ secretion from PBMCs.[5][9][13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium (RPMI 1640 + 10% FBS, L-glutamine, penicillin/streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (for non-specific stimulation) or specific antigen
-
Pembrolizumab and isotype control antibody
-
96-well cell culture plates
-
IFN-γ ELISA kit
Procedure:
-
PBMC Isolation and Plating: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in complete RPMI medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation:
-
For non-specific stimulation, pre-coat the wells with anti-CD3 antibody (e.g., 1-2 µg/mL) and add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.[5]
-
For antigen-specific stimulation, add the specific antigen (e.g., viral peptides) to the cells.
-
-
Pembrolizumab Treatment: Add serial dilutions of pembrolizumab or an isotype control antibody to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the logarithm of the pembrolizumab concentration to determine the dose-response relationship.
Visualizations
PD-1/PD-L1 Signaling Pathway and Pembrolizumab's Mechanism of Action
Caption: PD-1/PD-L1 signaling pathway and the blocking action of pembrolizumab.
General Experimental Workflow for a Pembrolizumab In Vitro Assay
Caption: A generalized workflow for a typical pembrolizumab in vitro potency assay.
Troubleshooting Logic for Assay Variability
Caption: A decision tree to troubleshoot sources of high variability in assays.
References
- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 2. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 3. invivogen.com [invivogen.com]
- 4. casss.org [casss.org]
- 5. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Case report: Pharmacokinetics of pembrolizumab in a patient with stage IV non–small cell lung cancer after a single 200 mg administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibl-international.com [ibl-international.com]
- 13. A novel bioassay reflecting response to immune checkpoint inhibitor therapy in non-small cell lung cancer with malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
pembrolizumab stability and storage in cell culture media
Welcome to the technical support center for the use of pembrolizumab (B1139204) (Keytruda®) in research and preclinical cell culture applications. This resource provides essential information on the stability, storage, and handling of pembrolizumab to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting pembrolizumab for in vitro use?
A1: For clinical intravenous infusion, pembrolizumab is diluted in 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[1] For cell culture experiments, it is critical to make final dilutions in your specific, complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to maintain isotonic conditions for your cells. Initial stock solutions can be prepared in sterile phosphate-buffered saline (PBS), pH 7.4.
Q2: How should I store pembrolizumab after preparing a stock solution or diluting it in cell culture media?
A2: Official guidelines for diluted pembrolizumab in saline/dextrose state it is stable for up to 96 hours when refrigerated at 2°C to 8°C and for up to 6 hours at room temperature (≤25°C).[1][2] However, research studies have demonstrated extended physicochemical stability in saline for at least one week at both 5°C and room temperature.[3][4] For dilutions in complex cell culture media, it is strongly recommended to prepare fresh working solutions for each experiment. If short-term storage is necessary, store at 2°C to 8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: Is pembrolizumab sensitive to agitation?
A3: Yes. Like many monoclonal antibodies, pembrolizumab is sensitive to mechanical stress. Agitation, such as vigorous vortexing or shaking, can lead to a significant loss of biological function, even if it does not cause visible aggregation.[5] Always mix pembrolizumab solutions by gentle inversion or slow swirling.[1]
Q4: At what temperature should I conduct my cell culture experiments with pembrolizumab?
A4: Most cell-based assays are conducted at 37°C in a humidified incubator with 5% CO₂. While there is limited public data on the stability of pembrolizumab in complex media at 37°C over extended periods (e.g., >24 hours), its biological activity in saline has been shown to be stable for at least 7 days at 25°C.[6] For experiments longer than 24-48 hours, consider replenishing the media with fresh pembrolizumab to ensure consistent activity. For critical long-term experiments, it is advisable to validate the antibody's stability under your specific conditions using the protocols provided below.
Q5: What could cause a loss of pembrolizumab activity in my assay?
A5: Several factors could be responsible:
-
Improper Storage: Repeated freeze-thaw cycles or extended storage of diluted solutions can degrade the antibody.[7]
-
Mechanical Stress: Vigorous mixing or shaking can denature the protein and reduce its binding capacity.[5]
-
Degradation at 37°C: Over long incubation periods in complex media, enzymatic or chemical degradation may occur.
-
Adsorption: The antibody may adsorb to plasticware (e.g., tubes, plates). Using low-protein-binding plastics can help mitigate this.
-
Incorrect Reagents: Ensure the pH and composition of buffers and media are appropriate.[7]
Data on Pembrolizumab Stability
The following tables summarize the known stability of pembrolizumab after dilution in common intravenous solutions. Note that stability in complex cell culture media under incubator conditions (37°C) has not been extensively characterized in public literature and should be validated empirically.
Table 1: Stability of Diluted Pembrolizumab (1-10 mg/mL) in Intravenous Solutions
| Diluent | Temperature | Duration | Reference(s) |
| 0.9% Sodium Chloride | 2°C to 8°C | 96 hours | [1][2] |
| 5% Dextrose | 2°C to 8°C | 96 hours | [1] |
| 0.9% Sodium Chloride | Room Temp (≤25°C) | 6 hours | [1][8] |
| 5% Dextrose | Room Temp (≤25°C) | 6 hours | [8] |
Table 2: Extended Stability Studies of Diluted Pembrolizumab in 0.9% Sodium Chloride
| Concentration | Temperature | Duration | Finding | Reference(s) |
| 1 mg/mL | 5°C & Room Temp | 1 week | No evidence of chemical or physical instability. | [3][4][9] |
| 1 mg/mL & 4 mg/mL | 4°C | 28 days | Biologically stable (binding capacity maintained). | [6] |
| 1 mg/mL & 4 mg/mL | 25°C | 7 days | Biologically stable (binding capacity maintained). | [6] |
| Undiluted (25 mg/mL) | 4°C & Room Temp | 14 days | Physicochemically and microbiologically stable in opened vials. | [10] |
Troubleshooting Guide
This guide addresses common issues encountered when using pembrolizumab in cell culture experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Activity | 1. Inactive Antibody: Improper storage, handling (agitation), or expired reagent. | 1a. Aliquot new antibody from the original vial. Avoid freeze-thaw cycles.[7]1b. Mix gently by inversion; do not vortex.[1]1c. Test the antibody's binding using the Flow Cytometry Protocol below. |
| 2. Sub-optimal Antibody Concentration: Concentration is too low to effectively block PD-1. | 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| 3. Cell Line Issues: Target cells have low or no PD-1 expression, or PD-L1 expression on antigen-presenting/tumor cells is insufficient. | 3. Confirm PD-1/PD-L1 expression on your cells via flow cytometry or western blot. | |
| Inconsistent Results / Poor Reproducibility | 1. Antibody Degradation: Instability of diluted antibody in media at 37°C over the course of the experiment. | 1a. Prepare fresh dilutions for each experiment from a validated stock.1b. For long-term assays (>48h), consider replenishing media with fresh antibody. |
| 2. Variable Cell Conditions: Cell passage number, health, or density is inconsistent between experiments. | 2. Use cells within a consistent, low passage number range. Ensure high viability (>95%) before starting experiments. | |
| 3. Pipetting Inaccuracy: Inaccurate dilution or addition of the antibody. | 3. Use calibrated pipettes. For small volumes, prepare a larger master mix to aliquot from. | |
| High Background Signal (in functional assays) | 1. Non-specific Binding: Antibody or detection reagents are binding non-specifically. | 1. Include an appropriate isotype control (e.g., human IgG4) at the same concentration as pembrolizumab to assess non-specific effects. |
| 2. Reagent Contamination: Media or reagents are contaminated with endotoxin (B1171834) (LPS), causing non-specific immune activation. | 2. Use endotoxin-free reagents and sterile technique. Test reagents for endotoxin if necessary. |
Experimental Protocols & Workflows
Diagram: General Workflow for Validating Pembrolizumab Activity
Below is a logical workflow for researchers to confirm that their pembrolizumab working solution is active in their specific experimental setup.
Caption: Workflow for validating pembrolizumab binding and functional activity before an experiment.
Protocol 1: Validation of Pembrolizumab Binding to PD-1+ Cells via Flow Cytometry
This protocol allows you to confirm that pembrolizumab in your prepared media can bind to its target, the PD-1 receptor, on the cell surface.
Materials:
-
PD-1 expressing cells (e.g., activated primary human T-cells, Jurkat-PD1 cell line).
-
Pembrolizumab working solution (and serial dilutions).
-
Human IgG4 isotype control.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fluorochrome-conjugated anti-human IgG (kappa light chain specific) secondary antibody.
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold FACS buffer. Resuspend cells to a concentration of 1x10⁶ cells/mL in cold FACS buffer.
-
Antibody Incubation:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add your pembrolizumab working solution to the designated tubes. It is recommended to test a titration (e.g., 0.1, 1, 10 µg/mL).
-
In a separate tube, add an equivalent concentration of the human IgG4 isotype control.
-
Include an "unstained" control (cells only) and a "secondary only" control (cells + secondary antibody).
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
-
Washing: Wash cells twice by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated amount of fluorochrome-conjugated anti-human IgG secondary antibody.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Final Wash: Wash cells twice as described in step 3.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population. Compare the Mean Fluorescence Intensity (MFI) of cells stained with pembrolizumab to the isotype control and unstained controls. A significant shift in MFI indicates successful binding.
Protocol 2: Validation of Pembrolizumab Functional Activity (T-Cell Activation Assay)
This protocol assesses the ability of pembrolizumab to block the PD-1/PD-L1 inhibitory axis and restore T-cell function (measured by cytokine release).
Materials:
-
Effector Cells: Human Pan T-cells or PBMCs.
-
Target Cells: A cell line engineered to express PD-L1 and a T-cell activating signal (e.g., a specific antigen presented on MHC, or anti-CD3).
-
Complete cell culture medium.
-
Pembrolizumab working solution.
-
Human IgG4 isotype control.
-
T-cell stimulation reagent (e.g., anti-CD3/CD28 beads or soluble antibodies) if target cells do not provide activation signal.
-
Human IFN-γ or IL-2 ELISA kit.
Procedure:
-
Plate Setup: Plate target cells in a 96-well flat-bottom plate and allow them to adhere if necessary.
-
Treatment Addition:
-
Add pembrolizumab at the desired final concentration to the appropriate wells.
-
Add the isotype control to its designated wells.
-
Add media only to "stimulated" and "unstimulated" control wells.
-
-
Effector Cell Addition: Add effector T-cells to the wells at an appropriate Effector:Target (E:T) ratio (e.g., 5:1 or 10:1). If required, add stimulation reagents (e.g., anti-CD3/CD28).
-
Incubation: Co-culture the cells for 24-72 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Analysis: Measure the concentration of IFN-γ or IL-2 in the collected supernatants using an ELISA kit, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the pembrolizumab-treated wells to the isotype control wells. A significant increase in cytokine production in the presence of pembrolizumab indicates that it is functionally active in blocking the PD-1 inhibitory signal.
Signaling Pathway Diagram
Diagram: The PD-1 / PD-L1 Signaling Pathway
This diagram illustrates the mechanism of T-cell inhibition by the PD-1/PD-L1 axis and its blockade by pembrolizumab.
Caption: Pembrolizumab blocks the PD-1 receptor, preventing PD-L1 binding and T-cell inhibition.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Pembrolizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Why Is My Antibody Not Working? [antibodies-online.com]
- 8. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical stability of pembrolizumab admixture solution in normal saline intravenous infusion bag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Pembrolizumab Resistance in Xenograft Models
Welcome to the technical support center for researchers encountering challenges with pembrolizumab (B1139204) resistance in xenograft models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments aimed at understanding and overcoming resistance to anti-PD-1 therapy.
Frequently Asked Questions (FAQs)
Q1: My pembrolizumab-treated xenograft model is showing poor response or developing resistance. What are the common underlying mechanisms?
A1: Resistance to pembrolizumab in xenograft models can be broadly categorized into two types:
-
Primary (Innate) Resistance: The tumor fails to respond to pembrolizumab from the outset. This is often observed in tumors that are non-immunogenic ("cold"), lacking T-cell infiltration.
-
Acquired Resistance: The tumor initially responds to pembrolizumab but then begins to grow despite continued treatment.
Key molecular mechanisms contributing to resistance include:
-
Defects in Antigen Presentation: Mutations or loss of function in genes like Beta-2-microglobulin (B2M) prevent the proper presentation of tumor antigens on the cell surface via MHC class I, rendering them invisible to cytotoxic T lymphocytes.[1][2]
-
Impaired Interferon-gamma (IFN-γ) Signaling: Loss-of-function mutations in Janus kinases 1 and 2 (JAK1/2) disrupt the IFN-γ signaling pathway.[3][4] This pathway is crucial for upregulating PD-L1 expression and other genes involved in the anti-tumor immune response.
-
Activation of Alternative Immune Checkpoints: Upregulation of other inhibitory receptors on T cells, such as TIM-3 and LAG-3, can lead to T-cell exhaustion even when the PD-1/PD-L1 axis is blocked.[5]
-
Immunosuppressive Tumor Microenvironment (TME): The presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages can create a highly immunosuppressive TME that hinders the efficacy of pembrolizumab.[6]
-
Oncogenic Signaling Pathways: Activation of pathways like PI3K/Akt and MAPK can promote tumor cell proliferation and contribute to an immunosuppressive TME.[6]
Q2: How can I model pembrolizumab resistance in my xenograft experiments?
A2: You can establish xenograft models of pembrolizumab resistance through several methods:
-
Gene-Editing Models: Utilize CRISPR/Cas9 technology to create knockout (KO) cell lines for key resistance genes such as B2M, JAK1, or JAK2 in a cancer cell line known to be sensitive to anti-PD-1 therapy.[1][3][7] These engineered cells can then be implanted into humanized mice.
-
Acquired Resistance Models: Continuously treat a responsive patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model with a surrogate anti-mouse PD-1 antibody (as pembrolizumab does not cross-react with murine PD-1) until tumors start to regrow. The resistant tumors can then be harvested and passaged to create a stable resistant model.
Q3: What are some strategies to overcome pembrolizumab resistance in xenograft models?
A3: Several combination therapies have shown promise in preclinical xenograft models:
-
Combination with Innate Immune Agonists: Intratumoral administration of Toll-like receptor 9 (TLR9) agonists can activate dendritic cells and enhance the anti-tumor immune response, potentially overcoming resistance, particularly in models with JAK1/2 loss.[7][8][9]
-
Targeting Oncogenic Pathways: Combining pembrolizumab with inhibitors of specific signaling pathways, such as PAK4 inhibitors, can remodel the tumor microenvironment and increase the infiltration of immune cells.[10]
-
Dual Immune Checkpoint Blockade: Combining pembrolizumab with other immune checkpoint inhibitors, such as anti-CTLA-4 antibodies, can target different mechanisms of T-cell suppression.[5]
-
Combination with Chemotherapy or Radiotherapy: Conventional therapies can induce immunogenic cell death, releasing tumor antigens and promoting an immune response that can be potentiated by pembrolizumab.[11]
Troubleshooting Guides
Problem 1: Difficulty establishing a pembrolizumab-resistant xenograft model with JAK1/2 or B2M knockout.
| Potential Cause | Troubleshooting Step |
| Incomplete gene knockout | Verify complete knockout of the target gene at both the genomic and protein levels using PCR, sequencing, and Western blot or flow cytometry. |
| Suboptimal tumor implantation | Ensure proper handling and implantation of tumor cells or fragments. Use of Matrigel can improve tumor take rate. |
| Inappropriate mouse model | Use severely immunodeficient mice (e.g., NSG, NOG) engrafted with human CD34+ hematopoietic stem cells to establish a humanized immune system for studying human-specific therapies like pembrolizumab. |
| Variability in immune reconstitution | Monitor the level of human immune cell engraftment (e.g., hCD45+, hCD3+, hCD8+) in peripheral blood before and during the experiment.[5][8] |
Problem 2: Inconsistent results with combination therapies aimed at overcoming resistance.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing and scheduling | Conduct dose-finding studies for the combination agent. The timing of administration of each agent relative to the other can be critical. For instance, pembrolizumab is often administered prior to chemotherapy when given on the same day.[11][12][13] |
| Inadequate drug delivery to the tumor | For intratumorally administered agents like TLR9 agonists, ensure accurate and consistent injection into the tumor mass. |
| High tumor burden | Initiate treatment when tumors are well-established but before they become excessively large, as a high tumor burden can be more difficult to treat. |
| Lack of relevant immune cell populations | Characterize the immune cell infiltrate in your xenograft model. Some models may lack the specific cell types required for a particular combination therapy to be effective. |
Quantitative Data Summary
Table 1: Tumor Growth Inhibition in Pembrolizumab-Resistant Xenograft Models with Combination Therapies
| Xenograft Model | Resistance Mechanism | Combination Therapy | Tumor Growth Inhibition (% TGI) vs. Control | Reference |
| MC38 Colon Adenocarcinoma | JAK1 Knockout | Anti-PD-1 + TLR9 Agonist | Significant tumor growth delay compared to anti-PD-1 alone | [7] |
| MC38 Colon Adenocarcinoma | B2M Knockout | Anti-PD-1 + IL-2 agonist (bempegaldesleukin) | Significant tumor growth delay compared to anti-PD-1 alone | [7] |
| YUMM2.1 Melanoma | N/A (syngeneic model) | Anti-PD-1 + PAK4 Inhibitor | Significantly enhanced tumor growth inhibition compared to either agent alone | [10] |
| B16 Melanoma (syngeneic) | N/A | Anti-PD-1 + PAK4 Inhibitor | Improved efficacy of anti-PD-1 therapy | [10] |
Note: Direct quantitative TGI percentages are not always reported in a standardized format. The table reflects the reported outcomes of significant anti-tumor activity.
Experimental Protocols
Protocol 1: Establishment of a JAK1/2 or B2M Knockout Xenograft Model
-
Cell Line Engineering:
-
Use CRISPR/Cas9 to generate loss-of-function mutations in the JAK1, JAK2, or B2M gene in a human cancer cell line known to be responsive to PD-1 blockade.
-
Select and expand single-cell clones.
-
Validate the knockout by sequencing the target locus and confirming the absence of the protein by Western blot or flow cytometry.[1][3][7]
-
-
Humanized Mouse Model:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 of the knockout cancer cells (resuspended in PBS, often mixed with Matrigel) into the flank of the humanized mice.
-
Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2).[14]
-
Protocol 2: Overcoming Resistance with a TLR9 Agonist
-
Model: Use a JAK1/2 knockout xenograft model established as described above.
-
Treatment Groups:
-
Vehicle Control
-
Pembrolizumab alone
-
TLR9 agonist alone
-
Pembrolizumab + TLR9 agonist
-
-
Dosing and Administration:
-
Monitoring and Analysis:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, harvest tumors and spleens for analysis.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) in the tumor and spleen.[5][8][17][18]
-
Perform immunohistochemistry (IHC) on tumor sections to assess for immune cell infiltration (e.g., CD8) and expression of immune markers.[19][20][21][22]
-
Protocol 3: Overcoming Resistance with a PAK4 Inhibitor
-
Model: Use a suitable xenograft model (e.g., melanoma or another model where PAK4 is implicated in resistance).
-
Treatment Groups:
-
Vehicle Control
-
Pembrolizumab alone
-
PAK4 inhibitor alone
-
Pembrolizumab + PAK4 inhibitor
-
-
Dosing and Administration:
-
Pembrolizumab: Administer as described in Protocol 2.
-
PAK4 Inhibitor: This will depend on the specific inhibitor. It may be administered orally or via injection. Conduct a tolerability study to determine the maximum tolerated dose.
-
-
Monitoring and Analysis:
-
Follow the monitoring and analysis steps outlined in Protocol 2. Pay particular attention to changes in the tumor microenvironment, such as increased infiltration of CD8+ T cells and CD103+ dendritic cells.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Disruption of IFN-γ signaling via JAK1/2 knockout.
Caption: Disruption of antigen presentation via B2M knockout.
Caption: TLR9 agonist mechanism to enhance anti-tumor immunity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Keytruda (pembrolizumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Dosing Schedule for KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Flow Cytometry Analysis with Pembrolizumab Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing flow cytometry to analyze immune responses to pembrolizumab (B1139204) (Keytruda®). This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and surprising outcomes encountered during flow cytometric analysis of samples from patients undergoing pembrolizumab therapy.
Q1: Why is there a decrease in the percentage of PD-1 positive T cells after pembrolizumab treatment? This seems counterintuitive.
A1: This is a frequently observed technical artifact rather than a biological decrease in PD-1 expression. Pembrolizumab, the therapeutic antibody, binds to the PD-1 receptor on T cells.[1][2][3][4] This binding can block or interfere with the binding of many commercially available anti-PD-1 antibody clones used for flow cytometry, leading to an apparent decrease in PD-1 detection.[5]
Troubleshooting:
-
Antibody Clone Selection: Use an anti-PD-1 antibody clone that does not compete with pembrolizumab for the same binding site.
-
Detecting Total PD-1: To measure total PD-1 expression (both pembrolizumab-bound and unbound), a two-step approach can be used:
Q2: We observed a significant drop in our CD4+ T cell counts after initiating treatment. Is this expected?
A2: Yes, a reduction in circulating CD4+ T-cell counts has been reported in patients receiving pembrolizumab.[8] This effect appears to be more pronounced in the naïve CD4+ T cell subset.[8] While the exact mechanism is still under investigation, it is a documented on-treatment effect. In contrast, significant reductions in CD8+ T cells are not consistently observed.[8]
Q3: Our data shows an increase in the expression of other immune checkpoints, like TIGIT and TIM-3, on T cells from treated patients. What is the significance of this?
A3: This is an important finding and may represent a mechanism of adaptive resistance to PD-1 blockade. Upregulation of alternative checkpoint inhibitors such as TIGIT and TIM-3 on T cells has been observed following pembrolizumab therapy.[8][9] Higher baseline expression of TIM-3 on T cells has been correlated with shorter progression-free survival, suggesting that co-expression of these markers could limit the efficacy of pembrolizumab.[8] This highlights the rationale for considering combination immunotherapies.
Q4: We are seeing unexpected changes in myeloid cell populations, particularly monocytes and neutrophils. How does this relate to pembrolizumab treatment?
A4: Myeloid cells play a crucial role in the response to immune checkpoint inhibitors. Several studies have reported significant associations between myeloid cell subsets and clinical outcomes with pembrolizumab:
-
Classical Monocytes: Higher baseline frequencies of classical monocytes (CD14+) are associated with improved efficacy and better clinical outcomes in lung cancer patients.[10][11]
-
Neutrophil-to-T-Cell Ratio (MNTR): A high mature neutrophil-to-T-cell ratio at baseline has been identified as a potential blood-based marker for non-responders in patients with metastatic urothelial cancer.[12][13]
-
Myeloid-Derived Suppressor Cells (MDSCs): A decrease in monocytic MDSCs after pembrolizumab administration has been associated with improved overall survival in advanced urothelial carcinoma.[14]
These findings suggest that a comprehensive immune-monitoring panel should include markers for myeloid cell subsets.
Q5: Should we be monitoring Natural Killer (NK) cells in our flow cytometry panels?
A5: Yes, evidence suggests that NK cells are associated with pembrolizumab efficacy. Baseline frequencies of NK cells have been shown to be a predictor of positive clinical outcomes in patients with non-small cell lung cancer.[10][11] Therefore, including NK cell markers (e.g., CD3-, CD56+, CD16+) in your flow cytometry panel is recommended for a more complete understanding of the immune response.
Troubleshooting Guide
This guide provides solutions to specific unexpected results you might encounter in your flow cytometry experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Drastic reduction or complete loss of PD-1 signal on T cells post-treatment. | The therapeutic pembrolizumab is blocking the epitope for your detection antibody. | 1. Verify the clone of your anti-PD-1 antibody and check for known competition with pembrolizumab. 2. Switch to a non-competing antibody clone. 3. Implement a protocol to detect total PD-1 using an anti-human IgG4 secondary antibody.[6] |
| High variability in T-cell subset percentages between patients at baseline. | This is expected due to patient-to-patient immunological heterogeneity. | 1. Ensure robust and standardized sample collection and processing protocols. 2. Increase the sample size of your cohort to account for biological variability. 3. Analyze data for both responders and non-responders to identify meaningful trends. |
| Increased frequency of senescent T cells (e.g., KLRG1+CD57+) after treatment. | This is a reported biological effect of pembrolizumab, reflecting T-cell differentiation.[14] | 1. This is likely a true biological finding. 2. Correlate this finding with clinical outcomes and other immune markers to understand its significance in your study. |
| Lymphodepletion observed, especially when pembrolizumab is combined with chemotherapy. | This is a known effect of certain chemotherapy agents.[15] | 1. Characterize the specific T-cell subsets that are most affected. 2. Compare the degree of lymphodepletion between different chemotherapy regimens if applicable.[15] |
Experimental Protocols
Below are summarized methodologies for key experiments involving flow cytometry for pembrolizumab monitoring.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cryopreservation
-
Blood Collection: Collect peripheral blood from patients at baseline (before pembrolizumab administration) and at specified time points during treatment.[10][11]
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., LymphoPrep or Ficoll-Paque) within a few hours of blood collection.[10][11]
-
Washing: Wash the isolated PBMCs with an appropriate buffer (e.g., RPMI medium).
-
Cryopreservation: Resuspend PBMCs in fetal calf serum (FCS) containing 10% DMSO and cryopreserve at -80°C for later batch analysis.[10][11]
Protocol 2: Multi-parametric Flow Cytometry for Immune Cell Phenotyping
-
Thawing: Rapidly thaw cryopreserved PBMCs and wash them in RPMI media. Allow cells to rest for approximately 1 hour at 37°C.[9]
-
Viability Staining: Resuspend cells at a concentration of 1-10 x 10^6 cells/mL and stain with a viability dye (e.g., BD Horizon Fixable Viability Stain 575V) to exclude dead cells from the analysis.[9]
-
Surface Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell populations. (See table below for an example panel).
-
Intracellular Staining (Optional): If analyzing intracellular markers (e.g., cytokines, transcription factors), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer (e.g., BD FACS Aria III or similar).[16]
-
Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo, FCS Express) to quantify different immune cell populations.
Example Flow Cytometry Panel for Immune Monitoring
| Marker | Cell Type Identified |
| CD45 | All Leukocytes |
| CD3 | T Cells |
| CD4 | Helper T Cells |
| CD8 | Cytotoxic T Cells |
| CD19 | B Cells |
| CD56 | NK Cells |
| CD16 | NK Cells, Monocytes, Neutrophils |
| CD14 | Monocytes |
| HLA-DR | Antigen Presenting Cells |
| PD-1 | Activated T Cells (use non-competing clone) |
| TIM-3 | Exhausted T Cells |
| TIGIT | Exhausted T Cells, NK Cells |
| ICOS | Activated T Cells |
Visualizations
Pembrolizumab Mechanism of Action
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, restoring T-cell anti-tumor activity.
Experimental Workflow for Flow Cytometry Analysis
Caption: Standard workflow for processing patient blood samples for flow cytometry analysis.
Logical Relationships in Biomarker Discovery
Caption: Key cellular biomarkers associated with positive and negative responses to pembrolizumab.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 3. keytrudahcp.com [keytrudahcp.com]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. precisionformedicine.com [precisionformedicine.com]
- 7. Multiparameter Flow Cytometry Assay for Quantification of Immune Cell Subsets, PD-1 Expression Levels and PD-1 Receptor Occupancy by Nivolumab and Pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of pembrolizumab therapy on immune phenotype in patients with high-grade neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Mass cytometry reveals classical monocytes, NK cells and ICOS+ CD4+ T cells associated with pembrolizumab efficacy in lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A blood-based immune marker for resistance to pembrolizumab in patients with metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Effect of pembrolizumab on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Gut Microbiome's Impact on Pembrolizumab Efficacy in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the influence of the gut microbiome on the efficacy of pembrolizumab (B1139204) in mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experimental design, execution, and data interpretation.
General Experimental Design
-
Q1: We are seeing significant variation in tumor growth and response to anti-PD-1/pembrolizumab treatment between different batches of mice from the same vendor. What could be the cause?
A1: This is a well-documented phenomenon that can often be attributed to differences in the gut microbiome composition between mice from different sources or even different housing conditions.[1][2] Researchers at the University of Chicago noted that mice from Jackson Laboratory (JAX) exhibited a robust spontaneous immune response to melanoma tumors, while mice from Taconic Biosciences (TAC) had a weaker response.[1] Co-housing these mice eliminated these differences, strongly suggesting a microbial influence.[1]
Troubleshooting Steps:
-
Microbiome Profiling: Perform 16S rRNA sequencing on fecal samples from different batches of mice upon arrival to characterize their baseline gut microbiota.
-
Co-housing or Fecal Microbiota Transplantation (FMT): To normalize the microbiome, co-house experimental mice for a period before tumor implantation or perform FMT from a single, defined donor source.
-
Vendor Communication: Discuss with your animal vendor about their practices for maintaining consistent microbial profiles in their colonies.
-
-
Q2: Should we use germ-free, antibiotic-treated, or conventional specific-pathogen-free (SPF) mice for our studies?
A2: The choice of mouse model depends on your specific research question.
-
Germ-Free (GF) Mice: These mice are essential for definitively demonstrating the causal role of the microbiome. Experiments have shown that in the absence of a gut microbiome, the efficacy of checkpoint inhibitors like anti-CTLA-4 is diminished.[3] GF mice can be colonized with specific bacteria or fecal microbiota from responder and non-responder patients to study their direct impact on immunotherapy.[4][5]
-
Antibiotic-Treated Mice: Depleting the gut microbiome with a cocktail of broad-spectrum antibiotics can mimic some aspects of a germ-free state and is a common method to investigate the role of the microbiota.[6] However, be aware that antibiotics can have off-target effects.
-
Conventional SPF Mice: These mice are useful for studying the existing microbiome's influence and for experiments where a complete absence of microbes is not required. However, as noted in Q1, variability is a key consideration.
-
Fecal Microbiota Transplantation (FMT)
-
Q3: Our fecal microbiota transplantation (FMT) protocol is not leading to consistent engraftment of the donor microbiome in recipient mice. What are we doing wrong?
A3: Inconsistent engraftment is a common challenge in FMT studies. Several factors can influence the success of FMT.
Troubleshooting Steps:
-
Recipient Preparation: Pre-treating recipient mice with a cocktail of antibiotics is crucial to deplete the native microbiota and create a niche for the donor microbes to colonize.[4]
-
FMT Material Preparation: Ensure the fecal material is properly homogenized and suspended in a suitable vehicle (e.g., sterile PBS with a cryoprotectant like glycerol (B35011) if frozen). The viability of anaerobic bacteria is critical.
-
Route of Administration: Oral gavage is a common and effective method. Ensure the gavage volume is appropriate for the size of the mouse to prevent aspiration.
-
Donor Selection: The composition of the donor microbiota is paramount. Using fecal matter from donors (human or mouse) with a known response to immunotherapy is a key strategy.[4][7]
-
Post-FMT Monitoring: Assess engraftment by performing longitudinal 16S rRNA sequencing of fecal samples from recipient mice.
-
-
Q4: We performed FMT from human responders and non-responders to pembrolizumab into germ-free mice, but we don't see a difference in tumor growth in response to anti-PD-1 treatment between the groups. Why?
A4: Several factors could contribute to this outcome.
-
Human vs. Mouse Microbiome Compatibility: Not all human gut bacteria may effectively colonize the murine gut.[8] The murine intestinal environment differs from the human one.
-
Tumor Model: The choice of tumor model is critical. The immunogenicity of the tumor cell line can influence its responsiveness to microbiome-mediated immune modulation.
-
Experimental Variability: Even with FMT, there can be inter-individual variation in colonization and subsequent immune responses. Ensure sufficient numbers of mice per group to achieve statistical power.
-
Specific Bacterial Species: The presence or absence of specific bacterial species, rather than the overall community structure, might be the key determinant. For example, Bifidobacterium species have been shown to enhance anti-PD-L1 efficacy.[1][7][9]
-
Microbiome Analysis
-
Q5: What is the best method for analyzing the gut microbiome in our mouse studies?
A5: 16S rRNA gene sequencing is a widely used, cost-effective method for profiling the taxonomic composition of the gut microbiome.[10][11] It allows you to identify which bacteria are present and their relative abundances. For higher resolution, including functional insights, shotgun metagenomic sequencing can be employed.[3] More recent long-read sequencing technologies, like nanopore sequencing, can provide species-level resolution from full-length 16S rRNA amplicons.[12][13]
-
Q6: We have identified several bacterial species that are differentially abundant between our responder and non-responder mice. How do we determine which ones are functionally important?
A6: This is a key question in microbiome research.
-
Mono-association Studies: Colonize germ-free mice with a single bacterial species of interest and assess its impact on tumor growth and immunotherapy response. Studies have successfully used this approach to demonstrate the anti-tumor effects of Bifidobacterium.[1]
-
Metabolomics: Analyze the metabolic products of the gut microbiota (e.g., short-chain fatty acids, inosine) to identify functional pathways that may be influencing the immune system.[9][14]
-
Mechanistic Studies: Investigate how specific bacteria or their metabolites interact with the host immune system. For example, some bacteria can enhance dendritic cell maturation and promote CD8+ T cell responses.[9]
-
Data Presentation
Table 1: Impact of Gut Microbiome Modulation on Tumor Growth in Mouse Models
| Treatment Group | Tumor Model | Key Intervention | Outcome on Tumor Growth | Reference |
| TAC Mice | Melanoma | Fecal transfer from JAX mice | Delayed tumor growth | [1] |
| JAX Mice | Melanoma | Fecal transfer from TAC mice | No effect | [1] |
| TAC Mice | Melanoma | Oral administration of Bifidobacterium | Significantly slower tumor growth | [1] |
| C57BL/6J Mice | Pancreatic Cancer, Melanoma | Gut microbiome depletion via antibiotics | Significant decrease in tumor burden | [6] |
| Rag1 Knockout Mice | Subcutaneous Tumors | Gut microbiome depletion via antibiotics | No effect on tumor growth | [6] |
| Germ-free Mice | Melanoma | FMT from anti-PD-1 responding patients | Improved tumor control with anti-PD-1 | [4] |
| Germ-free Mice | Melanoma | FMT from anti-PD-1 non-responding patients | Resistance to anti-PD-1 treatment | [4] |
Table 2: Key Bacterial Genera Associated with Response to Checkpoint Inhibitors in Mice
| Bacterial Genus | Checkpoint Inhibitor | Tumor Model | Effect on Efficacy | Reference |
| Bifidobacterium | anti-PD-L1 | Melanoma | Enhanced | [1][7][9] |
| Bacteroides | anti-CTLA-4 | Sarcoma | Enhanced | [7][9] |
| Faecalibacterium | anti-PD-1 | Not Specified | Associated with response | [15] |
| Coprobacillus | anti-PD-1 | Not Specified | Downregulates PD-L2, increases efficacy | [14] |
Experimental Protocols
Protocol 1: Fecal Microbiota Transplantation (FMT) in Mice
-
Donor Fecal Pellet Collection:
-
Collect fresh fecal pellets from donor mice (e.g., responders to pembrolizumab) in a sterile environment.
-
Immediately place pellets in a sterile, pre-weighed microcentrifuge tube on dry ice or in an anaerobic chamber.
-
-
Preparation of Fecal Slurry:
-
In an anaerobic chamber, add sterile, pre-reduced PBS to the fecal pellets (e.g., 100 mg of feces per 1 ml of PBS).
-
Homogenize the mixture thoroughly using a sterile pestle or by vortexing.
-
Centrifuge at low speed (e.g., 800 x g for 3 minutes) to pellet large particulate matter.
-
The supernatant contains the fecal microbiota.
-
-
Recipient Mouse Preparation:
-
Administer a cocktail of broad-spectrum antibiotics (e.g., ampicillin, neomycin, metronidazole, and vancomycin) in the drinking water for 5-7 days to deplete the native gut microbiota.
-
Provide a 24-hour antibiotic-free period with sterile water before FMT.
-
-
FMT Administration:
-
Administer 100-200 µl of the fecal slurry to each recipient mouse via oral gavage.
-
Repeat the gavage daily for 2-3 consecutive days to ensure robust colonization.
-
-
Post-FMT Monitoring:
-
Collect fecal pellets at various time points post-FMT (e.g., 1 week, 4 weeks) to assess the stability of the engrafted microbiome using 16S rRNA sequencing.
-
Protocol 2: 16S rRNA Gene Sequencing for Murine Gut Microbiome Analysis
-
Fecal DNA Extraction:
-
Collect fresh fecal pellets from mice and immediately freeze them at -80°C.
-
Use a commercial DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. Bead-beating is a critical step for efficient lysis of bacterial cells.[16]
-
-
16S rRNA Gene Amplification:
-
Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with Illumina adapters.
-
Perform PCR using a high-fidelity polymerase.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second round of PCR to add unique dual indices for multiplexing.
-
Purify and quantify the final library.
-
Pool libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.
-
-
Data Analysis:
-
Demultiplex the raw sequencing reads.
-
Perform quality filtering and trimming.
-
Use bioinformatics pipelines like QIIME 2 or DADA2 to cluster reads into Amplicon Sequence Variants (ASVs) and assign taxonomy.
-
Perform downstream statistical analysis to compare microbial diversity and composition between experimental groups.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the gut microbiome's impact on pembrolizumab efficacy.
Caption: Proposed mechanism of microbiome-mediated enhancement of anti-PD-1 therapy.
References
- 1. Gut bacteria can dramatically amplify cancer immunotherapy - UChicago Medicine [uchicagomedicine.org]
- 2. The gut microbiome of laboratory mice: considerations and best practices for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cancer Immunotherapy: Fecal Microbiota Transplantation Brings Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMOD-27. HUMANIZED MICROBIOME MOUSE MODELS TO ENHANCE IMMUNOTHERAPY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbiota Promotes Tumor Growth in Mice by Modulating Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - The gut microbiome and cancer response to immune checkpoint inhibitors [jci.org]
- 8. Murine fecal microbiota transfer models selectively colonize human microbes and reveal transcriptional programs associated with response to neoadjuvant checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Gut Microbiota to Enhance Effect of Checkpoint Inhibitor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 12. nanoporetech.com [nanoporetech.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of gut microbiome in cancer immunotherapy: from predictive biomarker to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gut Microbiota Can Predict Immunotherapy Response, ITMO Scientists Say [news.itmo.ru]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Acquired Resistance to Pembrolizumab in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming acquired resistance to pembrolizumab (B1139204).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to pembrolizumab?
A1: Acquired resistance to pembrolizumab, an anti-PD-1 antibody, is a significant clinical challenge that can arise after an initial response.[1] The mechanisms are multifaceted and can be broadly categorized as tumor-intrinsic and tumor-extrinsic.
-
Tumor-Intrinsic Mechanisms: These originate from changes within the cancer cells themselves.[2] A key mechanism is the loss of neoantigens or defects in the antigen presentation machinery.[2][3] For instance, mutations in the Beta-2-microglobulin (B2M) gene can disrupt the stability of MHC class I molecules, preventing tumor antigen presentation to CD8+ T cells.[3][4] Alterations in the interferon-gamma (IFN-γ) signaling pathway, such as loss-of-function mutations in JAK1 or JAK2, can also lead to resistance by impairing the upregulation of PD-L1 and other antigen processing components.[1][2]
-
Tumor-Extrinsic Mechanisms: These involve changes in the tumor microenvironment (TME).[3] Upregulation of alternative immune checkpoints like TIM-3, LAG-3, and TIGIT on exhausted T cells can compensate for PD-1 blockade.[3][5] The TME can also become more immunosuppressive through the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7]
Q2: My pembrolizumab-resistant cell line shows no obvious genetic mutations in the IFN-γ pathway. What other resistance mechanisms should I investigate?
A2: While IFN-γ pathway mutations are a known cause of resistance, other mechanisms could be at play.[1] Consider investigating the following:
-
Epigenetic Modifications: Changes in DNA methylation can silence genes involved in antigen presentation or T-cell recruitment.[1]
-
Loss of Tumor Neoantigens: Over time, tumors can evolve to eliminate neoantigens that are recognized by the immune system.[3]
-
Upregulation of Alternative Immune Checkpoints: Perform flow cytometry or multiplex immunofluorescence to assess the expression of other inhibitory receptors like TIM-3, LAG-3, and TIGIT on tumor-infiltrating lymphocytes (TILs).[3][5]
-
Changes in the Tumor Microenvironment (TME): Analyze the composition of the TME for an increase in immunosuppressive cells such as Tregs and MDSCs.[6][7] Additionally, factors like hypoxia can contribute to an immunosuppressive TME.[7]
Q3: What are the most promising combination strategies to overcome pembrolizumab resistance in preclinical models?
A3: Combining pembrolizumab with other agents is a key strategy to overcome resistance.[7] Promising preclinical approaches include:
-
Dual Immune Checkpoint Blockade: Combining anti-PD-1 therapy with antibodies targeting other checkpoints like CTLA-4, TIM-3, or LAG-3 has shown synergistic effects in some models.[3]
-
Chemotherapy: Certain chemotherapies can enhance tumor immunogenicity and deplete immunosuppressive cells, making tumors more susceptible to pembrolizumab.[8][9]
-
Targeted Therapies: Inhibitors of pathways like VEGF can remodel the TME to be more favorable for an anti-tumor immune response.[3][10]
-
Epigenetic Modulators: Drugs like DNA hypomethylating agents may reverse the silencing of immune-related genes.[11]
-
Oncolytic Viruses: These viruses can selectively infect and kill cancer cells, releasing tumor antigens and stimulating an immune response that can synergize with pembrolizumab.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo studies with pembrolizumab-resistant tumor models.
| Possible Cause | Troubleshooting Step |
| Model Heterogeneity | Ensure the resistant model is well-characterized and stable. Regularly verify the resistance phenotype. Consider using single-cell clones of resistant lines to reduce heterogeneity. |
| Immune System Variability in Mice | Use mice from a consistent genetic background and age. Ensure proper handling and housing to minimize stress, which can impact immune function. Consider using humanized mouse models for more clinically relevant studies.[12] |
| Drug Administration and Dosing | Verify the correct dosage, route, and frequency of pembrolizumab administration. Ensure the antibody is properly stored and handled to maintain its activity. |
| Tumor Microenvironment Differences | The site of tumor implantation can influence the TME. Be consistent with the implantation site. Analyze the TME of both sensitive and resistant tumors to identify differences in immune cell infiltration and cytokine profiles. |
Issue 2: Difficulty generating a stable pembrolizumab-resistant cell line in vitro.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Gradually increase the concentration of pembrolizumab over time to allow for the selection of resistant clones. |
| Lack of Immune Pressure | Standard in vitro cultures lack the complexity of the in vivo immune system. Consider co-culture systems with T cells or other immune cells to better mimic the in vivo environment and apply selective pressure. |
| Cell Line Characteristics | Some cell lines may be inherently less prone to developing resistance. If possible, try generating resistant lines from different parental cell lines. |
| Clonal Selection vs. Acquired Resistance | The resulting "resistant" population may be a selection of pre-existing resistant clones. Perform single-cell cloning and characterization to distinguish between these possibilities. |
Quantitative Data Summary
Table 1: Efficacy of Combination Therapies in Pembrolizumab-Resistant Settings
| Combination Therapy | Tumor Type | Key Efficacy Metric | Result | Reference |
| Pembrolizumab + Ramucirumab | NSCLC (Acquired Resistance) | Median Overall Survival (OS) | 15.0 months vs 11.6 months with Standard of Care | [13] |
| Pembrolizumab + Guadecitabine | Various Solid Tumors | Disease Control at 24 weeks | 37% of patients | [11] |
| Pembrolizumab + Lenvatinib | Endometrial Carcinoma (Second Line) | Efficacy demonstrated | Promising results in clinical trials | [9] |
| Nivolumab (B1139203) + Ipilimumab | Metastatic Melanoma | Median Progression-Free Survival (PFS) | 11.5 months vs 6.9 months with nivolumab alone | [3] |
Experimental Protocols
Protocol 1: Generation of a Pembrolizumab-Resistant Syngeneic Mouse Model
-
Cell Line and Mouse Strain: Use a syngeneic tumor model known to be initially sensitive to anti-PD-1 therapy (e.g., CT26 colon carcinoma in BALB/c mice).
-
Tumor Implantation: Subcutaneously inject 1x10^6 CT26 cells into the flank of 6-8 week old female BALB/c mice.
-
Initial Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment with an anti-mouse PD-1 antibody (a surrogate for pembrolizumab) at a standard therapeutic dose (e.g., 10 mg/kg intraperitoneally twice a week).
-
Monitoring and Re-challenge: Monitor tumor growth. In mice that initially respond and then experience tumor relapse, harvest the resistant tumors.
-
Establishment of Resistant Line: Dissociate the harvested tumor tissue into a single-cell suspension. Culture the cells in vitro to establish a resistant cell line (e.g., CT26-PD1-R).
-
In Vivo Validation: Implant the newly established resistant cell line into naive mice and treat with the anti-PD-1 antibody to confirm the resistant phenotype.[14]
Protocol 2: Analysis of T-cell Exhaustion Markers by Flow Cytometry
-
Sample Preparation: Prepare single-cell suspensions from tumor tissue, draining lymph nodes, and spleen from both pembrolizumab-sensitive and -resistant tumor-bearing mice.
-
Surface Staining: Stain the cells with a panel of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and exhaustion markers (e.g., PD-1, TIM-3, LAG-3, TIGIT).
-
Intracellular Staining (Optional): For cytokine analysis, stimulate cells in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) before surface staining. Then, fix and permeabilize the cells and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Gate on CD8+ and CD4+ T-cell populations and analyze the expression levels and co-expression of the exhaustion markers. Compare the profiles between sensitive and resistant groups.
Visualizations
Caption: PD-1 signaling pathway and the mechanism of action of pembrolizumab.
Caption: Workflow for generating an in vivo acquired resistance model.
Caption: Logical relationships between resistance mechanisms and combination strategies.
References
- 1. Overcoming acquired resistance to cancer immune checkpoint therapy: potential strategies based on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies [frontiersin.org]
- 3. Acquired resistance for immune checkpoint inhibitors in cancer immunotherapy: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of drug resistance to immune checkpoint inhibitors in non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Tumor Microenvironment Factors That Promote Resistance to Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 9. ijbs.com [ijbs.com]
- 10. Combinations using checkpoint blockade to overcome resistance - ecancer [ecancer.org]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
Validation & Comparative
Pembrolizumab vs. Nivolumab: A Comparative Guide to PD-1 Binding Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two leading programmed cell death protein 1 (PD-1) inhibitors, pembrolizumab (B1139204) (Keytruda®) and nivolumab (B1139203) (Opdivo®). By examining their distinct binding epitopes and associated affinities, this document aims to provide researchers and drug development professionals with a detailed molecular understanding of how these two therapeutic antibodies interact with their target. The information presented is supported by experimental data from structural and biophysical studies.
Mechanism of Action: Competitive Blockade of PD-1 Signaling
Both pembrolizumab and nivolumab are humanized IgG4 monoclonal antibodies that function as immune checkpoint inhibitors.[1][2] Their primary mechanism of action is to bind to the PD-1 receptor on T cells, sterically hindering its interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells.[1][3] This blockade disrupts the inhibitory signaling cascade that would otherwise suppress T-cell activation, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.[1]
Comparative Binding Epitopes on PD-1
While both antibodies target PD-1, crystallographic studies have revealed that they recognize distinct, largely non-overlapping epitopes.[1] This difference in binding sites has implications for their interaction with PD-1 and their mechanism of receptor blockade.
Nivolumab primarily interacts with the N-terminal loop, BC loop, and FG loop of the PD-1 extracellular domain.[1][4][5] A notable feature of nivolumab's binding is the significant involvement of the N-terminal loop, a region not directly involved in PD-L1 binding.[5][6] This interaction is thought to be a key determinant of its binding affinity.[1]
Pembrolizumab , in contrast, binds to a broader surface on PD-1, with key interactions involving the C, C', F, and G beta-strands, as well as the BC, C'D, and FG loops.[1][7][8] The C'D loop, in particular, plays a crucial role in the high-affinity binding of pembrolizumab.[7][9] The epitope of pembrolizumab shows a greater overlap with the PD-L1 binding site compared to that of nivolumab.[1]
The following diagram illustrates the distinct binding regions of nivolumab and pembrolizumab on the PD-1 receptor.
Quantitative Comparison of Binding Affinity
Surface plasmon resonance (SPR) and bio-layer interferometry (BLI) are common techniques used to quantify the binding kinetics of antibody-antigen interactions. These methods provide values for the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (a lower KD indicates a higher affinity).
While reported values can vary between studies due to different experimental conditions, a general consensus in the literature indicates that pembrolizumab exhibits a significantly higher affinity for PD-1 compared to nivolumab.[9][10][11]
| Parameter | Pembrolizumab | Nivolumab | Reference |
| KD (Equilibrium Dissociation Constant) | 27 pM - 3.4 nM | 3.06 nM | [9][10][11] |
The higher affinity of pembrolizumab is attributed to its more extensive interactions with PD-1, including a larger number of hydrogen bonds and salt bridges.[7][9]
Experimental Protocols
The determination of antibody-antigen binding epitopes and affinities relies on a combination of structural biology and biophysical techniques.
X-ray Crystallography for Epitope Mapping
-
Protein Expression and Purification : The extracellular domain of human PD-1 and the Fab (fragment antigen-binding) or Fv (variable fragment) of the antibody (pembrolizumab or nivolumab) are expressed, typically in mammalian or insect cell lines, and purified to high homogeneity.
-
Complex Formation : The purified PD-1 and antibody fragments are mixed in a specific molar ratio to form a stable complex.
-
Crystallization : The complex is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, and temperature) to obtain well-ordered crystals.
-
Data Collection and Structure Determination : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. The electron density map is then calculated, and the atomic model of the protein complex is built and refined to reveal the precise interacting residues at the binding interface.[3][6][12][13]
The following diagram outlines the general workflow for determining the crystal structure of an antibody-PD-1 complex.
References
- 1. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for blocking PD-1-mediated immune suppression by therapeutic antibody pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the structural characterization of complexes of therapeutic antibodies with PD-1 or PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Anti-PD-1 And Anti-PD-L1 Antibodies as Immunotherapy Against Cancer: A Structural Perspective [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution crystal structure of the therapeutic antibody pembrolizumab bound to the human PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of checkpoint blockade by monoclonal antibodies in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Transcriptomic Lens: Validating Pembrolizumab Efficacy with RNA-Seq
A Comparative Guide for Researchers and Drug Development Professionals
The advent of immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab (B1139204), has revolutionized cancer therapy. However, patient response remains variable, creating a critical need for robust predictive biomarkers to guide treatment decisions and accelerate drug development. While immunohistochemistry (IHC) for Programmed Death-Ligand 1 (PD-L1) has been the standard, RNA sequencing (RNA-seq) is emerging as a powerful and comprehensive tool for validating and predicting pembrolizumab efficacy. This guide provides a detailed comparison of RNA-seq-based approaches with other validation methods, supported by experimental data and protocols.
RNA-Seq for PD-L1 Assessment: A Quantitative Leap
Traditionally, PD-L1 protein expression is assessed by IHC, a method prone to variability in antibody clones, staining protocols, and subjective scoring. RNA-seq offers a quantitative and standardized alternative by measuring PD-L1 (CD274) mRNA expression levels. Studies have shown a strong correlation between PD-L1 expression measured by RNA-seq and IHC.[1][2] Furthermore, in some patient cohorts, PD-L1 expression determined by RNA-seq has demonstrated a stronger association with survival benefits from pembrolizumab compared to IHC.[3][4][5]
| Method | Analyte | Output | Advantages | Disadvantages |
| RNA-seq | mRNA | Quantitative (e.g., FPKM, TPM) | High throughput, standardized, quantitative, broader dynamic range, potential for multiplexing with other biomarkers.[1][4] | Indirect measure of protein, requires specialized equipment and bioinformatics expertise. |
| IHC | Protein | Semi-quantitative (e.g., TPS, CPS) | Direct visualization of protein in tissue context, widely available. | Subjectivity in scoring, variability in antibodies and protocols, limited dynamic range.[2][4][6] |
Table 1: Comparison of RNA-seq and IHC for PD-L1 Assessment. FPKM: Fragments Per Kilobase of transcript per Million mapped reads; TPM: Transcripts Per Million; TPS: Tumor Proportion Score; CPS: Combined Positive Score.
The T-Cell Inflamed Gene Expression Profile (GEP)
Beyond single-gene analysis, RNA-seq enables the evaluation of multi-gene signatures that capture the complex biology of the tumor microenvironment (TME). The 18-gene T-cell inflamed Gene Expression Profile (GEP) is a prime example, developed to identify tumors with a pre-existing anti-tumor immune response. This signature, which includes genes related to antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance, has been shown to be independently predictive of response to pembrolizumab across numerous cancer types.[7][8][9] Patients with a high GEP score consistently demonstrate higher overall response rates (ORR) and longer progression-free survival (PFS).[8][10]
Single-Cell RNA-Seq: Deconstructing the Tumor Microenvironment
Bulk RNA-seq provides an averaged view of gene expression across a tissue sample. In contrast, single-cell RNA-sequencing (scRNA-seq) offers unprecedented resolution by profiling the transcriptome of individual cells. This allows for the precise identification of cell types within the TME and the characterization of their specific gene expression programs. Studies utilizing scRNA-seq have revealed that the presence and activation state of specific immune cell populations, such as cytotoxic CD8+ T cells and specific macrophage subtypes, are critical determinants of pembrolizumab response.[11][12][13][14][15] For instance, in Sézary syndrome, scRNA-seq identified that a lower expression of KIR3DL2 in malignant T-cells and an expansion of CD8 effector T-cell populations were associated with a positive response to pembrolizumab.[11][12][13][14]
Alternative and Complementary Biomarkers
While RNA-seq provides a deep dive into the transcriptome, a multi-faceted approach incorporating other biomarkers is often most informative for predicting pembrolizumab efficacy.
-
Tumor Mutational Burden (TMB): TMB, the total number of mutations per megabase of DNA, is another key predictor of response to immune checkpoint inhibitors.[7][16] A high TMB is thought to increase the likelihood of generating neoantigens, which can be recognized by the immune system. TMB and GEP have been shown to be independently predictive of pembrolizumab response.[7][8]
-
Microsatellite Instability (MSI): MSI is a condition of genetic hypermutability that results from a defective DNA mismatch repair (MMR) system. Tumors with high levels of MSI (MSI-H) often have high TMB and are highly responsive to pembrolizumab.[17]
| Biomarker | Method | What it Measures | Association with Pembrolizumab Response |
| PD-L1 Expression | RNA-seq, IHC | Immune checkpoint expression | Higher expression is generally associated with better response.[6][7] |
| T-cell Inflamed GEP | RNA-seq, NanoString | Presence of an active anti-tumor immune response | High GEP scores are strongly correlated with positive clinical outcomes.[7][8] |
| Tumor Mutational Burden (TMB) | Whole Exome Sequencing (WES) | Number of somatic mutations in the tumor genome | High TMB is associated with increased response rates.[7][16] |
| Microsatellite Instability (MSI) | PCR, Next-Generation Sequencing (NGS) | Status of the DNA mismatch repair system | MSI-High status is a strong predictor of response.[17] |
Table 2: Key Biomarkers for Predicting Pembrolizumab Efficacy.
Experimental Protocols
RNA-Sequencing (Bulk)
-
RNA Extraction: Total RNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Ribosomal RNA is depleted from the total RNA. The remaining RNA is fragmented, and double-stranded cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified as read counts, which are then normalized (e.g., to TPM or FPKM). For GEP analysis, a weighted sum of the normalized expression values of the 18 signature genes is calculated.[18]
Immunohistochemistry (IHC) for PD-L1
-
Tissue Preparation: FFPE tumor tissue is sectioned onto glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval to unmask the PD-L1 antigen.
-
Staining: Slides are incubated with a primary antibody specific for PD-L1 (e.g., clone 22C3). A secondary antibody conjugated to an enzyme is then added, followed by a chromogenic substrate to produce a visible signal.
-
Scoring: A pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining (Tumor Proportion Score, TPS) or the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) relative to the total number of viable tumor cells (Combined Positive Score, CPS).[19][20]
Visualizing the Pathways and Workflows
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of pembrolizumab.
Caption: A simplified workflow for RNA-seq based biomarker discovery.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. PD-L1 Expression by RNA-Sequencing in Non-Small Cell Lung Cancer: Concordance with Immunohistochemistry and Associations with Pembrolizumab Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.aboutscience.eu [journals.aboutscience.eu]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. medrxiv.org [medrxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Single-cell RNA-sequencing reveals predictive features of response to pembrolizumab in Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Single-cell RNA sequencing reveals cellular and molecular immune profile in a Pembrolizumab-responsive PD-L1-negative lung cancer patient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Biomarker for Response to Checkpoint Inhibitors - NCI [cancer.gov]
- 17. Response to pembrolizumab in advanced prostate cancer with predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. T cell-inflamed gene expression profile and PD-L1 expression and pembrolizumab efficacy in advanced esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Preclinical Powerhouse: Unveiling the Synergy of Pembrolizumab and LAG-3 Inhibitors in Cancer Immunotherapy
For Immediate Release
A growing body of preclinical evidence demonstrates that the combination of pembrolizumab, an anti-PD-1 antibody, with LAG-3 inhibitors results in a potent synergistic anti-tumor response across a variety of cancer models. This combination therapy significantly enhances the immune system's ability to recognize and eliminate cancer cells compared to either treatment alone. This guide provides a comprehensive comparison of the preclinical data, detailing the experimental protocols and visualizing the underlying mechanisms of action for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies, highlighting the enhanced efficacy of the combination therapy in mouse models of cancer.
| Tumor Model | Treatment Group | Tumor-Free Survival (%) [1][2] |
| MC38 Colon Adenocarcinoma | Isotype Control | 0% |
| Anti-LAG-3 Monotherapy | 0% | |
| Anti-PD-1 Monotherapy | 20% | |
| Anti-LAG-3 + Anti-PD-1 Combination | 80% | |
| Sa1N Fibrosarcoma | Isotype Control | 0% |
| Anti-LAG-3 Monotherapy | 10% | |
| Anti-PD-1 Monotherapy | 20% | |
| Anti-LAG-3 + Anti-PD-1 Combination | 70% |
| Tumor Model | Immune Cell Population | Treatment Group | % of IFN-γ+ Cells (of CD4+ or CD8+ T cells) [1] | % of TNF-α+ Cells (of CD4+ or CD8+ T cells) [1] |
| MC38 Draining Lymph Node | CD8+ T cells | Isotype Control | ~2% | Not Reported |
| Anti-LAG-3 | ~3% | Not Reported | ||
| Anti-PD-1 | ~5% | Not Reported | ||
| Anti-LAG-3 + Anti-PD-1 | ~12% | Not Reported | ||
| MC38 Tumor | CD4+ T cells | Isotype Control | ~3% | ~2% |
| Anti-LAG-3 | ~4% | ~3% | ||
| Anti-PD-1 | ~6% | ~4% | ||
| Anti-LAG-3 + Anti-PD-1 | ~10% | ~6% | ||
| CD8+ T cells | Isotype Control | ~5% | ~4% | |
| Anti-LAG-3 | ~7% | ~5% | ||
| Anti-PD-1 | ~10% | ~7% | ||
| Anti-LAG-3 + Anti-PD-1 | ~18% | ~10% |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key in vivo experiments cited in the preclinical studies.
In Vivo Murine Tumor Model
This protocol outlines the establishment of a syngeneic tumor model and subsequent treatment with checkpoint inhibitors.
-
Cell Culture: MC38 (colon adenocarcinoma) or Sa1N (fibrosarcoma) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Animal Models: 6-8 week old female C57BL/6 mice (for MC38) or A/J mice (for Sa1N) are used.
-
Tumor Cell Implantation: A total of 2 x 10^6 MC38 cells or 1 x 10^6 Sa1N cells in 100 µL of sterile PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups. Antibodies (anti-mouse PD-1 and anti-mouse LAG-3, or isotype control) are administered intraperitoneally (i.p.) at a dose of 200 µg per mouse, typically twice a week for a specified period.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition and overall survival. Tumor-free survival is also monitored.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumor tissues.
-
Tumor Digestion: Excised tumors are minced and digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 for 30-45 minutes at 37°C with agitation.
-
Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against various cell surface markers (e.g., CD45, CD3, CD4, CD8) to identify different immune cell populations.
-
Intracellular Staining (for cytokines): For intracellular cytokine analysis, cells are stimulated in vitro with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. After surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer, followed by staining with antibodies against intracellular cytokines like IFN-γ and TNF-α.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the percentages of different immune cell populations.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol details the measurement of cytokine levels in mouse serum.
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding and allowed to clot. Serum is separated by centrifugation.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse TNF-α) and incubated overnight.
-
The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Serum samples and standards of known cytokine concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another wash, avidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards, and the cytokine concentrations in the samples are determined by interpolating from the standard curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow.
Caption: PD-1 and LAG-3 signaling pathways leading to T cell exhaustion.
Caption: Experimental workflow for preclinical evaluation.
Caption: Synergistic anti-tumor mechanism of combination therapy.
References
Combination of Pembrolizumab and Radiotherapy Shows Enhanced Anti-Tumor Efficacy in Preclinical Mouse Models
A growing body of preclinical evidence demonstrates that the combination of pembrolizumab (B1139204), an immune checkpoint inhibitor targeting the PD-1 receptor, and radiotherapy results in a synergistic anti-tumor effect in various mouse models. This enhanced efficacy is characterized by improved tumor growth inhibition, increased survival, and favorable modulation of the tumor microenvironment. This guide provides a comparative overview of key findings, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Comparative Efficacy of Pembrolizumab and Radiotherapy Combinations
The synergy between pembrolizumab and radiotherapy has been evaluated in multiple syngeneic mouse tumor models, consistently showing superior outcomes compared to either treatment alone.
Tumor Growth Inhibition
Studies utilizing the MC38 colon adenocarcinoma model have shown that combined treatment leads to significant tumor regression.[1] In one such study, while pembrolizumab or radiotherapy as monotherapies showed modest effects on tumor growth, the combination resulted in complete tumor regression in a significant portion of the treated mice.[2] Similarly, in a 4T1 metastatic breast cancer model, the combination of local radiation and checkpoint blockade led to a significant survival advantage by inhibiting the formation of lung metastases.[3]
| Mouse Model | Treatment Group | Outcome Metric | Result | Reference |
| MC38 Colon Carcinoma | Control | Tumor Volume | Uninhibited Growth | [4] |
| Radiotherapy (RT) Alone | Tumor Volume | Delayed Growth | [4] | |
| Pembrolizumab Alone | Tumor Volume | Slight Delay in Growth | [2] | |
| RT + Pembrolizumab | Tumor Volume | Significant Regression | [2][4] | |
| 4T1 Breast Cancer | Control | Survival | - | [3] |
| Radiotherapy (RT) Alone | Survival | No significant improvement | [3] | |
| Anti-CTLA-4 Alone | Survival | No significant improvement | [3] | |
| RT + Anti-CTLA-4 | Survival | Statistically significant advantage | [3] |
Immune Cell Infiltration
The enhanced anti-tumor effect of the combination therapy is associated with increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. Radiotherapy is believed to induce immunogenic cell death, leading to the release of tumor-associated antigens and the recruitment of T cells.[5][6] Pembrolizumab then acts to reinvigorate these T cells by blocking the inhibitory PD-1/PD-L1 pathway.[7][8] Studies have shown that radiotherapy can increase the expression of PD-L1 on tumor cells, potentially making them more susceptible to PD-1 blockade.[1] Furthermore, the combination therapy has been observed to reduce the population of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) within the tumor.[1]
| Mouse Model | Treatment Group | Immune Cell Population | Change | Reference |
| MC38 Colon Carcinoma | RT + Anti-PD-L1 | CD8+ T cells | Increased Infiltration | [1] |
| RT + Anti-PD-L1 | Myeloid-Derived Suppressor Cells (MDSCs) | Reduction | [1] | |
| Melanoma Model | RT + Anti-PD-1 | CD8+ T cells | Significantly Increased Infiltration | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preclinical findings. Below are representative protocols for commonly used mouse models.
MC38 Colon Carcinoma Model
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in appropriate media until they reach the desired confluency for implantation.
-
Animal Model: C57BL/6 mice are typically used as they are syngeneic to the MC38 cell line.[4]
-
Tumor Implantation: 5 x 10^5 MC38 cells are injected subcutaneously into the flank of the mice.[2] Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[9]
-
Treatment Groups: Mice are randomized into control (e.g., vehicle/isotype control), radiotherapy alone, pembrolizumab alone, and combination therapy groups.
-
Radiotherapy: The tumor is locally irradiated with a specific dose and fractionation schedule. A common regimen is a total of 24 Gy given in three fractions of 8 Gy on consecutive days.[4][10]
-
Pembrolizumab Administration: An anti-mouse PD-1 antibody (a surrogate for pembrolizumab) is administered intraperitoneally at a dose of, for example, 100 µg per animal on specific days relative to the start of radiotherapy (e.g., days 3, 7, 10, and 14).[2]
-
Monitoring: Tumor growth is measured regularly using calipers. Animal survival is also monitored.
-
Immunological Analysis: At the end of the experiment, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry.
4T1 Breast Cancer Model
-
Cell Culture: 4T1 murine breast cancer cells are cultured.
-
Animal Model: BALB/c mice are used as the syngeneic host.[11]
-
Tumor Implantation: 4T1 cells are injected into the mammary fat pad.
-
Treatment: When primary tumors reach a certain size, local radiotherapy is delivered. For example, a single dose of 12 Gy or fractionated doses.[3]
-
Antibody Administration: Anti-CTLA-4 or anti-PD-1 antibodies are administered intraperitoneally at specified intervals after radiotherapy.[3]
-
Metastasis Evaluation: Lungs are often harvested at the end of the study to quantify metastatic nodules.[3]
Signaling Pathways and Experimental Workflows
The synergistic effect of radiotherapy and pembrolizumab is underpinned by complex signaling pathways that bridge radiation-induced DNA damage with the activation of the adaptive immune system.
cGAS-STING Pathway
A key mechanism is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[12][13]
Caption: Radiotherapy-induced cGAS-STING activation and PD-1 blockade synergy.
Experimental Workflow
The general workflow for investigating the synergistic effects in a mouse model involves several key stages, from tumor implantation to data analysis.
Caption: General workflow for preclinical evaluation of pembrolizumab and radiotherapy.
References
- 1. Tumor microenvironment shows an immunological abscopal effect in patients with NSCLC treated with pembrolizumab-radiotherapy combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. southernresearch.org [southernresearch.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Radiotherapy combined with immunotherapy could improve the immune infiltration of melanoma in mice and enhance the abscopal effect [e-roj.org]
- 7. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 8. keytrudahcp.com [keytrudahcp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of 4T1 Metastatic Breast Cancer with Combined Hypofractionated Irradiation and Autologous T-Cell Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vjoncology.com [vjoncology.com]
Predicting Pembrolizumab Efficacy: A Comparative Guide to Biomarkers in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab (B1139204), has revolutionized cancer treatment. However, patient response remains highly variable. Patient-derived organoids (PDOs), which recapitulate the complex biology of a patient's tumor in a laboratory setting, are emerging as a powerful tool to identify predictive biomarkers of treatment response. This guide provides a comparative overview of key biomarkers and methodologies for assessing pembrolizumab efficacy using PDOs, supported by experimental data and detailed protocols.
Biomarker Performance in Predicting Pembrolizumab Response
Several biomarkers, ranging from protein expression to gene signatures, have been investigated for their ability to predict pembrolizumab response. The following table summarizes the performance of prominent biomarkers evaluated in both clinical and PDO-based studies. Co-culture of PDOs with immune cells, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), is essential for evaluating immunotherapies.[1][2][3][4][5]
| Biomarker Category | Specific Biomarker | Principle | Reported Performance Metrics (AUC) | Key Findings in PDO Models |
| Protein Expression | PD-L1 (IHC) | Measures the expression of the ligand for the PD-1 receptor on tumor cells. | 0.65[6] | Pembrolizumab efficacy in co-culture systems is related to PD-L1 expression levels in the organoid models.[7] |
| Genomic Instability | Tumor Mutational Burden (TMB) | Quantifies the number of mutations within a tumor, which can lead to neoantigen formation. | 0.69[6] | High TMB is associated with response to anti-PD-1 therapy.[6][8] Organoid models can be used to assess the impact of TMB on immunotherapy response. |
| Gene Expression | T-cell-inflamed Gene Expression Profile (GEP) | A multi-gene signature that indicates an active anti-tumor immune response within the tumor microenvironment. | 0.65 - 0.71[6][8] | GEP, particularly IFN-γ related signatures, is strongly associated with response to pembrolizumab.[9][10] |
| Gene Expression | Interferon-gamma (IFN-γ) Signature | A set of genes upregulated in response to IFN-γ, indicating T-cell activation and an inflamed tumor microenvironment. | IFN-γ signature is associated with better survival in pembrolizumab-treated patients.[11] | IFN-γ signaling drives the expression of PD-L1 and other genes critical for response to immune checkpoint blockade.[10][12] |
| Cellular Composition | Myeloid-Derived Suppressor Cells (MDSCs) | Presence of immunosuppressive MDSCs in the tumor microenvironment. | Not typically measured by a single AUC value. | Higher levels of MDSCs in organoid co-cultures are associated with resistance to anti-PD-1-mediated immune killing.[1] |
AUC (Area Under the Curve) values are derived from clinical studies and provide a measure of the predictive power of a biomarker, where 1.0 is a perfect prediction and 0.5 is random chance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental setups is crucial for understanding and replicating these studies.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of pembrolizumab.
Caption: Experimental workflow for assessing pembrolizumab response in PDO-immune cell co-cultures.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are summarized protocols for key experimental procedures.
Patient-Derived Organoid (PDO) Generation and Culture
This protocol is a generalized summary. Specific media components and culture conditions may vary depending on the tumor type.[13][14][15]
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Wash the tissue multiple times with a chilled basal medium (e.g., DMEM/F12) supplemented with antibiotics.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments using a cocktail of enzymes (e.g., collagenase, dispase) at 37°C with gentle agitation to obtain a single-cell suspension or small cell clusters.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Dispense droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C.
-
-
Organoid Culture:
-
Overlay the solidified droplets with a specialized organoid growth medium. The composition of this medium is tissue-specific but often contains growth factors such as EGF, Noggin, R-spondin, and inhibitors like A83-01 and SB202190.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Refresh the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become large and dense, mechanically or enzymatically dissociate them into smaller fragments.
-
Re-plate the fragments in a fresh basement membrane matrix and continue the culture.
-
PDO-Immune Cell Co-culture and Pembrolizumab Treatment
This protocol outlines the co-culture of PDOs with Peripheral Blood Mononuclear Cells (PBMCs).[7][16]
-
PBMC Isolation:
-
Isolate PBMCs from patient blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with a suitable buffer (e.g., PBS).
-
-
Co-culture Setup:
-
Dissociate established PDOs into single cells or small clusters.
-
Seed the organoid cells in a culture plate, either in a basement membrane matrix or as a suspension culture.
-
Add isolated PBMCs to the organoid culture at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Co-culture the cells in a medium that supports both organoid and immune cell viability, often supplemented with cytokines like IL-2 to maintain T-cell function.
-
-
Pembrolizumab Treatment:
-
Response Assessment:
-
Organoid Viability: Measure organoid cell death using assays like CellTiter-Glo to quantify ATP levels or flow cytometry-based apoptosis assays.[7]
-
Immune Cell Activation: Assess T-cell activation and cytotoxicity by measuring the expression of activation markers (e.g., CD69, CD107a) or the secretion of cytokines like IFN-γ and TNF-α using ELISA or flow cytometry.[1]
-
Biomarker Analysis: Analyze changes in biomarker expression (e.g., PD-L1 on organoids) post-treatment using immunohistochemistry or flow cytometry.
-
Conclusion
Patient-derived organoids, particularly when co-cultured with immune cells, provide a highly relevant preclinical platform for investigating and predicting patient response to pembrolizumab. The integration of biomarker analysis, including PD-L1 expression, TMB, and gene expression signatures, within these models can significantly enhance our ability to select patients who are most likely to benefit from this immunotherapy. The standardized protocols provided in this guide aim to facilitate the adoption and reproducibility of these powerful techniques in cancer research and drug development.
References
- 1. Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Tumor–Immune Interactions in Co-Culture Models of T Cells and Tumor Organoids Derived from Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumor organoids for cancer immunotherapy: culture techniques and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Biomarker Modalities for Predicting Response to PD-1/PD-L1 Checkpoint Blockade: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biomarkers predictive of response to pembrolizumab in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers and Gene Signatures to Predict Durable Response to Pembrolizumab in Non-Small Cell Lung Cancer [mdpi.com]
- 10. IFN-γ–related mRNA profile predicts clinical response to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. Conserved interferon-γ signaling drives clinical response to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patient-Derived Cancer Organoids: Standardized Protocols for Tumor Cell Isolation, Organoid Generation, and Serial Passaging Across Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Pembrolizumab in Syngeneic Models: A Comparative Guide to Preclinical Efficacy
In the landscape of cancer immunotherapy, inhibitors of the programmed cell death protein 1 (PD-1) pathway have emerged as a cornerstone of treatment for a multitude of malignancies. Pembrolizumab (B1139204) (Keytruda®), a humanized monoclonal antibody of the IgG4 kappa isotype, is a prominent member of this class. It functions by blocking the interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells.[1][2] This blockade reinvigorates exhausted T cells, enabling them to recognize and eliminate cancerous cells.[3]
This guide provides a comparative overview of pembrolizumab's performance against other PD-1 inhibitors in preclinical syngeneic mouse models. These models, which involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for evaluating immuno-oncology agents as they maintain a fully functional immune system.[4][5][6]
Comparative Efficacy of PD-1 Inhibitors
The following tables summarize the quantitative data from preclinical studies comparing the anti-tumor efficacy of pembrolizumab (or its murine surrogate) with other PD-1 inhibitors in commonly used syngeneic tumor models. Tumor Growth Inhibition (TGI) is a key metric used to assess efficacy.
| MC38 (Colon Adenocarcinoma) Syngeneic Model | ||||||
| PD-1 Inhibitor | Murine Surrogate | Dose (mg/kg) | Route of Administration | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Pembrolizumab | anti-mouse PD-1 | 10 | Intraperitoneal (i.p.) | Days 6, 10, 13, 16, 20 post-implant | 93% (at day 20) | [7] |
| Nivolumab (B1139203) | 4H2 | 10 | Intraperitoneal (i.p.) | Days 7, 10, 13 post-implant | 76% (at day 20) | [7] |
| Nivolumab (plant-produced) | - | 10 | Intraperitoneal (i.p.) | Every 3 days for 6 doses | 82.9% | [8][9] |
| Nivolumab (Opdivo®) | - | 10 | Intraperitoneal (i.p.) | Every 3 days for 6 doses | 90.26% | [8][9] |
| Pembrolizumab | - | - | - | - | 94% (at Day 17) | [10] |
| Nivolumab | - | 100 µ g/animal | - | Days 3, 7, 10, 14 | 84% (at Day 17) | [10] |
| CT26.wt (Colon Carcinoma) Syngeneic Model | |||||
| PD-1 Inhibitor | Murine Surrogate | Dose (mg/kg) | Route of Administration | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Pembrolizumab | - | - | - | - | 16% |
| Prolgolimab | - | - | - | - | 56% |
Signaling and Experimental Frameworks
To contextualize the experimental data, it is crucial to understand both the biological pathway targeted by pembrolizumab and the general workflow of syngeneic model studies.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical data. Below are generalized protocols based on common practices in the field.
Syngeneic Tumor Model Establishment and Treatment
-
Cell Culture: Murine tumor cell lines (e.g., MC38, CT26) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator. Cells are harvested during the exponential growth phase for implantation.[11]
-
Animals: Female mice aged 6-8 weeks (e.g., C57BL/6 for MC38, BALB/c for CT26) are used.[11] Animals are housed in specific pathogen-free conditions with free access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[3]
-
Tumor Implantation: A suspension of tumor cells (typically 0.5-2 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of the mice.[3][11]
-
Tumor Monitoring and Measurement: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[3] PD-1 inhibitors or isotype control antibodies are typically administered intraperitoneally (i.p.) at specified doses and schedules (e.g., 10 mg/kg, twice weekly).[3][7]
-
Efficacy Endpoints: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Overall survival is also a key endpoint.
Immune Cell Profiling by Flow Cytometry
-
Tumor Digestion: At the study endpoint, tumors are excised, minced, and digested into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).[4][12]
-
Cell Staining: The single-cell suspension is then stained with a panel of fluorescently-labeled antibodies against various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B). A viability dye is used to exclude dead cells.[3][4]
-
Flow Cytometry Acquisition and Analysis: Stained cells are acquired on a multi-color flow cytometer. The data is then analyzed using appropriate software to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment, such as cytotoxic T lymphocytes, regulatory T cells, and myeloid-derived suppressor cells.[3][4]
Conclusion
Preclinical evaluation in syngeneic mouse models provides crucial insights into the comparative efficacy and mechanisms of action of different PD-1 inhibitors. The data presented here, derived from studies using the MC38 and CT26 models, demonstrate that while pembrolizumab is a potent anti-tumor agent, its relative efficacy can vary compared to other PD-1 inhibitors like nivolumab and prolgolimab, depending on the specific tumor model. These findings underscore the importance of comprehensive preclinical characterization to inform clinical development and highlight the nuanced differences that can exist even among therapies targeting the same pathway. The provided protocols offer a foundational framework for designing and interpreting such comparative studies in the dynamic field of immuno-oncology.
References
- 1. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. aacrjournals.org [aacrjournals.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of syngeneic mouse HCC tumor models as a framework to understand anti–PD-1 sensitive tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 12. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pembrolizumab's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging methods for validating the in vivo target engagement of pembrolizumab (B1139204), a humanized monoclonal antibody that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2. Objective comparison with alternative anti-PD-1 therapies and detailed experimental data are presented to inform preclinical and clinical research.
Core Methodologies for Target Engagement Validation
The primary methods for assessing pembrolizumab's engagement with its target, the PD-1 receptor on T cells, include Receptor Occupancy (RO) assays and ex vivo functional assays.
Receptor Occupancy (RO) Assays by Flow Cytometry
Receptor occupancy assays are a direct method to quantify the percentage of PD-1 receptors on the surface of T cells that are bound by pembrolizumab. This is a critical pharmacodynamic biomarker used in clinical trials to inform on dose selection and to confirm target binding.[1]
| Parameter | Pembrolizumab | Nivolumab (B1139203) | Dostarlimab | Reference |
| Mean Peak Occupancy | Not explicitly stated | 85% (4-24 hours post-infusion) | Not explicitly stated | [2] |
| Mean Plateau Occupancy | >90% at 2 mg/kg dose | 72% (after 57 days) | Not explicitly stated | [2][3] |
| Trough RO (simulated) | Not explicitly stated | 60-70% (0.1 to 10 mg/kg Q2W) | Not explicitly stated | [4] |
This protocol outlines a common "free receptor assay" approach, which measures the amount of unbound PD-1 receptor on the cell surface.[5]
Materials:
-
Whole blood or Peripheral Blood Mononuclear Cells (PBMCs) from patients treated with pembrolizumab.
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).
-
Fluorochrome-conjugated anti-human CD3 antibody (e.g., BV510).
-
Fluorochrome-conjugated anti-human CD4 and CD8 antibodies.
-
Fluorochrome-conjugated anti-human PD-1 antibody that competes with pembrolizumab for binding (e.g., PE-EH12.1).[5]
-
Isotype control antibody.
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
If using whole blood, collect in EDTA or heparin tubes.
-
If using PBMCs, isolate from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Staining:
-
Aliquot approximately 1 x 10^6 cells per FACS tube.
-
Wash cells with FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies for T-cell identification (anti-CD3, anti-CD4, anti-CD8) to the cells.
-
Add the competing fluorochrome-conjugated anti-PD-1 antibody (e.g., PE-EH12.1). The concentration should be saturating to detect all available free PD-1 receptors.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cell pellet in FACS buffer.
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD3+ T cells, and subsequently CD4+ and CD8+ T-cell subsets.
-
Determine the Mean Fluorescence Intensity (MFI) or the percentage of PD-1 positive cells within the T-cell populations.
-
RO is calculated by comparing the signal from post-dose samples to pre-dose or untreated control samples. A lower signal for the competing anti-PD-1 antibody indicates higher receptor occupancy by pembrolizumab.
-
Receptor Occupancy Assay Workflow
Ex Vivo IL-2 Stimulation Assay
This functional assay indirectly assesses PD-1 target engagement by measuring the restoration of T-cell effector function. Pembrolizumab's blockade of the PD-1/PD-L1 axis should lead to increased T-cell activation and cytokine production upon stimulation.
| Parameter | Pembrolizumab | Dostarlimab | Reference |
| Half-maximal effective concentration (EC50) | 1.59 µg/mL | 1.95 µg/mL | [6] |
This protocol is based on the methodology used for comparing dostarlimab and pembrolizumab.[6]
Materials:
-
Whole blood or PBMCs from patients.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Superantigen (e.g., Staphylococcal enterotoxin B - SEB).
-
Human IL-2 ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Sample Processing:
-
Isolate PBMCs from patient blood samples collected at various time points (pre-dose and post-dose).
-
-
Cell Culture and Stimulation:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add SEB to the wells at a pre-determined optimal concentration to stimulate T-cell activation.
-
For in vitro comparisons, different concentrations of pembrolizumab or other anti-PD-1 antibodies can be added to the wells. For ex vivo analysis of patient samples, no additional antibody is added.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IL-2 stimulation ratio by dividing the IL-2 concentration in the stimulated sample by the concentration in the unstimulated control.
-
For in vitro experiments, plot the IL-2 stimulation ratio against the antibody concentration to determine the EC50.
-
For ex vivo analysis, compare the IL-2 stimulation ratios of post-dose samples to pre-dose samples to assess the functional consequence of PD-1 blockade.
-
References
- 1. PET Imaging of Tumor PD-L1 Expression with a Highly Specific Nonblocking Single-Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers and Gene Signatures to Predict Durable Response to Pembrolizumab in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive imaging of tumor PD-L1 expression using radiolabeled anti-PD-L1 antibodies [cancer.fr]
- 6. escholarship.org [escholarship.org]
A Comparative Guide to Pembrolizumab Biosimilars: Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of biosimilars for blockbuster monoclonal antibodies like pembrolizumab (B1139204) (Keytruda®) marks a significant development in oncology. For researchers and drug development professionals, a thorough understanding of the analytical and clinical data supporting the biosimilarity of these complex biologics is paramount. This guide provides a comparative characterization of publicly available information on pembrolizumab biosimilars, focusing on analytical similarity, non-clinical data, and ongoing clinical trials.
Pembrolizumab's Mechanism of Action: The PD-1/PD-L1 Pathway
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[1] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells, pembrolizumab releases the "brakes" on the immune system, enabling T-cells to recognize and attack tumor cells.[2][3] This restoration of anti-tumor immunity has proven effective across a wide range of malignancies.[4]
References
A Comparative In Vivo Efficacy Analysis of Pembrolizumab and Cemiplimab
In the landscape of cancer immunotherapy, the advent of immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) receptor has marked a significant turning point in the treatment of various malignancies. Among these, pembrolizumab (B1139204) and cemiplimab have emerged as critical therapeutic agents. This guide provides an objective comparison of their in vivo efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two immunotherapies.
Mechanism of Action: Targeting the PD-1/PD-L1 Axis
Both pembrolizumab and cemiplimab are humanized monoclonal antibodies that function by blocking the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells.[1][2][3] This interaction typically serves as an immune checkpoint, suppressing T-cell activity and allowing cancer cells to evade immune surveillance.[4][5] By inhibiting this pathway, both drugs restore the cytotoxic T-cell response against tumors.[1][3]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of action of these inhibitors.
Comparative In Vivo Efficacy Data
Pembrolizumab In Vivo Efficacy
Studies in humanized mouse models have demonstrated the in vivo anti-tumor activity of pembrolizumab. A notable model is the MC38 colon adenocarcinoma model in transgenic mice expressing human PD-1 and PD-L1.
| Model | Cell Line | Treatment | Dose & Schedule | Efficacy Endpoint | Result | Citation |
| Transgenic C57BL/6 mice (expressing human PD-1/PD-L1) | MC38 colon carcinoma (expressing human PD-L1) | Pembrolizumab | 100 µ g/animal on Days 3, 7, 10, and 14 | Tumor Growth Inhibition (TGI) | 94% on Day 17 | [6][7] |
| Humanized mice | MC38-hPD1 tumor cells | Pembrolizumab (commercial) | 5 mg/kg, every three days for six doses | Tumor Growth Inhibition (TGI) | 86.55% at study endpoint | [8] |
| Humanized mice | MC38-hPD1 tumor cells | Pembrolizumab (plant-produced) | 5 mg/kg, every three days for six doses | Tumor Growth Inhibition (TGI) | 79.31% at study endpoint | [8] |
Cemiplimab In Vivo Efficacy
Preclinical in vivo data for cemiplimab in murine tumor models is less extensively published in a directly comparable format to pembrolizumab. However, the efficacy of cemiplimab has been demonstrated in human PD-1 knock-in mice bearing MC38 tumors. While specific quantitative data from these preclinical studies are not detailed in the available literature, the clinical efficacy in human trials is well-documented, particularly in cutaneous squamous cell carcinoma (CSCC).
Clinical trial data provides valuable insight into the in vivo efficacy of cemiplimab in humans.
| Trial Phase | Cancer Type | Patient Population | Treatment | Dose & Schedule | Efficacy Endpoint | Result | Citation |
| Phase 2 | Metastatic Cutaneous Squamous Cell Carcinoma (mCSCC) | Group 3 (n=56) | Cemiplimab | 350 mg intravenously Q3W | Objective Response Rate (ORR) | 41.1% | [1] |
| Phase 2 | Metastatic Cutaneous Squamous Cell Carcinoma (mCSCC) | Group 1 (n=59) | Cemiplimab | 3 mg/kg intravenously Q2W | Objective Response Rate (ORR) | 49.2% | [1] |
| Observational Study | Advanced Cutaneous Squamous Cell Carcinoma (cSCC) | 13 patients | Cemiplimab | Not specified | Objective Response Rate (ORR) | 62% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited.
Pembrolizumab in MC38 Transgenic Mouse Model
-
Animal Model: C57BL/6 mice genetically engineered to express human PD-1 and PD-L1 in place of the murine genes.[6][7]
-
Tumor Cell Line: Murine MC38 colon adenocarcinoma cells modified to express human PD-L1.[6][7]
-
Tumor Implantation: Five hundred thousand transgenic MC38 cells were implanted subcutaneously into the flank of the mice.[7]
-
Treatment: Pembrolizumab was administered at a dose of 100 µg per animal on Days 3, 7, 10, and 14 post-tumor implantation.[6][7]
-
Efficacy Assessment: Tumor growth was monitored, and tumor regression was observed. Growth inhibition was calculated on Day 17 compared to a control group.[6][7]
Cemiplimab in Human Clinical Trials (Advanced CSCC)
-
Study Design: Phase 2, multicenter, non-randomized, open-label trial.[1]
-
Patient Population: Adults with metastatic cutaneous squamous cell carcinoma.[1]
-
Treatment Arms:
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as determined by independent central review. Tumor assessments were performed at the end of each treatment cycle (every 8 or 9 weeks).[1]
Summary and Conclusion
Both pembrolizumab and cemiplimab are effective PD-1 inhibitors that have demonstrated significant anti-tumor activity. Based on the available preclinical data, pembrolizumab shows high tumor growth inhibition in a humanized mouse model of colon cancer. While directly comparable preclinical data for cemiplimab is limited, its robust clinical efficacy in advanced CSCC and other cancers is well-established.
The choice between these two agents in a research or clinical setting may depend on the specific cancer type, the availability of robust preclinical data in a relevant model, and the established clinical evidence. This guide highlights the current state of in vivo comparative efficacy and underscores the need for further head-to-head preclinical studies to enable a more direct comparison.
References
- 1. Phase 2 study of cemiplimab in patients with metastatic cutaneous squamous cell carcinoma: primary analysis of fixed-dosing, long-term outcome of weight-based dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Cemiplimab for the Management of Non-Melanoma Skin Cancer: A Drug Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cemiplimab in Locally Advanced or Metastatic Secondary Angiosarcomas (CEMangio): A Phase II Clinical Trial and Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic characteristics of cemiplimab in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. southernresearch.org [southernresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Cemiplimab in Advanced Cutaneous Squamous Cell Carcinoma: Real-World Experience in a Monographic Oncology Center - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pembrolizumab: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pembrolizumab (anti-PD-1 antibody) in a research laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Overview and Regulatory Context
Pembrolizumab, an active ingredient in Keytruda®, is a humanized monoclonal antibody used in cancer immunotherapy. Due to its biological activity and classification as a hazardous drug with potential reproductive toxicity, specific handling and disposal procedures are mandatory.[1][2][3][4] All disposal methods must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).[5][6][7][8][9][10][11][12]
The guiding principle for the disposal of Pembrolizumab is to treat it as a hazardous pharmaceutical waste.[7][12] This requires segregation from general laboratory waste and disposal through an approved hazardous waste management facility.[1][2][3]
Quantitative Data and Material Characteristics
The following tables summarize key quantitative data for Pembrolizumab formulations as provided in the manufacturer's Safety Data Sheets (SDS).
Table 1: Composition of Pembrolizumab Formulations
| Component | Liquid Formulation Concentration (% w/w) | Solid Formulation Concentration (% w/w) | CAS Number |
| Pembrolizumab | ≥ 1 - < 5 | ≥ 20 - < 30 | 1374853-91-4 |
| Sucrose | ≥ 5 - < 10 | ≥ 70 - < 90 | 57-50-1 |
Source: Merck Safety Data Sheet[1][3]
Table 2: Hazard and Precautionary Information
| Hazard Statement | Precautionary Code | Description |
| H360D: May damage the unborn child. | P201 | Obtain special instructions before use. |
| H372: Causes damage to organs (Immune system) through prolonged or repeated exposure if swallowed. | P280 | Wear protective gloves, protective clothing, eye protection and face protection. |
| P405 | Store locked up. | |
| P501 | Dispose of contents and container to an approved waste disposal plant. |
Source: Merck Safety Data Sheet[1][2][3]
Standard Operating Procedure (SOP) for Pembrolizumab Disposal
This step-by-step guide details the process for handling and disposing of Pembrolizumab waste in a laboratory environment.
3.1. Personal Protective Equipment (PPE)
Before handling any Pembrolizumab waste, personnel must be equipped with the following PPE:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, impermeable gown.
-
Safety glasses or goggles.
-
A face shield if there is a risk of splashing.
3.2. Waste Segregation at the Point of Generation
Proper segregation is critical to ensure safety and compliance.
-
Unused or Expired Vials:
-
Do not discard in regular trash or down the drain.
-
Place the intact, original vial into a designated, leak-proof, and puncture-resistant hazardous pharmaceutical waste container. This container should be clearly labeled as "Hazardous Waste - Pharmaceuticals" or "Incinerate Only."
-
-
Trace Contaminated Items:
-
Items with residual Pembrolizumab (e.g., empty vials, syringes, needles, pipette tips, and contaminated labware) are considered trace hazardous waste.
-
Sharps (needles, scalpels) must be placed in a designated sharps container for hazardous pharmaceutical waste.
-
Non-sharp items (e.g., contaminated gloves, gowns, bench paper, and plasticware) should be placed in a yellow chemotherapy waste bag or a designated hazardous waste container.
-
-
Grossly Contaminated Items:
-
Materials from a spill or heavily contaminated items should be managed as bulk hazardous waste.
-
Place these materials in a leak-proof hazardous pharmaceutical waste container.
-
3.3. Spill Management
In the event of a Pembrolizumab spill, follow these procedures immediately:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure appropriate PPE is worn before cleanup.
-
Contain the Spill:
-
Clean the Area:
-
Working from the outside in, clean the spill area with a detergent solution, followed by a thorough rinse with water.[15]
-
-
Dispose of Cleanup Materials:
3.4. Storage and Collection
-
Store hazardous waste containers in a secure, designated area away from general lab traffic.
-
Ensure all containers are properly sealed and labeled with the contents and accumulation start date.
-
Arrange for regular pickup by a licensed hazardous waste disposal service. Do not allow waste to accumulate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Pembrolizumab and related waste.
Caption: Workflow for the segregation and disposal of Pembrolizumab waste.
Experimental Protocols: Inactivation (Not Recommended)
While chemical and physical denaturation methods (e.g., altering pH, applying heat, or using denaturants like urea) can unfold monoclonal antibodies, these are not recommended as standard laboratory disposal procedures.[17][18][19][20][21] Such methods may not guarantee complete inactivation of biological activity and can introduce other chemical hazards. The most reliable and compliant method of disposal is through segregation and professional hazardous waste management, culminating in high-temperature incineration.
Disclaimer: This document provides guidance based on publicly available safety data and general best practices. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. epa.gov [epa.gov]
- 6. ehsprogress.com [ehsprogress.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. cdc.gov [cdc.gov]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical denaturation as a tool in the formulation optimization of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical denaturation as a tool in the formulation optimization of biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 20. openaccesspub.org [openaccesspub.org]
- 21. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pembrolizumab
For Immediate Implementation: Essential Safety and Handling Protocols for the anti-PD-1 Antibody, Pembrolizumab
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pembrolizumab. Adherence to these procedural guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Pembrolizumab, a monoclonal antibody, is classified as a reproductive toxin that may cause harm to an unborn child and can lead to organ damage through prolonged or repeated exposure.[1][2][3][4] The solid, lyophilized form of Pembrolizumab also presents a combustible dust hazard.[2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling both liquid and solid formulations of Pembrolizumab.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | To provide a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Protective Clothing | Disposable, solid-front gown with long sleeves and elastic cuffs. | To protect skin and personal clothing from contamination.[2][3][5] |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or a full-face shield. | To protect against splashes, aerosols, and airborne particles.[2][3][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid (lyophilized) form to prevent inhalation of combustible dust. May be necessary for liquid formulations if there is a risk of aerosolization.[2] |
Glove Permeation and Breakthrough Times
Quantitative data on the permeation of monoclonal antibodies like Pembrolizumab through glove materials is limited. The Safety Data Sheet for Pembrolizumab states that the breakthrough time has not been determined for the product.[5] Due to the high molecular weight of antibodies, they are less likely to permeate through intact glove materials in the same manner as small-molecule chemicals. However, it is critical to select gloves rated for use with chemotherapy drugs as a conservative safety measure. The following table provides general breakthrough time information for common glove materials against various chemicals, but it should be noted that this data is not specific to Pembrolizumab.
| Glove Material | General Breakthrough Time Rating | Factors Influencing Breakthrough Time |
| Nitrile (Chemotherapy-rated) | Varies by manufacturer and chemical | Thickness of the glove material, concentration of the chemical, duration of exposure, temperature, and potential for physical damage (abrasion, puncture).[4][6][7] |
| Latex | Generally less chemical resistant than nitrile. | Not recommended for handling hazardous drugs due to lower chemical resistance and potential for latex allergies. |
| Neoprene | Good resistance to a broad range of chemicals. | May be a suitable alternative to nitrile, but chemotherapy rating is still recommended. |
It is imperative to consult the glove manufacturer's specific chemical resistance data and to change gloves frequently, especially after any known or suspected contact.
Experimental Protocols: Step-by-Step Guidance
Strict adherence to the following protocols is essential for safe handling and to maintain the integrity of the product.
Protocol for Reconstitution of Lyophilized Pembrolizumab
-
Preparation:
-
Don all required PPE as outlined in the table above, including respiratory protection.
-
Perform the reconstitution procedure within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure and maintain sterility.
-
Allow the vial of lyophilized Pembrolizumab and the sterile, distilled, or deionized water for reconstitution to equilibrate to room temperature.[8]
-
-
Reconstitution Procedure:
-
Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[2][3]
-
Using a sterile syringe and needle, slowly inject the prescribed amount of sterile water along the inner wall of the vial, avoiding direct spraying onto the powder.
-
Gently swirl the vial to dissolve the contents. Do not shake , as this can cause foaming and denaturation of the antibody.[9]
-
Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure complete dissolution.[3][8]
-
Visually inspect the solution for any particulate matter or discoloration. The reconstituted solution should be clear to slightly opalescent and colorless to slightly yellow.[9]
-
Protocol for Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure.
-
Containment:
-
Cleanup:
-
Wearing full PPE, including double gloves and a respirator, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).
-
Place all waste into a designated hazardous drug waste container.[10]
-
Clean the spill area twice with a detergent solution, followed by a rinse with clean water.[10][11]
-
-
Disposal:
-
All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
-
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of Pembrolizumab in the laboratory is essential.
Waste Disposal Protocol
-
Segregation:
-
Labeling:
-
Disposal:
Visual Workflow for Safe Handling of Pembrolizumab
The following diagram illustrates the key steps and decision points for the safe handling of Pembrolizumab, from receipt to disposal.
Caption: Workflow for Safe Handling of Pembrolizumab.
References
- 1. agrisera.com [agrisera.com]
- 2. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. support.biossusa.com [support.biossusa.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. merck.com [merck.com]
- 6. scribd.com [scribd.com]
- 7. uwyo.edu [uwyo.edu]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. Preparation, Storage and Administration of KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 10. dvm360.com [dvm360.com]
- 11. nshealth.ca [nshealth.ca]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. clinicallab.com [clinicallab.com]
- 15. msd.com [msd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
